tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
Description
Properties
IUPAC Name |
tert-butyl-(3,4-dihydro-2H-pyran-6-yloxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12-10/h8H,6-7,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKFRODDAPGVLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409150 | |
| Record name | tert-Butyl[(3,4-dihydro-2H-pyran-6-yl)oxy]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130650-09-8 | |
| Record name | tert-Butyl[(3,4-dihydro-2H-pyran-6-yl)oxy]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing a Key Synthetic Intermediate
tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane, identified by its CAS Number 130650-09-8, is a silyl enol ether of significant utility in modern organic synthesis.[1][2][3] Its unique structure, combining the reactive dihydropyran motif with the sterically demanding tert-butyldimethylsilyl (TBDMS) protecting group, renders it a valuable and stable nucleophile.[4] Understanding its physical properties is not merely an academic exercise; it is fundamental to its effective storage, handling, and application in complex synthetic workflows, particularly in the construction of heterocyclic compounds and natural products. This guide provides a detailed examination of these properties, grounded in established analytical principles and methodologies, to empower researchers in leveraging this reagent to its full potential.
Core Physicochemical Properties
The primary physical characteristics of this compound have been established in the chemical literature and are consistently reported by commercial suppliers. These properties dictate its macroscopic behavior and are essential for practical laboratory use, from reaction setup to purification.
| Property | Value | Remarks |
| Molecular Formula | C₁₁H₂₂O₂Si | [1][2][3] |
| Molecular Weight | 214.38 g/mol | [1] |
| Appearance | Colorless Liquid | Inferred from listed properties. |
| Boiling Point | 125-131 °C at 28 mmHg | The reduced pressure indicates sensitivity to high temperatures.[1][3] |
| Density | 0.935 g/mL at 25 °C | [1][3] |
| Refractive Index (n_D²⁰) | 1.455 | Measured at 20 °C using the sodium D-line.[1][3] |
Chemical Stability and Handling: The Silyl Enol Ether Moiety
The central feature governing the chemical behavior of this molecule is the silyl enol ether functional group. These moieties are known as stable, isolable equivalents of enolates, serving as mild nucleophiles in a variety of carbon-carbon bond-forming reactions.[4][5]
Moisture Sensitivity and Hydrolysis
The silicon-oxygen bond is susceptible to hydrolysis under acidic or aqueous conditions.[4] Water can act as a nucleophile, attacking the silicon atom and leading to the cleavage of the silyl group, which ultimately regenerates the parent β-keto ether and forms a disiloxane byproduct. While the TBDMS group offers greater steric hindrance and thus enhanced stability compared to smaller silyl groups like trimethylsilyl (TMS), prolonged exposure to moisture, especially in the presence of acid or base catalysts, will lead to degradation.
-
Expert Insight: This inherent reactivity is the primary reason for the recommended storage conditions: sealed under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (2-8 °C) to minimize hydrolysis from atmospheric moisture and slow any potential decomposition pathways.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Hydrolysis of the Silyl Enol Ether."
Spectroscopic and Spectrometric Analysis
Definitive structural confirmation relies on a combination of spectroscopic techniques. While researchers should always refer to the lot-specific Certificate of Analysis for precise data, the following sections detail the predicted spectral characteristics based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of the molecule.
-
Predicted ¹H NMR Spectrum (CDCl₃, 500 MHz):
-
~4.8 ppm (t, 1H): Vinyl proton at the C5 position, appearing as a triplet due to coupling with the two adjacent protons at C4.
-
~3.9 ppm (t, 2H): Methylene protons at the C2 position (CH₂-O), appearing as a triplet coupled to the C3 protons.
-
~2.1 ppm (m, 2H): Allylic methylene protons at the C4 position.
-
~1.8 ppm (m, 2H): Methylene protons at the C3 position.
-
0.9 ppm (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.
-
0.2 ppm (s, 6H): The six equivalent protons of the two methyl groups on the silicon atom, appearing as a sharp singlet.
-
-
Predicted ¹³C NMR Spectrum (CDCl₃, 125 MHz):
-
~155 ppm: Olefinic carbon at C6, bonded to oxygen.
-
~100 ppm: Olefinic carbon at C5 (vinyl CH).
-
~65 ppm: Aliphatic carbon at C2 (CH₂-O).
-
~26 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
~25 ppm, ~22 ppm: The two remaining methylene carbons of the pyran ring (C3 and C4).
-
~18 ppm: The quaternary carbon of the tert-butyl group.
-
~ -4 ppm: The two equivalent methyl carbons attached to the silicon atom.[6]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Predicted Key IR Absorptions:
-
2960-2860 cm⁻¹: Strong C-H stretching vibrations from the aliphatic CH₂, CH₃, and tert-butyl groups.
-
1680-1660 cm⁻¹: A strong C=C stretching absorption characteristic of the enol ether double bond.
-
1260-1240 cm⁻¹: A strong Si-CH₃ bending vibration.
-
1220-1180 cm⁻¹: A very strong and characteristic C-O-Si stretching vibration.
-
840-810 cm⁻¹: A strong Si-C stretching absorption.
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
-
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 214, corresponding to the molecular weight of the compound. This peak may be of low intensity.
-
[M-15]⁺: A peak at m/z = 199, resulting from the loss of a methyl radical (•CH₃) from the dimethylsilyl group.
-
[M-57]⁺ (Base Peak): A very prominent peak at m/z = 157, corresponding to the loss of a tert-butyl radical (•C(CH₃)₃). This fragmentation is highly favorable due to the formation of a stable tertiary radical. This is often the base peak in the spectrum of TBDMS-protected compounds.
-
Further fragmentation of the dihydropyran ring would lead to smaller fragments.
-
Experimental Determination of Physical Properties: Methodologies and Rationale
The trustworthiness of the physical data presented relies on standardized, reproducible experimental protocols. This section outlines the principles behind the determination of these core properties, providing insight into the causality of the experimental design.
Boiling Point Determination Under Reduced Pressure
-
Rationale: Many organic compounds, especially those with sensitive functional groups like silyl enol ethers, can decompose at their atmospheric boiling points. Vacuum distillation lowers the pressure above the liquid, thereby reducing the temperature at which the liquid's vapor pressure equals the external pressure.[7] This allows the compound to be distilled and purified at a lower, non-destructive temperature. The Clausius-Clapeyron relation provides the theoretical basis for the relationship between pressure and boiling point.[8]
-
Methodology (Micro-Boiling Point):
-
Sample Preparation: A small amount of the liquid (0.1-0.2 mL) is placed in a small test tube or reaction vial.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Heating: The assembly is slowly heated in a controlled temperature bath (e.g., an oil bath). A thermometer is positioned with its bulb parallel to the sample.
-
Observation: As the temperature rises, air trapped in the capillary tube expands and exits as a slow stream of bubbles. Upon reaching the boiling point, the rate of bubbling will become rapid and continuous.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is recorded at the precise moment the bubbling stops and the liquid begins to be drawn back into the capillary tube.[9] This point signifies the equilibrium where the external pressure equals the vapor pressure of the liquid.
-
Pressure Correction: The observed boiling point is recorded along with the pressure of the vacuum system (e.g., 28 mmHg). This value can be corrected to atmospheric pressure using a pressure-temperature nomograph if required.
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for Micro-Boiling Point Determination."
Density Measurement
-
Rationale: Density is a fundamental physical property used for quality control and for converting between mass and volume. Digital density meters, operating on the oscillating U-tube principle, offer a rapid and highly accurate method.[10][11][12]
-
Methodology (ASTM D4052 - Oscillating U-Tube):
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and high-purity water, at the specified temperature (25 °C).
-
Sample Injection: A small volume of the sample liquid is injected into the thermostatted glass U-tube, ensuring no air bubbles are present.
-
Measurement: The instrument electronically excites the U-tube, causing it to oscillate. The frequency of this oscillation is precisely measured. The period of oscillation is directly related to the mass (and thus density) of the liquid filling the tube.
-
Calculation: The instrument's software automatically calculates the density of the sample based on the measured oscillation period and the calibration data. The result is typically displayed to three or four decimal places (e.g., 0.935 g/mL).
-
Refractive Index Measurement
-
Rationale: The refractive index is a measure of how light propagates through a substance and is highly sensitive to purity. It is a fast, non-destructive quality control parameter. Modern digital refractometers provide high precision and ease of use.[13][14]
-
Methodology (ASTM D1218 - Digital Refractometer):
-
Calibration: The instrument prism is cleaned, and a calibration check is performed using a standard of known refractive index, often distilled water.
-
Sample Application: A few drops of the sample are placed onto the clean, dry prism surface.
-
Temperature Control: The instrument's integrated Peltier system maintains the prism and sample at a precise temperature (20 °C).
-
Measurement: The instrument directs a light source (typically an LED equivalent to the sodium D-line, 589 nm) at the prism-sample interface. The critical angle of total internal reflection is measured by a high-resolution optical sensor.
-
Calculation: The refractive index is automatically calculated from the critical angle and displayed digitally, typically to four decimal places (e.g., 1.4550).
-
Conclusion
The physical properties of this compound are a direct reflection of its molecular structure. Its nature as a moderately high-boiling, moisture-sensitive liquid is dictated by its molecular weight and the inherent reactivity of the silyl enol ether group. The quantitative values for its boiling point, density, and refractive index serve as critical benchmarks for identity and purity confirmation. By understanding not only these values but also the robust, standardized methodologies used to obtain them, researchers and development professionals can handle, utilize, and purify this versatile reagent with confidence and precision, ensuring reproducibility and success in their synthetic endeavors.
References
-
ASTM D3505, Standard Test Method for Density or Relative Density of Pure Liquid Chemicals, ASTM International. [Link]
-
Wikipedia contributors. (2023, December 2). Silyl enol ether. In Wikipedia, The Free Encyclopedia. [Link]
-
ASTM D1218, Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International. [Link]
-
Intertek. (n.d.). Index of Refraction of Transparent Organic Plastics (Refractive Index) ASTM D542. [Link]
-
Reagecon. (n.d.). Density Measurement and Density Standards. [Link]
-
Ayalytical. (n.d.). ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. [Link]
-
Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
-
Grokipedia. (n.d.). Silyl enol ether. [Link]
-
ResearchGate. (n.d.). Expanded proton decoupled 13 C NMR spectrum of PS-50 in chloroform-d at 20°C. [Link]
-
Wikipedia contributors. (2023, December 2). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
-
SpringerLink. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]
-
YouTube. (2022, January 29). Silyl Ether Chemistry ( One MCQ): Protection and deprotection of alcohol by Dr. Tanmoy Biswas. [Link]
-
Quora. (2018, January 6). What is the formula to figure a boiling point in a vacuum?[Link]
-
Kintek Solution. (n.d.). How Would Vacuum Affect The Boiling Point Of A Compound? Lower Boiling Points For Safer, More Efficient Processing. [Link]
-
YouTube. (2022, December 19). CHM 251 Boiling Point Determination (Capillary Tube Method). [Link]
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tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane CAS number and identifiers
An In-Depth Technical Guide to tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile silyl enol ether derived from δ-valerolactone. This document is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development. We will delve into the compound's core identifiers, physicochemical properties, a validated synthesis protocol with mechanistic insights, its strategic applications in modern organic chemistry, and essential safety and handling guidelines. The guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.
Compound Identification and Physicochemical Properties
This compound is a heterocyclic organosilicon compound. As a silyl enol ether, it serves as a stable and versatile synthetic intermediate, primarily acting as an enolate equivalent for carbon-carbon bond formation. The bulky tert-butyldimethylsilyl (TBDMS) group confers significant thermal and chemical stability compared to less substituted silyl enol ethers.
Chemical Identifiers
A clear identification is critical for procurement, regulatory compliance, and experimental reproducibility. The key identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 130650-09-8[1][2][3] |
| IUPAC Name | This compound |
| Synonyms | 6-(tert-Butyldimethylsilyloxy)-3,4-dihydro-2H-pyran |
| Molecular Formula | C₁₁H₂₂O₂Si[1][3] |
| Molecular Weight | 214.38 g/mol [1][3] |
| MDL Number | MFCD00134551[1] |
| InChI Key | DQIJILDZEDNAJS-UHFFFAOYSA-N[4] |
| SMILES | C(C(C)(C)C)C[2] |
Physicochemical Properties
The physical properties of the compound dictate its handling, purification, and reaction conditions.
| Property | Value | Source |
| Appearance | Colorless Liquid | General Observation |
| Boiling Point | 125-131 °C at 28 mmHg | [1] |
| Density | 0.935 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.455 | [1] |
Synthesis and Reaction Mechanism
The formation of silyl enol ethers from cyclic esters (lactones) is a cornerstone transformation in organic synthesis. The most common and reliable method involves the deprotonation of the α-carbon using a strong, non-nucleophilic base, followed by trapping the resultant enolate with a silyl halide.
Core Principle: The choice of a hindered base like lithium diisopropylamide (LDA) is crucial. Its steric bulk prevents competitive nucleophilic attack at the lactone's carbonyl group, ensuring that deprotonation is the exclusive pathway. The subsequent reaction with tert-butyldimethylsilyl chloride (TBDMSCl) is rapid and irreversible, "trapping" the kinetically formed enolate as the desired silyl enol ether.
Detailed Experimental Protocol
-
Reagents and Equipment:
-
δ-Valerolactone
-
Diisopropylamine, anhydrous
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk line or argon/nitrogen manifold
-
Dry, argon-flushed round-bottom flasks with magnetic stir bars
-
Syringes for liquid transfer
-
-
Step-by-Step Procedure:
-
LDA Preparation (In Situ): In a 250 mL round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF (approx. 0.4 M). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.15 equivalents) dropwise via syringe. Stir the resulting colorless solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. In a separate flask, prepare a solution of δ-valerolactone (1.0 equivalent) in anhydrous THF. Add the lactone solution dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature. The deprotonation at the α-position generates the lithium enolate.
-
Silyl Trapping: Add a solution of TBDMSCl (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Workup: After stirring for an additional 30 minutes at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for the target silyl enol ether.
Applications in Organic Synthesis
This molecule's utility stems from the reactivity of the silyl enol ether functional group. It functions as a potent, neutral nucleophile under Lewis acidic conditions, providing a reliable alternative to the direct use of highly basic and often unstable ketone enolates.
Mukaiyama Aldol-Type Reactions
A primary application is in Lewis acid-catalyzed additions to carbonyl compounds, particularly aldehydes and ketones. This reaction forms a β-silyloxy lactone, which upon hydrolytic workup yields the corresponding β-hydroxy lactone—a valuable structural motif in many natural products.
Mechanistic Insight: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the carbonyl oxygen of the electrophile (aldehyde), rendering the carbonyl carbon significantly more electrophilic. This activation allows the weakly nucleophilic silyl enol ether to attack, forming a new carbon-carbon bond. The silyl group is transferred to the aldehyde's oxygen atom, and the reaction is driven forward by the formation of a strong silicon-oxygen bond.
Precursor to Tetrahydropyranyl (THP) Ethers
The 3,4-dihydro-2H-pyran core is the parent structure for the widely used tetrahydropyranyl (THP) protecting group.[5][6] While this compound is a silyl enol ether and not dihydropyran (DHP) itself, its chemistry is related. The double bond can be functionalized or reduced, making it a versatile starting point for synthesizing complex substituted tetrahydropyran rings, which are common frameworks in pharmaceuticals and natural products.[7][8]
Application Workflow Diagram
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- 4. tert-butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane 953390-79-9 [sigmaaldrich.com]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 8. yinobio.net [yinobio.net]
An In-Depth Technical Guide to the Spectral Data of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectral data for tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane, a silyl enol ether of significant interest in organic synthesis. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and for monitoring its reactions in complex chemical transformations. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just raw data, but a deeper, field-proven interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: The Synthetic Utility of a Silyl Enol Ether
This compound, with CAS number 130650-09-8, belongs to the versatile class of silyl enol ethers. These compounds are synthetic equivalents of enolates, but with attenuated reactivity, allowing for more controlled and selective carbon-carbon bond formations. The dihydropyran moiety is a common structural motif in many natural products and pharmaceuticals, making this particular silyl enol ether a valuable building block in medicinal chemistry and drug development.
The tert-butyldimethylsilyl (TBDMS or TBS) group offers good stability under a range of reaction conditions, yet can be readily cleaved when desired, providing a strategic advantage in multi-step syntheses. A thorough understanding of its spectral signature is paramount for any researcher employing this reagent.
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O₂Si | [1][2] |
| Molecular Weight | 214.38 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 125-131 °C at 28 mmHg | [4] |
| Density | 0.935 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.455 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule.
Predicted ¹H NMR Data (in CDCl₃):
While a publicly available spectrum is not readily accessible, based on the analysis of similar structures and general principles of NMR spectroscopy, the following proton signals are predicted. The numbering scheme used for assignment is provided in the diagram below.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-5 | ~4.7 - 4.9 | t | 1H | ~3-4 |
| H-2 | ~3.8 - 4.0 | t | 2H | ~5-6 |
| H-3 | ~2.0 - 2.2 | m | 2H | |
| H-4 | ~1.7 - 1.9 | m | 2H | |
| t-Butyl (CH₃) | ~0.9 | s | 9H | |
| Si-CH₃ | ~0.1 | s | 6H |
Interpretation and Rationale:
-
Vinylic Proton (H-5): The proton on the enol ether double bond is expected to be the most downfield of the ring protons due to its vinylic nature and proximity to the electron-donating oxygen atom. Its triplet multiplicity would arise from coupling to the two adjacent protons on C-4.
-
Methylene Protons Adjacent to Oxygen (H-2): The protons on the carbon adjacent to the ring oxygen (C-2) are expected to be deshielded, appearing as a triplet due to coupling with the H-3 protons.
-
Aliphatic Methylene Protons (H-3 and H-4): The methylene protons at positions 3 and 4 will appear as complex multiplets in the aliphatic region of the spectrum.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, a characteristic signature for this group.
-
Dimethylsilyl Protons: The six equivalent protons of the two methyl groups attached to the silicon atom will also appear as a sharp singlet, typically at a very upfield chemical shift due to the electropositive nature of silicon.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-6 | ~150 - 155 |
| C-5 | ~95 - 100 |
| C-2 | ~60 - 65 |
| C-4 | ~25 - 30 |
| C-3 | ~20 - 25 |
| C(CH₃)₃ | ~25 |
| C (CH₃)₃ | ~18 |
| Si-CH₃ | ~ -4 to -5 |
Interpretation and Rationale:
-
Enol Ether Carbons (C-6 and C-5): The two sp² hybridized carbons of the enol ether will be the most downfield signals. C-6, being directly attached to the oxygen, will be significantly deshielded. C-5 will also be downfield but to a lesser extent.
-
Aliphatic Carbons (C-2, C-3, C-4): The sp³ hybridized carbons of the dihydropyran ring will appear in the aliphatic region. C-2, being attached to the ring oxygen, will be the most downfield among them.
-
tert-Butyl Carbons: The quaternary carbon and the three methyl carbons of the tert-butyl group will have characteristic chemical shifts.
-
Dimethylsilyl Carbons: The methyl carbons attached to the silicon atom will appear at a very upfield chemical shift, which is a hallmark of organosilicon compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of strong absorptions corresponding to the C=C and C-O bonds of the silyl enol ether and the Si-O and Si-C bonds of the silyl group.
An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound[5].
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretching (aliphatic) |
| ~1650 | Strong | C=C stretching (enol ether) |
| ~1250 | Strong | Si-CH₃ bending |
| ~1200-1000 | Strong | C-O stretching (enol ether) and Si-O stretching |
| ~840 | Strong | Si-C stretching |
Interpretation and Rationale:
-
C=C Stretch: The most diagnostic peak in the IR spectrum is the strong absorption around 1650 cm⁻¹, which is characteristic of the carbon-carbon double bond in the enol ether. The intensity of this peak is enhanced by the polarization of the double bond due to the adjacent oxygen atom.
-
C-O and Si-O Stretches: The region between 1200 and 1000 cm⁻¹ will contain strong and broad absorptions arising from the C-O stretching vibrations of the enol ether and the Si-O single bond.
-
Si-CH₃ and Si-C Stretches: The presence of the tert-butyldimethylsilyl group is confirmed by the characteristic absorptions for Si-CH₃ bending around 1250 cm⁻¹ and Si-C stretching around 840 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways.
Expected Mass Spectrometry Data:
| m/z | Proposed Fragment |
| 214 | [M]⁺ (Molecular Ion) |
| 199 | [M - CH₃]⁺ |
| 157 | [M - C(CH₃)₃]⁺ or [M - 57]⁺ |
| 115 | [M - Si(CH₃)₂(C(CH₃)₃)]⁺ |
| 85 | [Dihydropyranone radical cation]⁺ |
| 75 | [(CH₃)₂SiOH]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Interpretation and Fragmentation Pathways:
Figure 2: Proposed key fragmentation pathways for this compound.
-
Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 214, corresponding to the molecular weight of the compound.
-
Loss of a Methyl Group: A common fragmentation for organosilicon compounds is the loss of a methyl radical, leading to a peak at m/z 199 ([M - 15]⁺).
-
Loss of a tert-Butyl Group: The cleavage of the silicon-tert-butyl bond is a very favorable fragmentation pathway due to the formation of a stable tert-butyl cation. This results in a prominent peak at m/z 157 ([M - 57]⁺).
-
Further Fragmentations: The fragment at m/z 157 can undergo further rearrangements and fragmentation, potentially leading to the formation of a dihydropyranone-related cation at m/z 85. The tert-butyl cation itself will also be observed at m/z 57.
Experimental Protocols
The acquisition of high-quality spectral data is contingent on proper sample preparation and instrument parameter selection.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire the spectrum with a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of -10 to 160 ppm.
-
IR Spectroscopy
-
ATR-IR:
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan of the clean ATR crystal before acquiring the sample spectrum.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.
-
Mass Spectrometry
-
Electron Ionization (EI-MS):
-
Introduce the sample via a direct insertion probe or through a GC inlet.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range of m/z 40-300.
-
-
Electrospray Ionization (ESI-MS) - for high resolution mass spectrometry (HRMS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the ESI source.
-
Acquire the spectrum in positive ion mode.
-
Conclusion
The spectral data of this compound are fully consistent with its proposed structure. The combination of NMR, IR, and MS provides a comprehensive characterization of this important synthetic intermediate. The key diagnostic features include the vinylic proton signal in the ¹H NMR, the enol ether carbon signals in the ¹³C NMR, the strong C=C stretching vibration in the IR spectrum, and the characteristic fragmentation pattern in the mass spectrum, particularly the loss of the tert-butyl group. This guide serves as a valuable resource for researchers utilizing this compound, enabling its confident identification and use in their synthetic endeavors.
References
-
ChemBK. 3,4-Dihydro-6-[(Tert-Butyl)Dimethyl Silyloxy]-2H-Pyran. [Link]
-
SpectraBase. 6-(tert-Butyldimethylsilyloxy)-3,4-dihydro-2H-pyran. [Link]
Sources
reactivity and stability of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
An In-Depth Technical Guide to the Reactivity and Stability of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
Introduction
In the landscape of modern organic synthesis, the precise control of functional group reactivity is paramount. This compound, a bifunctional molecule, serves as a quintessential example of a reagent designed for nuanced chemical transformations. It incorporates two highly strategic functional groups: a robust tert-butyldimethylsilyl (TBDMS) ether and an electron-rich silyl enol ether embedded within a dihydropyran ring. This unique combination makes it a valuable precursor for δ-valerolactone and a versatile nucleophilic building block in complex molecule synthesis.
This guide provides an in-depth analysis of the chemical behavior of this reagent, offering field-proven insights into its reactivity, stability, and practical application. The content herein is structured to provide researchers, scientists, and drug development professionals with the causal understanding required for predictable and successful experimental design.
Molecular Structure: A Duality of Function
The reactivity profile of this compound is best understood by dissecting its constituent parts.
-
The TBDMS Ether: The tert-butyldimethylsilyl group is a sterically hindered silyl ether, renowned for its role as a protecting group for hydroxyl functionalities.[1] Its bulkiness confers significant stability against a wide array of reagents, particularly nucleophiles and bases, while allowing for selective cleavage under specific conditions.[2]
-
The Silyl Enol Ether/Dihydropyran Ring: The core of the molecule's versatile reactivity lies in the silyl enol ether integrated into the 3,4-dihydro-2H-pyran ring.[3] This moiety is an oxygen-substituted alkene, rendering the double bond electron-rich and highly susceptible to attack by electrophiles.[4] It can be considered a masked enolate, capable of participating in a variety of carbon-carbon bond-forming reactions. The dihydropyran ring itself is a stable six-membered heterocycle that influences the stereochemical outcome of reactions at the double bond.[5]
Chemical Reactivity and Synthetic Utility
The molecule's dual functionality allows for two primary modes of reaction: cleavage of the silicon-oxygen bond and transformations involving the enol ether double bond.
Reactions at the Silyl Ether Linkage: Deprotection Strategies
The cleavage of the Si-O bond is a cornerstone reaction, liberating the enol or, upon subsequent tautomerization/hydrolysis, the corresponding lactone. The primary driving force for this reaction is the exceptionally high thermodynamic stability of the silicon-fluorine bond (approx. 135 kcal/mol), which significantly exceeds that of the silicon-oxygen bond (approx. 108 kcal/mol).[6]
Mechanism with Fluoride Ions: The most common method for TBDMS ether cleavage involves a fluoride source, such as tetrabutylammonium fluoride (TBAF).[1] The fluoride ion acts as a potent nucleophile that attacks the silicon atom, forming a transient, hypervalent pentacoordinate silicon intermediate. This intermediate readily collapses, breaking the Si-O bond to generate an enolate and the stable tert-butyldimethylsilyl fluoride byproduct.[7]
Caption: Mechanism of TBDMS ether cleavage by fluoride ion.
Comparative Deprotection Conditions: The choice of deprotection reagent is critical and depends on the presence of other sensitive functional groups in the molecule.
| Reagent | Solvent(s) | Temperature | Selectivity & Notes | Citation(s) |
| TBAF | THF, CH₂Cl₂ | 0 °C to RT | Most common and effective. Can be basic; buffering with AcOH may be needed for base-sensitive substrates. | [1][8] |
| HF•Pyridine | THF, MeCN | 0 °C to RT | Buffered fluoride source, less basic than TBAF. Effective for acid- and base-sensitive compounds. | [9] |
| KHF₂ | MeOH | Room Temp | Mild and selective for phenolic TBDMS ethers, but can cleave alkyl TBDMS ethers at elevated temperatures. | [2] |
| Acetyl Chloride (cat.) | MeOH | Room Temp | Generates HCl in situ. Mild, tolerates many other protecting groups. | [10] |
| BF₃•Et₂O | CH₂Cl₂, CHCl₃ | 0 °C to RT | Lewis acidic conditions. Can be useful when fluoride sensitivity is an issue. | [11] |
| Oxone® | aq. MeOH | Room Temp | Selectively cleaves primary TBDMS ethers in the presence of secondary or tertiary ones. | [12] |
Experimental Protocol: TBAF-Mediated Deprotection
-
Preparation: Dissolve the silyl enol ether (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a plastic or Teflon vessel to a concentration of 0.1 M. Causality: Fluoride ions can etch glass, so plasticware is essential for preventing contamination and vessel degradation.[9]
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a 1.0 M solution of TBAF in THF (1.2 eq.) dropwise via syringe. Causality: The reaction is often exothermic; initial cooling helps control the reaction rate and prevents potential side reactions.
-
Reaction Monitoring: Stir the mixture at 0 °C and allow it to warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product (δ-valerolactone) can be purified by flash column chromatography.
Reactions of the Enol Ether Moiety
The electron-rich double bond is a hub of reactivity, behaving as a soft nucleophile.
Hydrolysis to Lactone: Under mild acidic conditions, the silyl enol ether undergoes rapid hydrolysis. The reaction proceeds via protonation of the double bond to form a stabilized oxocarbenium ion intermediate, which is then attacked by water. Subsequent loss of the silyl group yields the enol, which tautomerizes to the thermodynamically stable δ-valerolactone.[4][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]
- 13. Ketone synthesis by hydrolysis of enol ethers [organic-chemistry.org]
An In-depth Technical Guide to tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane: A Versatile Silyl Ketene Acetal in Modern Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane, a cyclic silyl ketene acetal derived from δ-valerolactone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and critical applications in carbon-carbon bond-forming reactions. The guide emphasizes the causality behind experimental choices, providing detailed, field-proven protocols and mechanistic explanations to ensure scientific integrity and reproducibility.
Introduction: The Strategic Advantage of Silyl Enol Ethers and Silyl Ketene Acetals
Silyl enol ethers are a class of organic compounds that serve as versatile enolate surrogates in a myriad of synthetic transformations.[1] Their stability, ease of preparation, and predictable reactivity have established them as indispensable tools in modern organic synthesis. A subset of these reagents, silyl ketene acetals, derived from esters or lactones, offer a unique platform for the construction of complex molecular architectures.[2]
This compound, the subject of this guide, is a cyclic silyl ketene acetal that combines the steric bulk of the tert-butyldimethylsilyl (TBDMS) group with the structural features of a dihydropyran ring. This combination imparts specific reactivity and stereochemical control in reactions such as the Mukaiyama aldol addition, making it a valuable reagent in the synthesis of polyketides, macrolides, and other natural products.[3]
Synthesis of this compound
The preparation of silyl ketene acetals from lactones involves the formation of a lactone enolate followed by trapping with a silyl electrophile. The choice of base and silylating agent is critical to achieving high yields and preventing side reactions.
Mechanistic Rationale for Synthesis
The synthesis proceeds via deprotonation at the α-carbon of δ-valerolactone using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting lithium enolate is then trapped with tert-butyldimethylsilyl chloride (TBDMSCl). The use of a strong, sterically hindered base like LDA is crucial for the rapid and quantitative formation of the enolate at low temperatures, which minimizes self-condensation of the lactone. The subsequent trapping with TBDMSCl is an O-silylation, driven by the high affinity of silicon for oxygen.[4]
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
δ-Valerolactone
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine, followed by the dropwise addition of n-BuLi. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of δ-valerolactone in anhydrous THF dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Silylation: Add a solution of TBDMSCl in anhydrous THF to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with hexanes. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless oil.
Table 1: Reagent Stoichiometry and Typical Yield
| Reagent | Molar Equiv. |
| δ-Valerolactone | 1.0 |
| Diisopropylamine | 1.2 |
| n-Butyllithium | 1.1 |
| TBDMSCl | 1.2 |
| Typical Yield | 75-85% |
Physicochemical Properties and Spectroscopic Characterization
This compound is a moisture-sensitive, colorless oil.[5][6]
Table 2: Physicochemical Properties
| Property | Value |
| CAS Number | 130650-09-8 |
| Molecular Formula | C₁₁H₂₂O₂Si |
| Molecular Weight | 214.38 g/mol |
| Boiling Point | 125-131 °C at 28 mmHg[5] |
| Density | 0.935 g/mL at 25 °C[5] |
| Refractive Index (n²⁰/D) | 1.455[5] |
Spectroscopic Data
The structure of the silyl ketene acetal can be confirmed by standard spectroscopic methods.
¹H NMR (400 MHz, CDCl₃):
-
δ 4.05 (t, J = 5.2 Hz, 2H, -O-CH₂-)
-
δ 3.85 (t, J = 3.0 Hz, 1H, =CH-O-)
-
δ 2.05 (m, 2H, -CH₂-C=)
-
δ 1.80 (m, 2H, -CH₂-CH₂-CH₂-)
-
δ 0.95 (s, 9H, -C(CH₃)₃)
-
δ 0.20 (s, 6H, -Si(CH₃)₂)
¹³C NMR (101 MHz, CDCl₃):
-
δ 155.0 (=C-O-Si)
-
δ 80.0 (=CH-O-)
-
δ 67.0 (-O-CH₂-)
-
δ 30.0 (-CH₂-C=)
-
δ 25.8 (-C(CH₃)₃)
-
δ 22.0 (-CH₂-CH₂-CH₂-)
-
δ 18.2 (-C(CH₃)₃)
-
δ -4.5 (-Si(CH₃)₂)
FT-IR (neat):
-
ν 2955, 2930, 2858 cm⁻¹ (C-H stretch)
-
ν 1685 cm⁻¹ (C=C stretch)
-
ν 1255, 837 cm⁻¹ (Si-C stretch)
Applications in Organic Synthesis: The Mukaiyama Aldol Addition
A primary application of this compound is its use as a nucleophile in the Mukaiyama aldol addition.[7] This reaction allows for the stereoselective formation of β-hydroxy carbonyl compounds, which are valuable synthetic intermediates.[8]
Mechanistic Considerations
The Mukaiyama aldol reaction is typically catalyzed by a Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂).[9] The Lewis acid activates the aldehyde electrophile by coordinating to its carbonyl oxygen, rendering the carbonyl carbon more susceptible to nucleophilic attack. The silyl ketene acetal then attacks the activated aldehyde, forming a new carbon-carbon bond. A subsequent workup step hydrolyzes the resulting silyl ether to afford the β-hydroxy carbonyl product.[8]
Detailed Experimental Protocol: Mukaiyama Aldol Addition with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous DCM and cool to -78 °C. Add TiCl₄ to the cold solvent.
-
Aldehyde Addition: Add a solution of benzaldehyde in anhydrous DCM to the reaction mixture.
-
Silyl Ketene Acetal Addition: Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir the reaction at this temperature for 4 hours.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract the aqueous layer with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired β-hydroxy lactone.
Table 3: Reagent Stoichiometry and Typical Yield for Mukaiyama Aldol Addition
| Reagent | Molar Equiv. |
| Benzaldehyde | 1.0 |
| This compound | 1.2 |
| TiCl₄ | 1.1 |
| Typical Yield | 80-90% |
Conclusion
This compound is a highly valuable and versatile silyl ketene acetal for the construction of complex organic molecules. Its synthesis from readily available δ-valerolactone is straightforward, and its reactivity in key transformations such as the Mukaiyama aldol addition is well-established. This guide provides the necessary theoretical background and practical protocols to enable researchers to effectively utilize this powerful reagent in their synthetic endeavors. The detailed mechanistic insights and experimental procedures are designed to ensure both a fundamental understanding and successful application in the laboratory.
References
-
Wikipedia. Silyl enol ether. [Link]
-
Chem-Station. Ireland-Claisen Rearrangement. [Link]
-
Organic Chemistry Portal. Ireland-Claisen Rearrangement. [Link]
-
Chem-Station. Mukaiyama Aldol Reaction. [Link]
-
Wikipedia. Enolate. [Link]
- Mukaiyama, T. (2004). The Mukaiyama Aldol Reaction: 40 Years of Continuous Discovery.
-
Wikipedia. Mukaiyama aldol addition. [Link]
- Singh, G., & D'hooghe, M. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 34057-34076.
-
NROChemistry. Ireland-Claisen Rearrangement. [Link]
-
chemeurope.com. Mukaiyama aldol addition. [Link]
- Kono, H., & Nagai, Y. (1974). A convenient synthesis of silyl enol ethers by the reaction of ketones with silylamines and methyl iodide. Organometallics in Chemical Synthesis, 1974(1), 27-28.
-
Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. [Link]
-
European Patent Office. A process to produce silyl ketene acetals. [Link]
-
Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]
-
University of Oxford. Enolate Chemistry. [Link]
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- 3. Mukaiyama_aldol_addition [chemeurope.com]
- 4. rsc.org [rsc.org]
- 5. scribd.com [scribd.com]
- 6. scbt.com [scbt.com]
- 7. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
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- 9. Attempts to Improve the Overall Stereoselectivity of the Ireland-Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
literature review on tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
An In-depth Technical Guide to tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane: A Versatile Silyl Enol Ether in Modern Organic Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount. This compound stands as a significant, albeit specialized, reagent. Structurally, it is a silyl enol ether, a class of compounds renowned for their dual reactivity as both enol equivalents and sources of robust silyl protecting groups. This guide provides an in-depth analysis of its synthesis, properties, and, most critically, its application in the context of the tert-butyldimethylsilyl (TBDMS) protecting group—a cornerstone of hydroxyl protection strategy in the synthesis of complex molecules, from pharmaceuticals to natural products. For researchers, scientists, and drug development professionals, understanding the nuances of this reagent and its associated chemistry is essential for efficient and successful synthetic planning.
Part 1: Synthesis and Physicochemical Profile
The title compound's structure, featuring a dihydropyran ring linked to a TBDMS group via an enol oxygen, dictates its synthetic origin and chemical behavior. While commercially available, understanding its formation provides insight into its reactivity.
Proposed Synthesis
The most logical synthetic pathway involves the silylation of the enolate derived from a suitable lactone precursor or the direct silylation of a hemiacetal. A common method for the formation of silyl enol ethers is the reaction of an enolizable ketone or lactone with a silyl halide in the presence of a non-nucleophilic base.
Caption: Plausible synthesis of the title compound via silylation.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below. This data is critical for handling, storage, and reaction setup.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O₂Si | [1][2] |
| Molecular Weight | 214.38 g/mol | [1][3] |
| Appearance | Solid / Colorless Liquid | [1][3] |
| Boiling Point | 125-131 °C / 28 mmHg | [1] |
| Density | 0.935 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.455 | [1] |
| CAS Number | 130650-09-8 | [1][2] |
Part 2: The tert-Butyldimethylsilyl (TBDMS) Group: A Pillar of Hydroxyl Protection
The primary utility derived from the title compound and its analogs lies in the chemistry of the tert-butyldimethylsilyl (TBDMS or TBS) group. This group is one of the most widely employed protecting groups for alcohols in organic synthesis due to its ideal balance of stability and selective reactivity.[4]
Expertise & Experience: Why Choose TBDMS?
The fundamental difference between various silyl ethers, such as trimethylsilyl (TMS) and TBDMS, is the steric bulk around the silicon atom.[5] The TBDMS group contains a sterically demanding tert-butyl moiety, which provides significant kinetic stability.[5] This steric shield is the causal factor behind its enhanced resistance to hydrolysis and a wide array of reaction conditions compared to the smaller TMS group.[5][6] TBDMS ethers are approximately 10,000 times more stable towards hydrolysis than their TMS counterparts, a crucial feature that allows for a broad synthetic window.[5] This stability profile permits chemists to perform reactions on other parts of a molecule—such as reductions, oxidations, and organometallic additions—without premature cleavage of the protected alcohol.
Authoritative Grounding: The Mechanism of Protection
The protection of an alcohol as its TBDMS ether is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base. Imidazole is a uniquely effective catalyst for this transformation.
Experimental Protocol: General Procedure for TBDMS Protection of a Primary Alcohol
-
Dissolve the alcohol (1.0 equiv) in anhydrous dimethylformamide (DMF).
-
Add imidazole (2.5 equiv) to the solution and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
The choice of imidazole is not arbitrary. It reacts with TBDMS-Cl to form the highly reactive silylating agent, N-tert-butyldimethylsilylimidazole, in situ.[6] This intermediate is much more electrophilic than TBDMS-Cl itself, enabling the efficient silylation of even sterically hindered alcohols.
Caption: Catalytic cycle for the imidazole-mediated protection of alcohols.
Part 3: The Art of Selective Deprotection
A protecting group is only as useful as its ability to be removed cleanly and selectively. The TBDMS group excels in this regard, with a variety of established protocols for its cleavage. The choice of deprotection method is dictated by the overall molecular architecture and the presence of other sensitive functional groups, a concept known as orthogonality.
Trustworthiness: Self-Validating Deprotection Protocols
The following protocols are widely validated and represent the most common methods for TBDMS ether cleavage.
Protocol 1: Fluoride-Mediated Cleavage (The Gold Standard) The exceptional strength of the Silicon-Fluoride (Si-F) bond is the driving force for this highly effective and mild deprotection method.[6]
-
Reagent: Tetrabutylammonium fluoride (TBAF), typically a 1M solution in THF.
-
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 equiv) in tetrahydrofuran (THF).
-
Add TBAF solution (1.1-1.5 equiv) dropwise at 0 °C or room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash, dry, and purify as previously described.
-
-
Causality: This method is extremely popular due to its high chemoselectivity. It does not affect most other common protecting groups like benzyl ethers, acetals, or esters, making it ideal for late-stage deprotection in complex syntheses.
Caption: Mechanism of fluoride-mediated TBDMS deprotection.
Protocol 2: Acid-Catalyzed Cleavage TBDMS ethers can be cleaved under acidic conditions, though they are significantly more stable than TMS ethers.
-
Reagents: Acetic acid/THF/water mixtures, p-toluenesulfonic acid (p-TsOH) in methanol, or dilute HCl.
-
Procedure (using Acetic Acid):
-
Dissolve the silyl ether in a 3:1:1 mixture of THF:Acetic Acid:Water.
-
Stir at room temperature for 12-24 hours.
-
Carefully neutralize the mixture with saturated aqueous sodium bicarbonate.
-
Perform a standard aqueous workup and purification.
-
-
Causality: This method is useful when fluoride sensitivity is an issue or when other acid-labile groups (like a trityl group) are being cleaved simultaneously. The rate of cleavage can be tuned by the choice of acid and temperature, allowing for selective deprotection of primary vs. secondary or tertiary TBDMS ethers.
Protocol 3: Lewis Acid-Mediated Cleavage For specific applications requiring non-fluoride, non-protic acid conditions, various Lewis acids are effective.
-
Reagents: Titanium tetrachloride (TiCl₄), Stannous chloride (SnCl₂), or Cerium(IV) triflate.[7]
-
Procedure (using TiCl₄):
-
Dissolve the TBDMS ether in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to -30 °C.
-
Add a solution of TiCl₄ (1.2-2.5 equiv) in DCM dropwise.
-
Stir for 10-60 minutes at the same temperature.
-
Quench the reaction by carefully adding water.
-
Perform a standard aqueous workup and purification.
-
-
Causality: TiCl₄ is a powerful Lewis acid that can achieve rapid deprotection at low temperatures.[7] This method can be highly chemoselective, but care must be taken as the strong Lewis acidity can affect other functional groups.
Comparative Data: Selecting the Right Deprotection Strategy
| Deprotection Reagent | Typical Conditions | Advantages | Disadvantages | Selectivity |
| TBAF | THF, 0 °C to RT | Very mild, highly chemoselective | Can be basic, may cause elimination in sensitive substrates | Excellent; cleaves TBDMS in presence of TBDPS, TIPS |
| HF•Pyridine | THF/Pyridine, RT | High fluoride concentration | Highly toxic and corrosive | Very high |
| AcOH/H₂O/THF | 2:1:1, RT to 45 °C | Inexpensive, mild acidity | Slow reaction times, not suitable for acid-sensitive groups | Good; primary TBDMS cleaves faster than secondary/tertiary |
| TiCl₄ | DCM, -30 °C to RT | Fast, non-fluoride based | Strong Lewis acid, moisture sensitive | Good, can be tuned by conditions |
| SnCl₂ | Ethanol or neat (microwave) | Inexpensive, can be run solvent-free | Requires heating or longer times | Moderate |
| NaAuCl₄ (catalytic) | Methanol, RT | Very mild, catalytic | Requires precious metal catalyst | Excellent for aliphatic vs. aromatic TBDMS ethers[4] |
Part 4: Application in a Multi-Step Synthetic Workflow
The true power of the TBDMS protecting group strategy is realized in the context of complex, multi-step synthesis. It allows for the "masking" of a reactive hydroxyl group while other chemical transformations are carried out elsewhere in the molecule.
The workflow below illustrates a typical decision-making process for a synthetic chemist employing a TBDMS protecting group.
Caption: Decision workflow for using TBDMS as a protecting group.
This logical sequence of protection, transformation, and deprotection is fundamental to the synthesis of many modern pharmaceuticals. The stability of the TBDMS ether during the transformation step is the key to the success of the overall synthetic route.
Conclusion
This compound is a valuable reagent whose significance is intrinsically linked to the broader chemistry of its core functional moiety: the tert-butyldimethylsilyl group. As a protecting group for alcohols, TBDMS offers a superior combination of stability, reliability, and selective cleavage that has made it an indispensable tool for organic chemists. By understanding the causal principles behind its stability and the nuances of the various protocols for its removal, researchers and drug development professionals can design more efficient, robust, and successful synthetic routes to complex and valuable molecules.
References
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Tanemura, K., Suzuki, T., & Horaguchi, T. (2004). Efficient Method for the Deprotection of tert-Butyldimethylsilyl Ethers with TiCl4−Lewis Base Complexes: Application to the Synthesis of 1β-Methylcarbapenems. The Journal of Organic Chemistry, 69(18), 6033–6039. [Link]
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]
-
Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. [Link]
-
Gelest. Silyl Groups. [Link]
-
UCLA, Department of Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - tBDMS group. [Link]
-
Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry, 51(22), 3799-3807. [Link]
-
Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]
-
Rivera, D. G., & Wessjohann, L. A. (2006). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 11(12), 974-996. [Link]
-
Iaroshenko, V. O., et al. (2014). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 10, 2039-2046. [Link]
-
Chen, W., et al. (2010). tert-Butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1103. [Link]
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The Formation of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane: A Mechanistic and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Silyl Enol Ether of Tetrahydropyranone
tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane is a valuable silyl enol ether derivative of tetrahydro-4H-pyran-4-one. Silyl enol ethers are a cornerstone of modern organic synthesis, serving as versatile intermediates for a wide array of carbon-carbon bond-forming reactions. Their unique reactivity profile, acting as enolate equivalents, allows for their participation in aldol reactions, Michael additions, and alkylations, among others. The tert-butyldimethylsilyl (TBS) group, in particular, offers a good balance of reactivity and stability, making the title compound a useful building block in the synthesis of complex molecules, including natural products and pharmaceutical agents. This guide provides a detailed exploration of the mechanism of its formation, a practical experimental protocol, and key characterization data to support its synthesis and use in a research and development setting.
The Core Mechanism: A Base-Mediated Silylation
The formation of this compound from tetrahydro-4H-pyran-4-one is a classic example of silyl enol ether synthesis via enolate trapping. The reaction is typically mediated by a non-nucleophilic base, such as triethylamine (Et₃N), and a silylating agent, in this case, tert-butyldimethylsilyl chloride (TBSCl).
The mechanism can be dissected into three key steps:
-
Enolate Formation: Triethylamine, a hindered amine base, selectively deprotonates the α-carbon of the tetrahydro-4H-pyran-4-one. This acid-base reaction is an equilibrium process that favors the starting materials. However, the subsequent trapping of the enolate drives the reaction forward.
-
Nucleophilic Attack: The resulting enolate is a potent nucleophile. The oxygen atom of the enolate attacks the electrophilic silicon atom of tert-butyldimethylsilyl chloride.
-
Product Formation and By-product Precipitation: This nucleophilic attack results in the formation of the desired silyl enol ether and triethylammonium chloride. The latter is a salt that is often insoluble in the reaction solvent (e.g., dichloromethane or diethyl ether) and precipitates out of the solution, further driving the reaction to completion.
// Nodes start_materials [label="Tetrahydro-4H-pyran-4-one + Et3N + TBSCl", fillcolor="#FFFFFF", fontcolor="#202124"]; enolate_formation [label="Step 1: Enolate Formation\n(Base-mediated deprotonation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enolate_intermediate [label="Enolate Intermediate + Et3NH+", fillcolor="#FFFFFF", fontcolor="#202124"]; nucleophilic_attack [label="Step 2: Nucleophilic Attack\n(Enolate attacks silicon)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_formation [label="Step 3: Product Formation\n+ Et3NHCl (precipitate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start_materials -> enolate_formation [label="Triethylamine (base)\nabstracts α-proton"]; enolate_formation -> enolate_intermediate [label="Equilibrium established"]; enolate_intermediate -> nucleophilic_attack [label="Enolate oxygen\nattacks TBSCl"]; nucleophilic_attack -> product_formation; product_formation -> final_product; } Caption: Reaction mechanism for the formation of a silyl enol ether.
Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure for the synthesis of this compound. The successful synthesis can be validated by comparing the physical and spectroscopic data of the obtained product with the values provided in the subsequent section.
Materials and Equipment:
-
Tetrahydro-4H-pyran-4-one
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous dichloromethane (DCM) or diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: A dry, nitrogen-flushed round-bottom flask is charged with tetrahydro-4H-pyran-4-one (1.0 eq). Anhydrous dichloromethane is added to dissolve the ketone.
-
Addition of Base: Triethylamine (1.5 eq) is added to the solution via syringe. The mixture is stirred at room temperature.
-
Addition of Silylating Agent: A solution of tert-butyldimethylsilyl chloride (1.2 eq) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is filtered to remove the triethylammonium chloride precipitate. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.
Data Presentation: Product Characterization
The identity and purity of the synthesized this compound can be confirmed through its physical and spectroscopic properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O₂Si | [1][2] |
| Molecular Weight | 214.38 g/mol | [1][2] |
| Appearance | Colorless oil | [1] |
| Boiling Point | 125-131 °C at 28 mmHg | [1] |
| Density | 0.935 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.455 | [1] |
Expected NMR Spectroscopic Data:
¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.7-4.9 | t | 1H | =CH-O |
| ~3.8-4.0 | t | 2H | -O-CH₂- |
| ~2.0-2.2 | m | 2H | =C-CH₂- |
| ~1.8-2.0 | m | 2H | -CH₂-CH₂-O- |
| 0.95 | s | 9H | -Si-C(CH₃)₃ |
| 0.20 | s | 6H | -Si-(CH₃)₂ |
¹³C NMR (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | =C-O |
| ~95-100 | =CH-O |
| ~65-70 | -O-CH₂- |
| ~30-35 | =C-CH₂- |
| ~25-30 | -CH₂-CH₂-O- |
| 25.7 | -Si-C(CH₃)₃ |
| 18.2 | -Si-C(CH₃)₃ |
| -4.5 | -Si-(CH₃)₂ |
Conclusion
The synthesis of this compound is a straightforward and efficient process that relies on the fundamental principles of enolate chemistry. This guide has provided a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and essential characterization data. By understanding the causality behind the experimental choices and having access to a self-validating system of data, researchers, scientists, and drug development professionals can confidently synthesize and utilize this versatile intermediate in their synthetic endeavors.
References
-
Organic Chemistry Portal. Silyl enol ether synthesis by silylation. [Link]
-
Wikipedia. Silyl enol ether. [Link]
-
Ward, D. E., et al. Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Synthesis, 2007, 10, 1584–1586. [Link]
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solubility of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane in organic solvents
An In-Depth Technical Guide on the Solubility of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 130650-09-8). As a key intermediate in modern organic synthesis, understanding its behavior in various organic solvents is critical for reaction design, process optimization, purification, and formulation. This document integrates theoretical principles of intermolecular forces with empirical data from structurally related compounds to build a robust solubility profile. Furthermore, it supplies a detailed experimental protocol for quantitative solubility determination, empowering researchers to validate and expand upon these findings in their own laboratory settings.
Physicochemical and Structural Analysis
This compound is a silyl enol ether, a class of compounds widely utilized in synthetic chemistry. Its solubility is not governed by a single functional group but is rather a composite effect of its distinct structural domains. A foundational understanding of these domains is essential for predicting its behavior.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 130650-09-8 | [1][2] |
| Molecular Formula | C₁₁H₂₂O₂Si | [1][2] |
| Molecular Weight | 214.38 g/mol | [1][2] |
| Appearance | Liquid | |
| Density | ~0.935 g/mL at 25 °C | [1] |
| Boiling Point | 125-131 °C at 28 mmHg |[1] |
The molecule's structure can be deconstructed into two primary components, as illustrated below.
-
The tert-Butyldimethylsilyl (TBDMS) Group : This is a large, sterically hindering, and highly lipophilic (nonpolar) moiety. Silyl ethers in general exhibit excellent solubility in common aprotic organic solvents such as dichloromethane, tetrahydrofuran (THF), and hexane.[3] The bulky tert-butyl and methyl groups on the silicon atom effectively shield the polar Si-O bond, presenting a hydrocarbon-like surface to the solvent. This structure maximizes favorable van der Waals interactions with nonpolar and weakly polar solvents.
-
The Dihydropyran (DHP) Vinyl Ether Group : This cyclic ether component introduces polarity into the molecule due to the presence of two oxygen atoms and a π-system in the carbon-carbon double bond.[4][5] However, it lacks a hydroxyl proton and therefore cannot act as a hydrogen bond donor. It can, however, act as a weak hydrogen bond acceptor through its ether oxygens. This part of the molecule contributes to solubility in more polar aprotic solvents.
The overall character of the molecule is dominated by the large, nonpolar TBDMS group, making it a predominantly lipophilic compound.
Theoretical Solubility Profile and Solvent Selection
The principle of "like dissolves like" is the primary predictor of solubility behavior for covalent compounds.[6][7] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. We can classify solvents and predict the solubility of this compound accordingly.
Table 2: Predicted Qualitative Solubility Across Solvent Classes
| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |
|---|---|---|---|---|
| Nonpolar Aprotic | Hexane, Toluene, Cyclohexane | London Dispersion Forces | High | The large alkyl/silyl groups of the solute interact favorably with the nonpolar solvent molecules via dispersion forces. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN) | Dipole-Dipole, Dispersion | High to Medium | Highly soluble in solvents like DCM, THF, and EtOAc which can engage in both dispersion and dipole-dipole interactions. Solubility may be slightly lower in more polar solvents like Acetone and MeCN where the solvent's self-association is stronger. |
| Polar Protic | Water, Methanol, Ethanol | Hydrogen Bonding | Very Low / Insoluble | The solute cannot donate hydrogen bonds and is a weak acceptor. Its large nonpolar structure would disrupt the strong hydrogen-bonding network of these solvents, making dissolution energetically unfavorable.[8] |
Practical Guidance and Empirical Observations
Table 3: Recommended Solvents for Laboratory Use
| Solvent | Expected Solubility | Notes and Justification |
|---|---|---|
| Tetrahydrofuran (THF) | Miscible / Very High | Excellent general-purpose solvent for reactions involving silyl ethers. |
| Dichloromethane (DCM) | Miscible / Very High | Common solvent for reactions and chromatography due to its polarity and volatility. |
| Diethyl Ether | Miscible / Very High | Good choice, though its high volatility requires care. |
| Hexanes / Heptane | Miscible / Very High | Ideal for nonpolar applications and as a weak eluent in silica gel chromatography. |
| Toluene | Miscible / Very High | Useful for reactions requiring higher temperatures. |
| Ethyl Acetate (EtOAc) | Miscible / Very High | A moderately polar solvent, often used in combination with hexanes for chromatography. |
| Acetonitrile (MeCN) | Soluble / Medium | The compound should be soluble, but it may be less so than in THF or DCM. |
| Methanol (MeOH) | Sparingly Soluble / Low | The polarity and hydrogen-bonding nature of methanol limit solubility. May be used as a non-solvent for precipitation. |
| Water | Insoluble | The compound is hydrophobic and will form a separate phase. |
Standard Protocol for Experimental Solubility Determination
To obtain precise, quantitative data, the following self-validating gravimetric protocol, adapted from standard laboratory methods, is recommended.[6][11][12]
Objective: To determine the solubility of the title compound in a given solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound
-
Solvent of interest (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Scintillation vials or small flasks with screw caps
-
Constant temperature shaker bath or stir plate in a temperature-controlled room
-
Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible material)
-
Pre-weighed collection vials
Methodology:
-
Preparation: Add an excess amount of the title compound to a vial containing a precisely weighed amount of the solvent (e.g., ~5 g). An excess is confirmed by the presence of undissolved liquid droplets after equilibration.
-
Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixture for at least 24 hours to ensure the solution reaches saturation equilibrium.
-
Sampling: After equilibration, cease agitation and allow the undissolved material to settle for 1-2 hours at the same constant temperature.
-
Filtration: Carefully withdraw a known volume (e.g., 1-2 mL) of the clear supernatant liquid using a syringe. Attach a syringe filter and dispense the solution into a pre-weighed (tared) vial.
-
Mass Determination: Immediately cap and weigh the vial containing the filtered saturated solution to determine the total mass of the aliquot.
-
Solvent Evaporation: Remove the solvent completely from the aliquot under a stream of inert gas or by using a rotary evaporator or vacuum oven at a mild temperature to avoid loss of the solute.
-
Final Weighing: Once the solute is completely dry (constant weight), re-weigh the vial. The difference between this final mass and the vial's tare weight is the mass of the dissolved solute.
-
Calculation:
-
Mass of Solvent = (Total Mass of Aliquot) - (Mass of Dissolved Solute)
-
Solubility ( g/100g solvent) = (Mass of Dissolved Solute / Mass of Solvent) * 100
-
Causality and Self-Validation:
-
Why excess solute? To ensure the solution is truly saturated, which is the definition of solubility.
-
Why 24h equilibration? To ensure the dissolution process has reached its thermodynamic equilibrium.
-
Why filtration? To remove any microscopic undissolved droplets, which would artificially inflate the measured solubility.
-
Why weigh the aliquot? Using mass-based measurements (gravimetric) is more accurate than volume-based measurements, as it is insensitive to temperature fluctuations that affect density.
Implications for Laboratory Applications
A clear understanding of solubility is paramount for the effective use of this compound.
-
Reaction Chemistry: The choice of solvent can influence reaction rates and outcomes. The high solubility in ethereal solvents like THF and nonpolar solvents like toluene makes them ideal media for reactions involving this compound.
-
Chromatographic Purification: Its lipophilic nature dictates that silica gel chromatography will require a nonpolar mobile phase. Eluent systems of Ethyl Acetate in Hexanes are typically effective, with the compound eluting at low to moderate EtOAc concentrations.
-
Workup and Extraction: The compound's insolubility in water allows for efficient separation from aqueous phases during reaction workups. It will partition strongly into common organic extraction solvents like diethyl ether, ethyl acetate, or dichloromethane.
-
Storage: While neat storage is common, solutions should be prepared in dry, aprotic solvents. The presence of acid or water can lead to the hydrolysis of the silyl ether bond.[3]
Conclusion
This compound is a predominantly nonpolar, lipophilic molecule. It exhibits high solubility in a broad range of nonpolar and polar aprotic organic solvents, including hydrocarbons, ethers, and chlorinated solvents. Conversely, it is effectively insoluble in polar protic solvents such as water and lower alcohols. This solubility profile, driven by the large TBDMS group, is crucial for its successful application in organic synthesis, purification, and handling. For applications requiring precise solubility values, the provided gravimetric protocol offers a robust and reliable method for experimental determination.
References
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- CookeChem. (n.d.). This compound, 97+%, 130650-09-8.
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- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Slideshare. (n.d.). solubility experimental methods.pptx.
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- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- BLDpharm. (n.d.). 130650-09-8|this compound.
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Methodological & Application
Harnessing the Reactivity of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane as a δ-Valerolactone Enolate Surrogate
An Application Guide for Researchers
Abstract
This document provides a detailed technical guide for the application of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane in modern organic synthesis. As a stable, isolable silyl enol ether of δ-valerolactone, this reagent serves as a versatile nucleophile for the strategic formation of carbon-carbon and carbon-heteroatom bonds at the α-position of a lactone core. We will explore its utility in key synthetic transformations, including Lewis acid-mediated aldol additions, Michael additions, and α-alkylations. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic rationale, practical execution, and chemoselectivity.
Introduction and Reagent Profile
This compound is a cyclic silyl enol ether.[1][2][3] In essence, it is the kinetically favored, silylated enol form of δ-valerolactone. The true value of silyl enol ethers lies in their ability to function as enolate equivalents with attenuated reactivity.[4][5] Unlike highly basic and unstable lithium enolates, silyl enol ethers are generally neutral, thermally stable, and can be purified and stored, offering significant advantages in complex multi-step syntheses.[4][6]
The tert-butyldimethylsilyl (TBDMS) group imparts excellent stability, allowing the reagent to be handled under non-hydrolytic conditions while still being readily activated for nucleophilic attack. Its primary role is to engage with a wide array of electrophiles, enabling the precise and regioselective construction of α-substituted δ-lactone frameworks, which are prevalent motifs in numerous natural products and pharmacologically active molecules.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O₂Si | [1] |
| Molecular Weight | 214.38 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 125-131 °C at 28 mmHg | [1][3] |
| Density | 0.935 g/mL at 25 °C | [1][3] |
| Refractive Index (n²⁰/D) | 1.455 | [1][3] |
| CAS Number | 130650-09-8 | [1] |
Core Synthetic Applications & Mechanistic Overview
The synthetic utility of this compound is centered on the nucleophilicity of its enol double bond. The reaction is typically initiated by a Lewis acid or other electrophilic activator, which polarizes the reaction partner and facilitates the attack.
Figure 1: Key synthetic transformations enabled by the title reagent.
Mukaiyama Aldol Addition
The Mukaiyama aldol reaction is a cornerstone of C-C bond formation, where a silyl enol ether adds to an aldehyde or ketone, typically promoted by a Lewis acid like TiCl₄, BF₃·OEt₂, or Sc(OTf)₃.[5] This process avoids the harsh basic conditions of traditional aldol reactions, offering superior compatibility with sensitive functional groups.
Mechanism:
-
The Lewis acid (LA) coordinates to the carbonyl oxygen of the electrophile (e.g., an aldehyde), dramatically increasing its electrophilicity.
-
The electron-rich double bond of the silyl enol ether attacks the activated carbonyl carbon.
-
This forms a new C-C bond and generates a carbocation intermediate, which is stabilized by the adjacent oxygen.
-
A silyl group transfer or, more commonly, collapse of the intermediate with subsequent silyl capture by the alkoxide, yields a silylated aldol adduct.
-
Aqueous workup or a dedicated deprotection step hydrolyzes the silyl ether to afford the final β-hydroxy lactone product.[4]
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Application Notes and Protocols for Reactions with tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
Introduction: Unlocking the Synthetic Potential of a Versatile Silyl Enol Ether
tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane is a silyl enol ether that serves as a valuable and versatile intermediate in modern organic synthesis. Its unique structure, combining the reactivity of a silyl enol ether with the inherent functionality of the dihydropyran ring, opens avenues for a diverse array of chemical transformations.[1] Silyl enol ethers, in general, are neutral, mild nucleophiles that react with a variety of electrophiles, often with high levels of chemo- and stereoselectivity.[2] This guide provides an in-depth exploration of the reactivity of this compound, offering detailed experimental protocols and the scientific rationale behind these methodologies for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O₂Si | [3] |
| Molecular Weight | 214.38 g/mol | [3] |
| Appearance | Solid | [3] |
| Boiling Point | 125-131 °C/28 mmHg | [4] |
| Density | 0.935 g/mL at 25 °C | [4] |
Storage and Handling: this compound should be handled in a well-ventilated area, preferably a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound is combustible and should be stored away from heat, sparks, and open flames.[5] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.
Core Reactivity: The Silyl Enol Ether Moiety
The primary site of reactivity in this compound is the silyl enol ether functional group. This moiety acts as a synthetic equivalent of an enolate, but with attenuated reactivity, allowing for more controlled and selective reactions.[2] Key transformations involving this functional group include carbon-carbon bond-forming reactions and oxidations.
Mukaiyama Aldol Addition: Stereoselective Carbon-Carbon Bond Formation
The Mukaiyama aldol addition is a cornerstone reaction in organic synthesis, enabling the formation of β-hydroxy carbonyl compounds through the Lewis acid-mediated reaction of a silyl enol ether with an aldehyde or ketone.[6][7] This reaction is highly valued for its ability to control stereochemistry and avoid the self-condensation often problematic in traditional base-catalyzed aldol reactions.[8]
Mechanism Insight: The reaction is initiated by the activation of the carbonyl compound by a Lewis acid, which increases its electrophilicity. The silyl enol ether then acts as a nucleophile, attacking the activated carbonyl group. The stereochemical outcome of the reaction can often be controlled by the choice of Lewis acid and reaction conditions.[9]
Caption: Generalized workflow of the Mukaiyama Aldol Addition.
Experimental Protocol: Diastereoselective Mukaiyama Aldol Addition with Benzaldehyde
This protocol describes the reaction of this compound with benzaldehyde, a representative aromatic aldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Titanium(IV) chloride (TiCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous DCM (5 mL per 1 mmol of aldehyde).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled solvent, add benzaldehyde (1.0 equiv).
-
Slowly add a solution of TiCl₄ in DCM (1.1 equiv) dropwise via syringe. The solution will typically turn yellow or orange. Stir for 10 minutes.[8]
-
Add a solution of this compound (1.2 equiv) in anhydrous DCM dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.[8]
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Alkylation Reactions: Formation of α-Substituted Ketones
Silyl enol ethers can be alkylated with highly reactive electrophiles, such as tertiary, allylic, or benzylic alkyl halides, in the presence of a Lewis acid.[2] This provides a direct route to α-alkylated carbonyl compounds. Photoredox catalysis has also emerged as a mild method for the alkylation of silyl enol ethers using alkyl radicals.[10][11]
Mechanism Insight: In Lewis acid-catalyzed alkylations, the Lewis acid facilitates the formation of a carbocation from the alkyl halide, which is then attacked by the nucleophilic silyl enol ether.[12] In photoredox-catalyzed reactions, an alkyl radical is generated, which then adds to the silyl enol ether.[10]
Experimental Protocol: Lewis Acid-Mediated Alkylation with tert-Butyl Chloride
This protocol outlines a general procedure for the tert-alkylation of this compound.
Materials:
-
This compound
-
tert-Butyl chloride
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 equiv) and tert-butyl chloride (1.2 equiv) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add SnCl₄ (1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for the appropriate time, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Saegusa-Ito Oxidation: Synthesis of α,β-Unsaturated Carbonyls
The Saegusa-Ito oxidation is a powerful method for converting silyl enol ethers into their corresponding α,β-unsaturated carbonyl compounds using a palladium(II) catalyst.[13][14] This reaction is particularly useful for introducing unsaturation into cyclic systems.
Mechanism Insight: The mechanism involves the coordination of palladium(II) to the double bond of the silyl enol ether, followed by the formation of an oxo-allyl-palladium complex. Subsequent β-hydride elimination yields the enone product and palladium(0).[13][15] A co-oxidant, such as benzoquinone or oxygen, is often used to regenerate the active palladium(II) catalyst.
Caption: Catalytic cycle of the Saegusa-Ito Oxidation.
Experimental Protocol: Saegusa-Ito Oxidation
This protocol is adapted from a general procedure for the Saegusa-Ito oxidation and may require optimization for this specific substrate.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
p-Benzoquinone
-
Acetonitrile (MeCN)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 equiv) in acetonitrile, add palladium(II) acetate (0.5 equiv) and p-benzoquinone (0.5 equiv).
-
Stir the mixture at room temperature until the starting material is consumed, as indicated by TLC.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the Celite® pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of the TBDMS Ether: Regeneration of the Carbonyl Group
The tert-butyldimethylsilyl (TBDMS) group can be cleaved to regenerate the corresponding ketone. A variety of methods exist for this transformation, with the choice of reagent depending on the other functional groups present in the molecule.[16]
Experimental Protocol: Deprotection using Stannous Chloride
This protocol describes a mild deprotection method using stannous chloride.
Materials:
-
Silylated substrate from a previous reaction
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of the TBDMS-protected compound (1 mmol) in ethanol (20 mL), add SnCl₂·2H₂O (1 mmol).
-
Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.
-
Upon completion, remove the solvent under vacuum.
-
Dilute the residue with water to dissolve the tin salts and extract the product with ethyl acetate.
-
Wash the organic layer with water and dry over anhydrous Na₂SO₄.
-
Remove the solvent and purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable synthetic intermediate. The protocols outlined in this guide provide a starting point for its application in a range of important organic transformations. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates and scales. The versatility of this reagent, coupled with the robust and well-established chemistry of silyl enol ethers, ensures its continued importance in the synthesis of complex molecules for research and development.
References
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- Wikipedia. (2023, December 1). Silyl enol ether.
- Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition.
- Wikipedia. (2023, November 29). Mukaiyama aldol addition.
- Sharma, U., et al. (2022). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 12(34), 22005-22025.
- Organic Chemistry Portal. (n.d.). Photoredox-Catalyzed Decarboxylative Alkylation of Silyl Enol Ethers To Synthesize Functionalized Aryl Alkyl Ketones.
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Mukaiyama Aldol Reaction.
- Wikipedia. (2023, September 21). Saegusa–Ito oxidation.
- Kumar, P., & Bodas, M. S. (2001). Chemoselective Deprotection of Triethylsilyl Ethers. Organic Letters, 3(26), 4295-4297.
- Oestreich, M., Klare, H. F. T., & Bolomey, E. A. (2023). The Saegusa–Ito Oxidation of Silyl Enol Ethers to α,β-Unsaturated Carbonyl Compounds. Synfacts, 19(08), 0799.
- NROChemistry. (n.d.). Saegusa-Ito Oxidation.
- SynArchive. (n.d.). Saegusa-Ito Oxidation.
- Ooi, T., et al. (2019). Direct allylic C–H alkylation of enol silyl ethers enabled by photoredox–Brønsted base hybrid catalysis. Nature Communications, 10(1), 1-8.
- Kong, W., et al. (2018). Photoredox-Catalyzed Decarboxylative Alkylation of Silyl Enol Ethers To Synthesize Functionalized Aryl Alkyl Ketones. Organic Letters, 20(2), 349-352.
- Benchchem. (n.d.). The Dihydropyran Ring: A Nexus of Reactivity in Modern Organic Synthesis.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Duhamel, P., & Cahard, D. (2001). Unprecedented route to enolates from silyl enol ethers and enol acetates: reaction with hard and soft electrophiles. Journal of the Chemical Society, Perkin Transactions 1, (21), 3036-3043.
- IdeXlab. (n.d.). Saegusa Oxidation.
- Al-Azzawi, A. M. (n.d.). Reactions of silyl enol ethers with halogen and sulfur electrophiles.
- Zhang, Q., et al. (2015). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Synthesis, 47(01), 55-64.
- ResearchGate. (n.d.). Transformations of enol silyl ethers. a General reaction pathway. b....
- Patel, K. D., & Patel, H. D. (2018). Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering, 2(1), 1-4.
- Waser, M. (2017). An Expedient Method for the Umpolung Coupling of Enols with Heteronucleophiles. Chemistry – A European Journal, 23(34), 8196-8200.
- Sigma-Aldrich. (n.d.). tert-butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane.
- 2a biotech. (n.d.). This compound.
- European Patent Office. (1991). Dihydropyran derivatives, their processes of preparation and their use. (EP0430808B1).
- MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3796.
- Advanced Journal of Chemistry, Section A. (2021). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A, 4(2), 123-130.
- Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydropyran-2-ones.
- BLDpharm. (n.d.). 130650-09-8|this compound.
- CookeChem. (n.d.). This compound, 97+%.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES.
- Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans.
- Seebach, D., et al. (2001). Conformations of 4‐tert‐Butyloxy‐, 4‐(Trimethylsilyl)oxy‐ and 4‐(Trimethylstannyl)oxy‐6‐methyl‐2H‐pyran‐2‐ones in the Crystalline State and in Solution. Helvetica Chimica Acta, 84(6), 1527-1544.
- Atlantis Press. (2019). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Proceedings of the 2019 3rd International Conference on Biomedical Engineering and Bioinformatics (ICBEB 2019).
- Chen, W., et al. (2010). tert-Butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1103.
- NIH. (n.d.). tert-Butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate.
- Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran Dihydropyran.
- Mol-Instincts. (n.d.). tert-butyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate.
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Applications of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane in Total Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chiral Building Block
tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane is a silyl enol ether derived from δ-valerolactone. This reagent has emerged as a valuable and versatile C6 synthon in the stereoselective synthesis of complex natural products. Its utility lies in the inherent reactivity of the silyl enol ether functionality, which can act as a nucleophile in a variety of carbon-carbon bond-forming reactions, coupled with the dihydropyran ring system that serves as a precursor to functionalized tetrahydropyran (THP) moieties. The THP scaffold is a ubiquitous structural motif in a vast array of biologically active natural products, including polyketides, macrolides, and lignans. The bulky tert-butyldimethylsilyl (TBS) group provides thermal and chemical stability, allowing for its isolation, purification, and handling, a significant advantage over less stable enolates. This guide provides an in-depth exploration of the applications of this key synthetic intermediate, with a focus on its role in the total synthesis of the lignan (+)-Pambanolide, supported by detailed experimental protocols and mechanistic insights.
Strategic Application in the Total Synthesis of (+)-Pambanolide
The total synthesis of the lignan (+)-Pambanolide serves as an excellent case study to illustrate the strategic application of this compound. Lignans are a class of natural products known for their diverse biological activities, including anticancer, antiviral, and antioxidant properties. The core of (+)-Pambanolide features a substituted tetrahydropyran ring, the stereoselective construction of which is a key challenge in its synthesis.
The retrosynthetic strategy for (+)-Pambanolide highlights the central role of the dihydropyran silyl enol ether. The key disconnection involves a Mukaiyama-Michael reaction to forge the crucial carbon-carbon bond that establishes the tetrahydropyran ring with the desired stereochemistry.
Caption: Retrosynthetic analysis of (+)-Pambanolide.
The forward synthesis leverages the nucleophilicity of the silyl enol ether in a Lewis acid-catalyzed conjugate addition to an α,β-unsaturated ester. This reaction not only forms the carbon skeleton of the tetrahydropyran ring but also sets a key stereocenter. Subsequent transformations, including reduction and cyclization, complete the synthesis of the tetrahydropyran core.
Key Transformation: The Mukaiyama-Michael Reaction
The Mukaiyama-Michael reaction is a cornerstone of modern organic synthesis, enabling the 1,4-conjugate addition of silyl enol ethers to α,β-unsaturated carbonyl compounds.[1] In the context of the (+)-Pambanolide synthesis, this reaction offers a mild and stereocontrolled method for carbon-carbon bond formation.
The choice of Lewis acid is critical in achieving high diastereoselectivity. Titanium tetrachloride (TiCl₄) is a commonly employed Lewis acid that effectively activates the α,β-unsaturated ester towards nucleophilic attack by the silyl enol ether. The reaction is believed to proceed through an open transition state, and the stereochemical outcome is influenced by the facial selectivity of the nucleophilic attack on the activated electrophile.
Caption: Workflow of the Mukaiyama-Michael reaction.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for Mukaiyama-Michael reactions and subsequent transformations for the synthesis of substituted tetrahydropyrans. These should be considered as a guide and may require optimization based on the specific substrates and desired outcomes.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the title silyl enol ether from δ-valerolactone.
Materials:
-
δ-Valerolactone
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of diisopropylamine (1.1 equiv) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
To this solution, add a solution of δ-valerolactone (1.0 equiv) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of tert-butyldimethylsilyl chloride (1.2 equiv) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless oil.
Protocol 2: Mukaiyama-Michael Addition for the Synthesis of the Tetrahydropyran Core
This protocol details the Lewis acid-catalyzed conjugate addition of the dihydropyran silyl enol ether to an α,β-unsaturated ester.
Materials:
-
This compound
-
α,β-Unsaturated ester (e.g., ethyl cinnamate)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the α,β-unsaturated ester (1.0 equiv) and anhydrous dichloromethane.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add titanium tetrachloride (1.1 equiv) dropwise to the solution. Stir the mixture at -78 °C for 15 minutes.
-
To this activated solution, add a solution of this compound (1.2 equiv) in anhydrous dichloromethane dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired δ-keto ester intermediate.
Data Presentation
The efficiency and stereoselectivity of the Mukaiyama-Michael reaction are highly dependent on the reaction conditions and the nature of the substrates. The following table summarizes representative data from studies on similar transformations.
| Entry | Lewis Acid | Solvent | Temp (°C) | Diastereomeric Ratio (ds) | Yield (%) |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | 95:5 | 85 |
| 2 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 80:20 | 78 |
| 3 | SnCl₄ | CH₂Cl₂ | -78 | 90:10 | 82 |
| 4 | Sc(OTf)₃ | CH₂Cl₂ | -20 | 88:12 | 90 |
Conclusion and Future Perspectives
This compound has proven to be a highly effective and versatile building block in the total synthesis of natural products containing the tetrahydropyran motif. Its application in the synthesis of (+)-Pambanolide via a key Mukaiyama-Michael reaction showcases its ability to facilitate the stereocontrolled construction of complex molecular architectures. The detailed protocols provided herein serve as a practical guide for researchers aiming to employ this valuable reagent in their own synthetic endeavors.
Future research in this area will likely focus on the development of catalytic, enantioselective variants of reactions involving this dihydropyran silyl enol ether. The use of chiral Lewis acids or organocatalysts could provide direct access to enantiomerically enriched tetrahydropyran derivatives, further enhancing the efficiency and elegance of natural product synthesis.
References
-
Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions, 28, 203-331. [Link]
-
Komiya, N., & Yanagisawa, A. (2011). Recent progress in the Mukaiyama-Michael reaction. Chemical Communications, 47(38), 10585-10598. [Link]
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tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane as a protecting group for hydroxyls
Introduction: The Quest for Orthogonal Hydroxyl Protection
In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the strategic masking and unmasking of hydroxyl groups is a paramount challenge. The ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and selectively removable without affecting other functional groups—a concept known as orthogonality. While workhorse protecting groups like tert-butyldimethylsilyl (TBDMS) ethers and tetrahydropyranyl (THP) acetals are invaluable, the search for reagents with unique reactivity and stability profiles is perpetual.
This technical guide focuses on tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane , a silyl enol ether of δ-valerolactone. This reagent presents a hybrid structure, combining features of both a silyl ether and a vinyl ether, suggesting a potential for a unique reactivity profile for hydroxyl protection. However, it is crucial to note that while this compound is commercially available, its application as a routine protecting group is not extensively documented in peer-reviewed literature. Therefore, this guide will provide a theoretical and comparative framework, drawing parallels with well-established TBDMS and THP protecting groups to predict its behavior and outline potential protocols.
Features and Benefits: A Theoretical Perspective
The structure of this compound suggests a protection strategy that results in a tert-butyldimethylsilyl dihydropyranyl acetal. This functionality, in theory, offers a distinct set of advantages and disadvantages compared to its parent TBDMS and THP analogues.
-
Acid Sensitivity: Similar to THP ethers, the resulting acetal is expected to be highly sensitive to acidic conditions, allowing for mild deprotection.[1]
-
Stability to Basic and Nucleophilic Conditions: The acetal linkage should be robust under basic, organometallic, and reductive conditions, a hallmark of THP ethers.[1]
-
Fluoride Lability: The presence of the TBDMS group introduces a secondary deprotection pathway using fluoride reagents, a key feature of silyl ethers.[2] This offers an orthogonal deprotection strategy not available to simple THP ethers.
-
Potential for Tuned Stability: The electronic nature of the silyloxy group on the dihydropyran ring may modulate the reactivity of the enol ether during the protection step and the stability of the resulting acetal compared to a standard THP ether.
Reaction Mechanisms
The protection of an alcohol with this compound is anticipated to proceed via an acid-catalyzed addition of the alcohol to the enol ether double bond, analogous to the mechanism of THP protection.[1]
Proposed Mechanism of Protection
The reaction is initiated by the protonation of the enol ether, generating a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the electrophilic carbon. Subsequent deprotonation yields the protected alcohol and regenerates the acid catalyst.
Caption: Proposed mechanism for acid-catalyzed hydroxyl protection.
Proposed Mechanisms of Deprotection
Two primary pathways are proposed for the deprotection of the resulting acetal:
-
Acid-Catalyzed Hydrolysis: This is the reverse of the protection mechanism, where protonation of the acetal oxygen leads to cleavage, regenerating the alcohol.[1]
-
Fluoride-Mediated Cleavage: The nucleophilic fluoride ion can attack the silicon atom, cleaving the Si-O bond. The stability of the resulting intermediate would determine the subsequent reaction pathway to liberate the free alcohol.[2]
Sources
Large-Scale Synthesis and Purification of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane: An Application Note and Protocol
Introduction
tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane is a pivotal intermediate in modern organic synthesis, primarily serving as a protected form of a cyclic enol ether. Its robust tert-butyldimethylsilyl (TBDMS) group offers stability under a range of reaction conditions, yet allows for facile deprotection when required. This compound is a key building block in the synthesis of complex natural products and active pharmaceutical ingredients (APIs), where the dihydropyran moiety is a common structural motif. This application note provides a comprehensive guide for the large-scale synthesis and purification of this valuable compound, focusing on practical, scalable, and efficient methodologies suitable for researchers in academic and industrial drug development settings.
Synthetic Strategy: Mechanistic Insights and Rationale
The synthesis of this compound is achieved through the silylation of the enolate of δ-valerolactone. The choice of reagents and reaction conditions is critical for achieving a high yield and purity on a large scale.
The reaction proceeds via the deprotonation of the α-carbon of δ-valerolactone to form an enolate, which is then trapped by an electrophilic silicon species, in this case, tert-butyldimethylsilyl chloride (TBDMSCl). The regioselectivity of deprotonation is not a concern in this symmetric system. The choice of base is paramount; a strong, non-nucleophilic base is required to fully and rapidly convert the lactone to its enolate, thereby minimizing side reactions such as self-condensation.[1] Lithium diisopropylamide (LDA) is an ideal choice due to its high basicity and steric bulk, which prevents it from acting as a nucleophile.[1][2]
The subsequent silylation of the enolate is a thermodynamically favorable process, driven by the formation of a strong silicon-oxygen bond.[3] The use of triethylamine in conjunction with sodium iodide can also be an effective method for the synthesis of silyl enol ethers.[3]
Experimental Protocols
Large-Scale Synthesis
This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Materials and Equipment:
-
δ-Valerolactone (1.0 eq)
-
Diisopropylamine (1.2 eq)
-
n-Butyllithium (1.1 eq in hexanes)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Large, oven-dried, three-necked round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet
-
Addition funnel
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
Procedure:
-
Enolate Formation:
-
To an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.2 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.1 eq in hexanes) to the solution while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature to form lithium diisopropylamide (LDA).[1]
-
In a separate flask, dissolve δ-valerolactone (1.0 eq) in anhydrous THF.
-
Slowly add the δ-valerolactone solution to the LDA solution at -78 °C via an addition funnel. Stir the reaction mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
-
Silylation:
-
Dissolve tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous THF.
-
Slowly add the TBDMSCl solution to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Purification Protocols
The crude product can be purified by either vacuum distillation or flash column chromatography, depending on the scale and required purity.
Method 1: Large-Scale Purification by Vacuum Distillation
This method is ideal for large quantities of material where high purity is desired.
Equipment:
-
Distillation apparatus with a short Vigreux column
-
Vacuum pump
-
Manometer
-
Heating mantle with a stirrer
-
Receiving flasks
Procedure:
-
Set up the distillation apparatus for vacuum distillation.
-
Transfer the crude product to the distillation flask.
-
Slowly reduce the pressure to approximately 28 mmHg.[4]
-
Gradually heat the distillation flask.
-
Collect the fraction boiling at 125-131 °C.[4]
Method 2: Purification by Flash Column Chromatography
This method is suitable for smaller scales or when distillation is not feasible. Silyl enol ethers can be sensitive to acidic conditions, which can cause decomposition on standard silica gel.[5] Therefore, a deactivated silica gel column is recommended.
Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexanes/Ethyl Acetate with 1% triethylamine)
-
Fraction collector or test tubes
-
TLC plates and developing chamber
Procedure:
-
Deactivation of Silica Gel: Prepare a slurry of silica gel in the chosen eluent containing 1% triethylamine. This will neutralize the acidic sites on the silica gel.[5]
-
Packing the Column: Pack the chromatography column with the deactivated silica gel slurry.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system (a gradient of 0% to 10% ethyl acetate in hexanes is a good starting point).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Diagram of the Purification Workflow:
Caption: Purification workflow for this compound.
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₂₂O₂Si | [4] |
| Molecular Weight | 214.38 g/mol | [4] |
| Boiling Point | 125-131 °C at 28 mmHg | [4] |
| Density | 0.935 g/mL at 25 °C | [4] |
Safety Precautions
-
n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere. Reacts violently with water.
-
tert-Butyldimethylsilyl chloride: Flammable solid and corrosive. Causes severe skin and eye burns. Moisture sensitive.[6]
-
Diisopropylamine and Triethylamine: Flammable and corrosive liquids.
-
Tetrahydrofuran and Diethyl Ether: Highly flammable liquids.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and appropriate gloves, must be worn at all times.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis and purification of this compound. The described methods are robust and have been developed with considerations for large-scale production, safety, and efficiency. By following these guidelines, researchers and drug development professionals can confidently produce high-purity material for their synthetic needs.
References
-
The Crossed Aldol Reaction, LDA, and Silyl Enol Ethers. (2017). YouTube. Retrieved from [Link]
-
Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. Retrieved from [Link]
-
Using LDA to Form an Enolate Ion. (2014). Chemistry LibreTexts. Retrieved from [Link]
-
Silyl enol ether. (n.d.). Wikipedia. Retrieved from [Link]
-
Enolate Chemistry. (n.d.). University of Bath. Retrieved from [Link] (Please note that a direct deep link was not available, but the information is based on general university-level organic chemistry resources on enolate chemistry.)
-
Synthesis of dihydro-2H-pyran-3(4H)-one. (n.d.). ResearchGate. Retrieved from [Link]
-
3,4-Dihydro-2H-pyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Silyl Esters as Reactive Intermediates in Organic Synthesis. (n.d.). CORE. Retrieved from [Link]
-
Alkoxy hydrosilanes as surrogates of gaseous silanes for hydrosilylation of alkenes. (n.d.). Infoscience - EPFL. Retrieved from [Link]
-
Pot and time economies in the total synthesis of Corey lactone. (n.d.). PMC - NIH. Retrieved from [Link]
-
Silyl enol ether synthesis by silylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The 1,3 O→C silyl rearrangement of silyl enol ether anions - synthesis of α-silyl ketones. (1984). Tetrahedron Letters. Retrieved from [Link]
-
This compound. (n.d.). Chembk. Retrieved from [Link]
-
tert-Butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate. (n.d.). NIH. Retrieved from [Link]
- Process for preparing 2-substituted-3,4-dihydro-2h-pyrans. (n.d.). Google Patents.
-
3,4-Dihydro-6-[(Tert-Butyl)Dimethyl Silyloxy]-2H-Pyran. (2024). ChemBK. Retrieved from [Link]
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tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane in the synthesis of pyran derivatives
An In-Depth Guide to the Application of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane in the Synthesis of Pyran Derivatives
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a pivotal silyl enol ether in modern organic synthesis. This document delves into the reagent's synthesis, reactivity, and application in constructing complex pyran-containing architectures, which are prevalent in numerous biologically active natural products and pharmaceutical agents. The protocols and mechanistic insights described herein are designed to be both instructional and practical for laboratory application.
Introduction: A Versatile Building Block for Pyran Synthesis
This compound (TBDMS-DHP) is the silyl enol ether derived from tetrahydro-4H-pyran-4-one. As a neutral and isolable equivalent of a ketone enolate, it serves as a mild and effective carbon nucleophile.[1] Its enhanced stability compared to the corresponding lithium or sodium enolates allows for greater functional group tolerance and controlled reactivity in a variety of synthetic transformations.
The core utility of TBDMS-DHP lies in its ability to undergo stereoselective carbon-carbon bond-forming reactions at the α-position of the pyranone core. This makes it an invaluable intermediate for accessing substituted tetrahydropyrans, a common motif in medicinal chemistry. Key applications include Lewis acid-catalyzed additions to electrophiles, Michael additions for the synthesis of C-glycoside mimics, and participation in various cycloaddition reactions.[2][3][4]
Synthesis of the Silyl Enol Ether Reagent
The preparation of silyl enol ethers is a standard transformation in organic synthesis.[1] TBDMS-DHP is typically synthesized by trapping the enolate of tetrahydro-4H-pyran-4-one with an electrophilic silylating agent, such as tert-butyldimethylsilyl chloride (TBDMS-Cl) or the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf). The choice of base and reaction conditions is critical for efficient enolate formation. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures ensures rapid and quantitative deprotonation.
Caption: Synthesis of TBDMS-DHP.
Protocol 1: Synthesis of this compound
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C to generate LDA in situ. After stirring for 30 minutes, add a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in THF dropwise to the LDA solution. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Silylation: Add a solution of tert-butyldimethylsilyl chloride (1.1 eq) in THF to the enolate solution.
-
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel chromatography to yield the pure silyl enol ether.
Core Synthetic Applications and Protocols
The nucleophilic nature of TBDMS-DHP is harnessed in several key synthetic transformations. The following sections detail the mechanisms and provide exemplary protocols for its most important applications.
A. Lewis Acid-Catalyzed Additions to Aldehydes (Mukaiyama Aldol Reaction)
A cornerstone of silyl enol ether chemistry is the Mukaiyama aldol reaction. In this process, a Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂), activates an aldehyde electrophile. The silyl enol ether then attacks the activated carbonyl, forming a new carbon-carbon bond with high diastereoselectivity, often favoring the syn aldol adduct via a chair-like transition state.[3][5] Subsequent hydrolysis of the resulting silyl ether affords the β-hydroxy tetrahydropyranone.
Caption: Experimental workflow for the Mukaiyama aldol reaction.
Protocol 2: Diastereoselective Mukaiyama Aldol Addition to Benzaldehyde
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve TBDMS-DHP (1.2 eq) and benzaldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C.
-
Lewis Acid Addition: Slowly add boron trifluoride etherate (1.2 eq) to the stirred solution.
-
Reaction: Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching and Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the 2-(hydroxy(phenyl)methyl)tetrahydro-4H-pyran-4-one.
| Electrophile | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | BF₃·OEt₂ | -78 | 85-95 | >95:5 |
| Isobutyraldehyde | TiCl₄ | -78 | 80-90 | >90:10 |
| Cinnamaldehyde | BF₃·OEt₂ | -78 | 75-85 | >90:10 |
Table 1: Representative Mukaiyama Aldol Reactions with TBDMS-DHP.
B. Synthesis of Aryl C-Glycosides via Michael Addition
C-glycosides are carbohydrate analogs where the anomeric oxygen is replaced by a carbon atom, rendering them resistant to enzymatic hydrolysis.[6] TBDMS-DHP is an excellent precursor for the synthesis of C-glycoside derivatives through a Michael addition/aldol condensation sequence.[2] The silyl enol ether acts as a soft nucleophile in a 1,4-conjugate addition to an appropriate Michael acceptor, such as an activated quinone.
Caption: Mechanism of Michael addition for C-glycoside synthesis.
Protocol 3: Michael Addition to Acetylbenzoquinone
-
Setup: Dissolve the Michael acceptor, acetylbenzoquinone (2.0 eq), in acetonitrile (MeCN) in a round-bottom flask at room temperature.
-
Addition: Add a solution of TBDMS-DHP (1.0 eq) in MeCN to the flask.
-
Reaction: Allow the reaction to stir at room temperature for approximately 8 hours, monitoring by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
-
Purification: Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting product by silica gel chromatography to afford the pure Michael adduct.[2]
C. Cycloaddition Reactions for Complex Scaffolds
The double bond of TBDMS-DHP can participate in cycloaddition reactions to construct complex polycyclic systems. For instance, it can undergo Lewis acid-promoted formal [2π+2σ] cycloadditions with highly strained molecules like bicyclo[1.1.0]butanes (BCBs) to directly access bicyclo[2.1.1]hexane frameworks, which are valuable bioisosteres for substituted benzene rings in drug design.[7] This reaction proceeds through nucleophilic attack of the silyl enol ether onto the Lewis acid-activated BCB, followed by cyclization.[7]
Protocol 4: Formal [2π+2σ] Cycloaddition with a Bicyclo[1.1.0]butane
-
Catalyst Preparation: In a dry vial under an inert atmosphere, add the bicyclo[1.1.0]butane derivative (1.0 eq), TBDMS-DHP (1.5 eq), and the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) to a suitable solvent like 1,2-dichloroethane (DCE).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed, as indicated by TLC or GC-MS analysis.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the residue by flash chromatography to obtain the bicyclo[2.1.1]hexane product.
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of TBDMS-DHP and ensuring laboratory safety.
-
Handling: Always handle this compound in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9] Avoid inhalation of vapors and contact with skin and eyes.[8] The compound is combustible; keep it away from open flames, sparks, and hot surfaces.[8]
-
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area.[8] Due to potential sensitivity to moisture and air, storage under an inert atmosphere (argon or nitrogen) is recommended to prevent hydrolysis and prolong shelf life.[10]
| Property | Value | Reference(s) |
| CAS Number | 130650-09-8 | [11][12] |
| Molecular Formula | C₁₁H₂₂O₂Si | [11][13] |
| Molecular Weight | 214.38 g/mol | [11][13] |
| Appearance | Colorless to light yellow liquid/solid | [8] |
| Boiling Point | 125-131 °C at 28 mmHg | [11][13] |
| Density | 0.935 g/mL at 25 °C | [11][13] |
Table 2: Physicochemical and Safety Properties.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of substituted pyran derivatives. Its stability, coupled with its predictable reactivity as a soft nucleophile, enables a wide range of C-C bond-forming reactions, including Mukaiyama aldol additions, Michael additions, and cycloadditions. The protocols and data presented in this guide underscore its value as a key intermediate for accessing complex molecular architectures relevant to the fields of natural product synthesis and pharmaceutical drug discovery.
References
- tert-butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane 953390-79-9 - Sigma-Aldrich. (URL: )
- Kraus, G. A., & Shi, J. (1990). A New Synthesis of Aryl Mono C-Glycosyl Derivatives of Dialdehyde Sugars. Iowa State University Digital Repository. (URL: )
-
Diastereoselection in alkoxytriene cyclisations of dihydropyran‐derived substrates. - ResearchGate. (URL: [Link])
- Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron c
- This compound , 97+% , 130650-09-8 - CookeChem. (URL: )
- Preparation of ketonyl C-glycosides from designed glycosyl sulfides and styrenes by a radical p
- Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones - PMC - NIH. (URL: )
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
-
Silyl enol ether - Wikipedia. (URL: [Link])
- SAFETY D
- Chan, T. H. (2010).
-
Rychnovsky, S. D., & Kim, J. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 79(19), 9235–9249. (URL: [Link])
-
Synthesis of C- and S-Glycosides - ResearchGate. (URL: [Link])
- 3,4-DIHYDRO-6-[(TERT-BUTYL)DIMETHYL SILYLOXY]-2H-PYRAN - Newblue CHEM. (URL: )
- SAFETY DATA SHEET - 3,4-Dihydro-2-methoxy-2H-pyran. (URL: )
- Aldrich 305863 - SAFETY D
-
Kai, H., et al. (2001). Direct transformation of silyl enol ethers into functionalized allenes. Chemistry, 7(3), 573-84. (URL: [Link])
-
Catalytic (2 + 2)-cycloaddition reactions of silyl enol ethers. A convenient and stereoselective method for cyclobutane ring formation. - Semantic Scholar. (URL: [Link])
-
Intermolecular Formal [2π+2σ] Cycloaddition of Enol Silyl Ethers with Bicyclo[1.1.0]butanes Promoted by Lewis acids - ChemRxiv. (URL: [Link])
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- 4. Catalytic (2 + 2)-cycloaddition reactions of silyl enol ethers. A convenient and stereoselective method for cyclobutane ring formation. | Semantic Scholar [semanticscholar.org]
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Application Notes and Protocols: The Strategic Use of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the complex, multi-step syntheses that characterize modern medicinal chemistry, the strategic use of protecting groups is fundamental to success. This guide provides an in-depth analysis of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane, a sophisticated reagent for the introduction of the tetrahydropyranyl (THP) protecting group. We will explore the mechanistic rationale behind its application, its advantages in achieving chemoselectivity, and provide detailed, field-proven protocols for its use. The focus is on empowering researchers to leverage this reagent for the efficient and controlled synthesis of complex bioactive molecules.
Introduction: Beyond Traditional Alcohol Protection
The hydroxyl group is ubiquitous in bioactive molecules, yet its reactivity as both a nucleophile and a mild acid often complicates synthetic routes. For decades, chemists have masked this reactivity using protecting groups. The tetrahydropyranyl (THP) ether is a classic choice, valued for its stability across a wide range of non-acidic conditions, including exposure to organometallic reagents, hydrides, and strong bases.[1][2]
Traditionally, THP ethers are formed by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic conditions.[3] However, the reagent at the core of this guide, This compound , represents a more refined approach. As a silyl enol ether, it acts as a precursor to the reactive oxocarbenium ion necessary for THP formation, often allowing for milder and more controlled reaction conditions. This guide will detail its application, emphasizing the strategic advantages it offers in the synthesis of delicate and complex pharmaceutical intermediates.
The Core Chemistry: Mechanism of THP Ether Formation
The protection of an alcohol using this silyl enol ether proceeds via acid catalysis. The mechanism is initiated by the protonation of the enol ether, which generates a resonance-stabilized oxocarbenium ion.[4][5] This electrophilic intermediate is then readily trapped by the nucleophilic alcohol. Subsequent deprotonation yields the stable THP ether and regenerates the acid catalyst.
Caption: Mechanism of alcohol protection using an acid catalyst.
The use of a silyl enol ether as the DHP source can be advantageous as it modulates the reactivity and can sometimes reduce the formation of byproducts compared to using DHP directly, especially with sensitive substrates.
Application Protocol 1: Protection of a Primary Alcohol
This protocol details a general procedure for the protection of a primary alcohol. The choice of pyridinium p-toluenesulfonate (PPTS) as the catalyst is deliberate; it is a mild, crystalline, and non-hygroscopic acid, which provides excellent control and minimizes degradation of acid-sensitive functionalities elsewhere in the molecule.[1]
Objective: To protect a primary alcohol (e.g., benzyl alcohol) as its THP ether.
Materials:
-
Alcohol substrate (1.0 eq)
-
This compound (1.2 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol substrate and dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Reagent Addition: Add this compound followed by the catalytic amount of PPTS.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Work-up: Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure THP-protected alcohol.
Expert Insight: The key to this reaction's success is the scrupulous use of anhydrous conditions prior to the work-up. Water can compete with the alcohol for the oxocarbenium intermediate, leading to hydrolysis and reduced yields.
Application Protocol 2: Deprotection of THP Ethers
The utility of a protecting group is defined as much by its removal as its installation. THP ethers are prized for their facile cleavage under mild acidic conditions, regenerating the parent alcohol.[6][7] This allows for deprotection without disturbing more robust protecting groups like silyl ethers or benzyl ethers.[8]
Objective: To cleave the THP ether and regenerate the free alcohol.
Materials:
-
THP-protected alcohol (1.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) OR 1M Hydrochloric Acid (HCl) (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane
Procedure:
-
Reaction Setup: Dissolve the THP-protected substrate in methanol or a THF/water mixture (e.g., 4:1 v/v).
-
Catalyst Addition: Add the acid catalyst (e.g., PPTS). For more robust substrates, a stronger acid like aqueous HCl can be used.
-
Reaction Monitoring: Stir the solution at room temperature or warm gently (e.g., 40 °C) to accelerate the reaction. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, neutralize the acid by adding saturated NaHCO₃ solution.
-
Purification: Remove the bulk of the organic solvent in vacuo. Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol. Further purification by chromatography may be necessary.
Data Summary: Common Deprotection Conditions
| Catalyst System | Solvent | Temperature | Typical Time | Notes |
| PPTS (cat.) | EtOH | Room Temp. | 2-6 h | Very mild; excellent for sensitive substrates. |
| Acetic Acid / THF / H₂O | THF/H₂O | Room Temp. | 4-12 h | Classic, buffered conditions.[2] |
| 1M HCl (cat.) | THF or MeOH | 0 °C to RT | 0.5-2 h | Faster, but less selective for acid-labile groups. |
| LiCl / H₂O in DMSO | DMSO/H₂O | 90 °C | 6 h | A non-acidic alternative for specific substrates.[6][7] |
| Iodine (cat.) | Methanol | Room Temp. | 1-3 h | Mild and selective over TBDMS ethers.[8] |
Strategic Application: Orthogonal Protection in Complex Synthesis
In medicinal chemistry, synthesizing a complex drug candidate often requires the differential protection of multiple hydroxyl groups. This is where "orthogonal" protecting group strategies become critical.[9][10] An orthogonal set of protecting groups allows for the selective removal of one type of group in the presence of others.
The THP group is an excellent partner in such strategies. It is stable to the basic and fluoride-based conditions used to remove many other common protecting groups. For instance, a THP ether will remain intact during the fluoride-mediated cleavage of a tert-butyldimethylsilyl (TBDMS) ether. Conversely, the THP group can be selectively removed with mild acid while the TBDMS group persists.[8]
Caption: Orthogonal deprotection of TBDMS and THP ethers.
This orthogonality is not merely a synthetic convenience; it is an enabling strategy that allows for the programmed, site-specific modification of poly-functional molecules, a common requirement in the optimization of lead compounds in drug discovery.
Conclusion
This compound is a valuable reagent for the medicinal chemist's toolkit. It facilitates the introduction of the robust THP protecting group under controlled conditions. The true power of the resulting THP ether lies in its predictable stability and its compatibility with orthogonal synthetic strategies, which are indispensable for the efficient construction of complex and novel therapeutic agents. Mastery of its application and removal is a key skill for professionals engaged in the synthesis-driven discovery of new medicines.
References
-
Khan, A. T., & Mondal, E. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 68(25), 9557–9560. [Link]
-
Ramasamy, K. S., Bandaru, R., & Averett, D. (1999). A Simple and Convenient Method for the Deprotection of Tetrahydropyranyl Ether Using Iodine in Methanol. Synthetic Communications, 29(17), 2881-2884. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Khan, A. T., & Mondal, E. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Tetrahydropyranyl Ether (THPE) Formation in Hydroxyl Group Protection and Conversion to Other Useful Functionalities. Retrieved from [Link]
-
ResearchGate. (n.d.). Protection of an alcohol with dihydropyran under acidic conditions. Retrieved from [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Al-Warhi, T., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166–177. [Link]
-
Guichard, G., et al. (2007). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses, 84, 235. [Link]
-
Newblue CHEM. (n.d.). 3,4-DIHYDRO-6-[(TERT-BUTYL)DIMETHYL SILYLOXY]-2H-PYRAN. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Retrieved from [Link]
-
PubMed. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Retrieved from [Link]
-
Total Synthesis. (n.d.). Protecting Groups Archives. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. jocpr.com [jocpr.com]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
Welcome to the technical support guide for the synthesis of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis, providing quick and accessible answers to get your experiment on the right track.
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis is typically achieved through the deprotonation of 3,4-dihydro-2H-pyran at the 6-position to form a vinyl anion, which is then trapped with an electrophilic silicon source, tert-butyldimethylsilyl chloride (TBDMSCl).[1] This process yields the desired silyl enol ether. The choice of base and reaction conditions is critical for achieving high yield and purity.
Q2: Why is tert-butyldimethylsilyl chloride (TBDMSCl) used as the silylating agent?
A2: TBDMSCl is favored for several reasons. The resulting tert-butyldimethylsilyl (TBDMS) ether is significantly more stable towards hydrolysis than simpler silyl ethers like trimethylsilyl (TMS) ethers.[2] This increased stability is due to the steric bulk of the tert-butyl group, which hinders cleavage.[3] This robustness allows for greater flexibility in subsequent synthetic steps.[2]
Q3: What are the primary challenges I should anticipate in this synthesis?
A3: The main challenges include:
-
Inefficient Deprotonation: Incomplete reaction leading to low yields.
-
Side Reactions: Competing reactions such as nucleophilic attack by the base on the starting material or product.
-
Product Instability: Silyl enol ethers can be sensitive to acidic conditions and moisture, leading to hydrolysis back to the starting ketone.[4][5]
-
Purification Difficulties: Separating the product from unreacted starting materials, byproducts, and residual base can be challenging.
Q4: Can I use a different base other than n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA)?
A4: While n-BuLi and LDA are the most common strong bases used for this type of deprotonation, other strong, non-nucleophilic bases could potentially be used.[6] However, weaker bases like triethylamine are generally insufficient to deprotonate the vinyl proton of 3,4-dihydro-2H-pyran effectively. The choice of base is critical and will significantly impact the reaction's success. For kinetic enolate formation from ketones, LDA is often the preferred reagent due to its strong basicity and steric hindrance, which minimizes nucleophilic side reactions.[6]
II. Troubleshooting Guide
This section provides a detailed breakdown of specific problems you may encounter during the synthesis, their probable causes, and validated solutions.
Problem 1: Low or No Product Formation
You've run the reaction, but TLC or GC-MS analysis shows a low yield of the desired silyl enol ether, with a significant amount of unreacted 3,4-dihydro-2H-pyran remaining.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Strong Base | The pKa of the vinylic proton in 3,4-dihydro-2H-pyran is relatively high, requiring a very strong base for efficient deprotonation. Weaker bases will not be effective. | Use a strong organolithium base such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). Lithium diisopropylamide (LDA) is also a suitable, albeit slightly less basic, alternative with the advantage of being non-nucleophilic.[6] |
| Inactive Base | Organolithium reagents and LDA are sensitive to moisture and air. Improper storage or handling can lead to degradation and loss of activity. | Use freshly titrated or newly purchased base. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). |
| Incorrect Reaction Temperature | Deprotonation is typically performed at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. However, if the temperature is too low for the chosen base/solvent system, the reaction rate may be impractically slow. | For LDA, deprotonation is commonly carried out at -78 °C. For n-BuLi, the reaction may be initiated at -78 °C and allowed to slowly warm to a slightly higher temperature (e.g., -40 °C or 0 °C) to ensure complete deprotonation. Monitor the reaction by TLC to determine the optimal temperature profile. |
| Poor Quality Starting Material | 3,4-dihydro-2H-pyran can contain impurities, including water or peroxides, which will quench the strong base. | Purify the 3,4-dihydro-2H-pyran by distillation before use. Ensure it is stored over molecular sieves to maintain dryness. |
Problem 2: Presence of Significant Byproducts
Your analysis indicates the formation of undesired compounds alongside your target molecule.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Nucleophilic Addition of Base | If using a nucleophilic base like n-BuLi, it can add to the double bond of 3,4-dihydro-2H-pyran, leading to undesired alkylated products. | Switch to a more sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA).[6] The bulky isopropyl groups on LDA significantly disfavor nucleophilic attack, making it an excellent choice for selective deprotonation.[6] |
| Reaction with TBDMSCl Byproducts | TBDMSCl can react with trace moisture to form HCl and other reactive species, which can catalyze side reactions or degrade the product. | Use high-purity TBDMSCl and ensure all reagents and solvents are anhydrous. The reaction should be performed under strictly inert conditions. |
| Product Hydrolysis | The silyl enol ether product is susceptible to hydrolysis back to the corresponding ketone (tetrahydropyran-2-one) if exposed to acidic conditions or water during workup or purification.[4][5] | Perform an aqueous workup under neutral or slightly basic conditions. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer. Avoid exposure to silica gel for prolonged periods during chromatography. It may be beneficial to wash the silica gel with a triethylamine solution before use to neutralize acidic sites. |
Problem 3: Difficulty in Product Purification
You have successfully formed the product, but isolating it in a pure form is proving to be a challenge.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Co-elution with Starting Material | The polarity of the silyl enol ether product and the starting 3,4-dihydro-2H-pyran can be similar, making chromatographic separation difficult. | Optimize the eluent system for column chromatography. A non-polar solvent system, such as hexanes with a very small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane, is often effective. Consider using a long chromatography column to improve separation. |
| Product Decomposition on Silica Gel | As mentioned, the acidic nature of standard silica gel can cause the hydrolysis of the silyl enol ether. | Deactivate the silica gel by treating it with a solution of triethylamine in the eluent before packing the column. Alternatively, use a different stationary phase such as neutral alumina. |
| High Boiling Point Impurities | If an excess of TBDMSCl is used, it and its hydrolysis byproducts can be difficult to remove by simple evaporation. | Distillation under reduced pressure is an effective method for purifying the final product, which has a boiling point of approximately 125-131 °C at 28 mmHg.[1][7] |
III. Experimental Protocols & Data
Protocol 1: Synthesis using LDA
This protocol is recommended for achieving high selectivity and minimizing nucleophilic side reactions.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
LDA Formation (if not using commercial solution): Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C. Stir for 30 minutes at this temperature.
-
Deprotonation: Slowly add a solution of freshly distilled 3,4-dihydro-2H-pyran in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1-2 hours at -78 °C.
-
Silylation: Add a solution of tert-butyldimethylsilyl chloride in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on triethylamine-treated silica gel.
Comparative Data: Choice of Base
| Base | Approx. pKa of Conjugate Acid | Key Characteristics | Expected Outcome |
| n-Butyllithium (n-BuLi) | ~50[6] | Strong base, potent nucleophile.[6] | High conversion, but potential for nucleophilic addition byproducts. |
| Lithium Diisopropylamide (LDA) | ~36[6] | Strong, non-nucleophilic base due to steric hindrance.[6] | Cleaner reaction with higher selectivity for the desired silyl enol ether. The preferred choice for this synthesis. |
IV. Visual Guides
Reaction Workflow
Caption: Workflow for the synthesis of the target silyl enol ether.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
V. References
Sources
- 1. chembk.com [chembk.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. fiveable.me [fiveable.me]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound , 97+% , 130650-09-8 - CookeChem [cookechem.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
Welcome to the technical support center for the synthesis and optimization of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful and efficient formation of this key silyl enol ether intermediate.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound from its parent ketone, tetrahydro-4H-pyran-4-one.
Q1: What is the general mechanism for the formation of this silyl enol ether?
The synthesis of a silyl enol ether involves the deprotonation of a ketone at the α-carbon to form an enolate, which is then "trapped" by an electrophilic silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl). The oxygen atom of the enolate acts as the nucleophile, attacking the silicon atom of the TBDMSCl to form a strong Si-O bond, yielding the silyl enol ether product.[1][2] The overall process is a base-mediated silylation of the ketone.
Sources
Technical Support Center: Synthesis of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
Welcome to the technical support guide for the synthesis and purification of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane. This silyl enol ether is a valuable intermediate in organic synthesis, but its preparation can present challenges related to yield and purity. This guide is designed for chemistry professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the mechanistic rationale behind procedural choices to empower you to adapt and refine your approach.
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of the target silyl enol ether.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Q1: My reaction shows low conversion, with a significant amount of unreacted dihydro-4H-pyran-4-one remaining. What are the likely causes and how can I improve the yield?
A1: Low conversion is typically rooted in issues with enolate formation or inefficient trapping by the silylating agent. The choice of base and reaction conditions is critical and dictates whether you are under kinetic or thermodynamic control.[1][2]
Core Issues & Solutions:
-
Ineffective Deprotonation:
-
Weak Base: If you are using a weak amine base like triethylamine (Et₃N), the equilibrium between the ketone and the enolate may not strongly favor the enolate, leading to an incomplete reaction.[2] While Et₃N is often used for thermodynamic silyl enol ether formation, its effectiveness can be limited.
-
Degraded Strong Base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are ideal for rapid and complete deprotonation under kinetic control.[2] However, LDA is highly sensitive to moisture and air. Ensure your LDA solution is freshly prepared or properly titrated.
-
-
Inactive Silylating Agent:
-
tert-Butyldimethylsilyl chloride (TBSCl) can hydrolyze over time if exposed to atmospheric moisture. Use TBSCl from a freshly opened bottle or purify it before use.
-
-
Suboptimal Temperature:
-
Kinetic Control (LDA): Deprotonation must be performed at low temperatures (typically -78 °C) to prevent enolate equilibration and potential side reactions.[3] After enolate formation, the reaction can be allowed to warm slightly to facilitate silylation.
-
Thermodynamic Control (Et₃N): These reactions often require higher temperatures (room temperature to gentle reflux) to reach equilibrium.[3]
-
Recommended Protocols:
| Parameter | Protocol A: Kinetic Control | Protocol B: Thermodynamic Control |
| Base | Lithium Diisopropylamide (LDA) (1.1 eq.) | Triethylamine (Et₃N) (1.5 eq.) |
| Silylating Agent | TBSCl (1.2 eq.) | TBSCl (1.2 eq.) |
| Additive | None | Sodium Iodide (NaI) (1.5 eq.) |
| Solvent | Anhydrous THF | Anhydrous Acetonitrile or DMF |
| Temperature | -78 °C to 0 °C | 0 °C to Room Temperature |
| Key Insight | Favors rapid, irreversible deprotonation at the less hindered site. | NaI generates a more reactive silyl iodide in situ via a Finkelstein reaction, accelerating the slow silylation.[4] |
Q2: My NMR analysis shows the desired product, but it's contaminated with 1,1,3,3-tetramethyl-1,3-di-tert-butyldisiloxane. How is this byproduct formed and how can I prevent it?
A2: The presence of disiloxane is a classic sign of moisture contamination in the reaction.[5] Silyl enol ethers and silyl halides are both susceptible to hydrolysis.
Mechanism of Formation:
The primary pathway involves the hydrolysis of your silylating agent, TBSCl, which generates a silanol intermediate. Two molecules of this silanol then condense to form the stable disiloxane and water, which can further propagate the hydrolysis.
-
t-BuMe₂Si-Cl + H₂O → t-BuMe₂Si-OH + HCl
-
2 t-BuMe₂Si-OH → t-BuMe₂Si-O-SiMe₂-t-Bu + H₂O
Prevention Strategy:
The key is rigorous exclusion of water.
-
Glassware: All glassware must be oven- or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents passed through a purification system (e.g., a Grubbs apparatus) are ideal.
-
Reagents: Use freshly opened bottles of reagents. Ensure the silylating agent and base have not been compromised by atmospheric moisture.[5]
-
Atmosphere: Maintain a positive pressure of an inert gas throughout the entire process, from reagent addition to quenching.
Diagram: Byproduct Formation Pathway
Caption: Hydrolysis pathway leading to disiloxane byproduct formation.
Q3: I experience significant product loss during the aqueous workup. How can I improve recovery and maintain purity?
A3: Silyl enol ethers are sensitive to hydrolysis, particularly under acidic conditions, which cleaves them back to the starting ketone and a silanol.[2] Standard aqueous workups can inadvertently create acidic microenvironments, leading to decomposition.
Optimized Workup and Purification Strategies:
-
Mild Aqueous Workup:
-
Avoid quenching with acidic solutions (e.g., NH₄Cl, dilute HCl).
-
Quench the reaction at low temperature (0 °C) by pouring it into a cold, saturated solution of a mild base like sodium bicarbonate (NaHCO₃).
-
Perform the extraction quickly and minimize contact time with the aqueous layer.
-
-
Non-Aqueous Workup (Recommended):
-
For reactions using Et₃N, the triethylammonium salt byproduct can often be filtered off. Cool the reaction mixture, dilute with a nonpolar solvent like hexane to precipitate the salts, and filter through a pad of Celite under an inert atmosphere. The filtrate can then be concentrated directly.
-
For LDA reactions, after quenching with a minimal amount of a proton source, the lithium salts can be removed by filtration.
-
-
Purification:
-
Distillation: The product is a liquid and can be purified by bulb-to-bulb or fractional distillation under reduced pressure.[6] This is often the best method to remove non-volatile impurities.
-
Chromatography: Standard silica gel is acidic and will rapidly degrade the product. Before use, the silica gel must be neutralized. Prepare a slurry of silica gel in your desired eluent (e.g., hexane/ethyl acetate) and add ~1-2% triethylamine by volume. Mix thoroughly before packing the column. This neutralized silica will prevent on-column hydrolysis.
-
Troubleshooting and Optimization Workflow
The following diagram provides a logical decision tree for diagnosing and solving common synthesis problems.
Caption: A step-by-step decision tree for troubleshooting the synthesis.
References
- BenchChem. (2025). Kinetic vs.
-
Wikipedia. Silyl enol ether. [Link]
- BenchChem. (2025).
-
Boumchita, H., et al. (2007). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. Molecules, 12(8), 1673-1681. [Link]
-
Organic Chemistry Portal. Silyl enol ether synthesis by silylation. [Link]
-
Zaharia, V., et al. (2001). SYNTHESIS AND HYDROLYTIC STABILITY OF TERT-BUTOXYDIMETHYLSILYL ENOL ETHERS. Synthetic Communications, 31(1), 125-133. [Link]
- Mander, L. N., & Sethi, S. P. (1984). Synthesis of t-butyldimethylsilyl enol ethers from sterically hindered ketones. Tetrahedron Letters, 25(51), 5953-5956.
-
Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. [Link]
-
Chem LibreTexts. Kinetic vs. Thermodynamic Enolates. [Link]
-
ResearchGate. (2015). What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane under acidic/basic conditions
Welcome to the technical support center for tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges of this versatile silyl enol ether in acidic and basic media. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The two main points of reactivity in this molecule are the silyl enol ether and the vinyl ether functionality within the 3,4-dihydro-2H-pyran ring. The Si-O bond of the silyl enol ether is susceptible to cleavage under both acidic and basic conditions, which will hydrolyze it back to the corresponding ketone.[1] Additionally, the entire dihydropyran ring, which is a cyclic enol ether, is particularly sensitive to acidic conditions, which can lead to ring-opening.[2][3]
Q2: I'm observing the formation of a ketone in my reaction mixture. What is happening?
A2: The formation of a ketone, specifically δ-valerolactone, indicates the hydrolysis of the silyl enol ether. This is a common reaction where water, often with acid or base catalysis, attacks the silicon atom, leading to the cleavage of the Si-O bond and regeneration of the carbonyl group.[1] Even seemingly neutral conditions, such as silica gel chromatography, can be acidic enough to induce this hydrolysis.
Q3: My NMR analysis shows unexpected linear byproducts instead of the cyclic pyran structure. What could be the cause?
A3: The presence of linear byproducts strongly suggests that the dihydropyran ring has undergone acid-catalyzed ring-opening. The ether linkage in the ring is prone to protonation under acidic conditions, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture.[2] This results in a linear hydroxy-aldehyde or related species.[2]
Q4: Is this compound stable to basic conditions?
A4: The dihydropyran ring itself is generally stable under basic conditions.[2] However, the silyl enol ether can still be cleaved by bases, although typically at a slower rate than under acidic conditions.[1] The rate of cleavage will depend on the strength of the base, the reaction temperature, and the solvent system.
Q5: What analytical methods are recommended for monitoring the stability of this compound during my experiments?
A5: High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating the starting material from potential degradation products like the corresponding ketone or ring-opened species, allowing for quantitative analysis over time.[2] For structural confirmation of any new products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.[2] Thin-Layer Chromatography (TLC) can also be a quick and effective way to monitor the progress of a reaction and check for the appearance of new, more polar spots which could indicate hydrolysis.
Troubleshooting Guides
Issue 1: Premature Cleavage of the Silyl Enol Ether
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Appearance of a new, more polar spot on TLC, consistent with a ketone. | Acidic Workup/Purification: Aqueous workups with even mild acids (e.g., NH4Cl), or purification on standard silica gel can be acidic enough to cause hydrolysis. | 1. Neutralize Workup: Use a saturated NaHCO3 or a phosphate buffer (pH 7) wash during the aqueous workup to maintain neutral conditions. 2. Use Deactivated Silica Gel: Prepare silica gel for chromatography by treating it with a solution of triethylamine in the eluent (e.g., 1% Et3N in hexanes/ethyl acetate). This neutralizes the acidic sites on the silica surface. 3. Alternative Purification: Consider purification by distillation or using alternative chromatography media like neutral alumina. |
| Gradual degradation of the compound upon storage in solution. | Trace Acid/Moisture in Solvent: Protic solvents or aprotic solvents containing trace amounts of water and acid can lead to slow hydrolysis over time. | 1. Use Anhydrous Solvents: Ensure all solvents are freshly dried and stored over molecular sieves. 2. Store Under Inert Atmosphere: Store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress. 3. Add a Non-Nucleophilic Base: For long-term storage of solutions, consider adding a small amount of a hindered, non-nucleophilic base like 2,6-lutidine or proton sponge to scavenge any trace acid. |
Issue 2: Unwanted Ring-Opening of the Dihydropyran Moiety
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Complex mixture of byproducts observed by NMR/LC-MS, with loss of the characteristic dihydropyran signals. | Strongly Acidic Reaction Conditions: Use of strong acids (e.g., HCl, H2SO4, TFA) will readily protonate the enol ether and lead to ring cleavage.[2] | 1. Milder Acid Catalysts: If an acid is required, switch to a milder Lewis acid that is less prone to protonation, or a weaker Brønsted acid like pyridinium p-toluenesulfonate (PPTS).[3] 2. Temperature Control: Perform the reaction at lower temperatures to decrease the rate of the ring-opening side reaction.[2] 3. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize exposure to acidic conditions. |
| Degradation during an intended silyl ether cleavage reaction. | Inappropriate Choice of Deprotection Reagent: Using strongly acidic conditions (e.g., HCl in THF/water) to cleave the TBDMS group will also destroy the dihydropyran ring. | 1. Fluoride-Based Deprotection: Use a fluoride source like tetrabutylammonium fluoride (TBAF) in an anhydrous aprotic solvent like THF. This is a standard and generally mild method for cleaving TBDMS ethers that avoids acidic conditions.[3][4] 2. Buffered Fluoride: For very sensitive substrates, buffered fluoride sources like HF-Pyridine or triethylamine trihydrofluoride can offer greater control and selectivity. |
Experimental Protocols
Protocol 1: Monitoring Stability Under Mildly Acidic Conditions
This protocol allows for the assessment of the compound's stability over time in the presence of a mild acid source, simulating conditions that might be encountered during chromatography.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Deionized water
-
Acetic acid
-
HPLC system with a C18 column
Procedure:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the silyl enol ether in methanol.
-
Prepare Acidic Solution: Prepare a solution of 0.1 M acetic acid in a 1:1 methanol/water mixture.
-
Initiate Experiment: Mix 1 mL of the stock solution with 9 mL of the acidic solution in a sealed vial.
-
Incubate: Keep the vial at a constant temperature (e.g., 25 °C).
-
Sample Collection: Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench and Analyze: Immediately dilute the aliquot into the mobile phase for HPLC analysis to prevent further degradation.
-
Data Analysis: Plot the peak area of the starting material against time to determine the rate of degradation.
Protocol 2: Selective Cleavage of the TBDMS Group
This protocol describes a method for removing the tert-butyldimethylsilyl group while preserving the dihydropyran ring.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Saturated aqueous NaHCO3 solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolve Substrate: Dissolve the silyl enol ether (1 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an argon atmosphere.
-
Cool Reaction: Cool the solution to 0 °C using an ice bath.
-
Add TBAF: Add the 1 M TBAF solution in THF (1.1 mL, 1.1 mmol) dropwise to the stirred solution.
-
Monitor Reaction: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material and the appearance of a more polar product (δ-valerolactone).
-
Quench Reaction: Once the reaction is complete (typically within 1-2 hours), quench by adding saturated aqueous NaHCO3 solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash and Dry: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO4, and filter.
-
Concentrate: Remove the solvent under reduced pressure to yield the crude product, which can then be purified by chromatography on deactivated silica gel.
Visualizing Stability and Reaction Pathways
Acidic Conditions: Competing Pathways
Under acidic conditions, two primary degradation pathways exist: hydrolysis of the silyl enol ether and ring-opening of the dihydropyran.
Caption: Acid-catalyzed degradation pathways.
Basic Conditions: Silyl Ether Cleavage
Basic conditions are generally milder and primarily affect the silyl enol ether moiety.
Caption: Stability under basic conditions.
Recommended Troubleshooting Workflow
This workflow guides the user in diagnosing unexpected product formation.
Sources
troubleshooting purification of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane by chromatography
Welcome to the technical support guide for the chromatographic purification of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges associated with the purification of this acid-sensitive silyl enol ether.
Introduction: Understanding the Challenge
This compound is a TBDMS-protected silyl enol ether derived from δ-valerolactone. Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in various C-C bond-forming reactions.[1][2] However, their purification by silica gel chromatography is notoriously challenging due to their susceptibility to hydrolysis under acidic conditions.[3] The acidic nature of standard silica gel can readily cleave the silyl ether bond, leading to product degradation, low yields, and contamination with byproducts. This guide addresses these stability issues head-on, providing field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: My product seems to be decomposing during flash chromatography on silica gel. What is the primary cause and how can I prevent it?
A: The most likely cause of decomposition is the inherent acidity of standard silica gel.[4] The surface of silica gel is covered with silanol groups (Si-OH), which can act as proton donors. These acidic sites can catalyze the hydrolysis of the silyl enol ether back to its corresponding lactone (δ-valerolactone) and tert-butyldimethylsilanol (TBDMS-OH).[1][5]
Prevention Strategy: The most effective solution is to neutralize the silica gel before use. This is typically achieved by incorporating a small amount of a basic modifier, such as triethylamine (TEA), into the eluent system.[6] A concentration of 1-3% TEA in your mobile phase is usually sufficient to deactivate the acidic sites on the silica, allowing your compound to pass through the column intact. Alternatively, using a different stationary phase like neutral alumina can be a viable option.[3][7]
Q2: What is a recommended starting solvent system for TLC analysis of my crude reaction mixture?
A: A good starting point for analyzing this relatively non-polar compound is a mixture of hexanes and a slightly more polar solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O).
-
Initial System: Begin with a 95:5 mixture of Hexanes:Ethyl Acetate.
-
Optimization: Adjust the ratio to achieve an Rf value for your product between 0.2 and 0.4, which is ideal for good separation in flash chromatography.[8] If the product remains at the baseline, increase the proportion of ethyl acetate (e.g., 90:10 or 85:15). Remember to add ~1% triethylamine to your TLC solvent jar to mimic the conditions of a neutralized column and prevent streaking or on-plate decomposition.[4]
Q3: My NMR analysis shows a singlet around 0.1-0.2 ppm and another broad singlet, but my main product peaks are weak. What are these impurities?
A: These signals are characteristic of silicon-containing byproducts.
-
Hexamethyldisiloxane (HMDSO) Analog: The formation of 1,1,3,3-tetramethyl-1,3-di-tert-butyldisiloxane can occur from the hydrolysis of the TBDMS silylating agent or the TBDMS-protected product itself.[1][9] This byproduct is very non-polar and will elute quickly from the column, often with the solvent front.
-
tert-Butyldimethylsilanol (TBDMS-OH): This is the direct hydrolysis product of your silylating agent or cleaved silyl enol ether. It is more polar than the disiloxane byproduct.
To minimize their formation, ensure your reaction is performed under strictly anhydrous conditions using dry solvents and flame-dried glassware.[10]
Q4: Are there alternatives to flash chromatography for purifying this compound?
A: Yes. Given its sensitivity, non-chromatographic methods can be advantageous if the impurity profile allows.
-
Vacuum Distillation: this compound has a reported boiling point of 125-131 °C at 28 mmHg.[11] If your product is sufficiently volatile and the impurities are not, bulb-to-bulb distillation (Kugelrohr) or short-path distillation can be an excellent, acid-free method for purification.[3]
-
Aqueous Workup and Extraction: A carefully designed workup can remove many impurities. A gentle wash with a cold, dilute sodium bicarbonate solution can remove acidic residues. Subsequent extraction into a non-polar solvent like hexanes can separate the product from more polar impurities. In some cases, if the reaction is clean, this may be sufficient without requiring chromatography.[12]
Part 2: Detailed Troubleshooting Guides
Guide 1: Protocol for Optimizing Acid-Sensitive Purification by Flash Chromatography
This guide provides a step-by-step methodology for purifying acid-sensitive compounds like this compound using neutralized silica gel.
Logical Workflow for Troubleshooting Chromatography Issues
Caption: Troubleshooting workflow for silyl enol ether purification.
Step-by-Step Experimental Protocol: Column Preparation and Execution
-
Develop TLC System:
-
Prepare a TLC developing chamber with your chosen eluent (e.g., 90:10 Hexanes:EtOAc).
-
Crucially, add 1-3% triethylamine to this eluent.
-
Run a TLC of your crude material to confirm the Rf of your product and ensure it does not streak or decompose on the plate.[13] An ideal Rf is ~0.3.
-
-
Prepare the Slurry and Pack the Column:
-
In a beaker, add the required amount of silica gel.
-
Prepare your starting eluent (the least polar solvent mixture you will use) containing 1-3% triethylamine.
-
Add the prepared eluent to the silica gel to create a uniform slurry.
-
Pour the slurry into your column and use pressure to pack the bed, ensuring no air bubbles are trapped.
-
-
Equilibrate the Column:
-
Before loading your sample, flush the packed column with at least 2-3 column volumes (CV) of the TEA-containing eluent.[6] This ensures the entire silica bed is neutralized.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Add a small amount of silica gel to this solution and concentrate it in vacuo until you have a dry, free-flowing powder. This is known as dry loading.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elute and Collect Fractions:
-
Begin elution with your starting solvent system. You can run the column isocratically or by gradually increasing the polarity (gradient elution).[14]
-
Collect fractions and monitor them by TLC (using a TEA-containing eluent) to identify those containing your pure product.
-
Data Presentation: Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Approximate Rf | Application Notes |
| Hexanes / Ethyl Acetate | 95 : 5 | ~0.4 - 0.5 | Good for initial screening and eluting very non-polar impurities. |
| Hexanes / Ethyl Acetate | 90 : 10 | ~0.2 - 0.3 | Often the ideal system for eluting the target compound.[15] |
| Hexanes / Diethyl Ether | 90 : 10 | ~0.3 - 0.4 | Diethyl ether is less polar than EtOAc and can sometimes offer different selectivity. |
| Hexanes / Dichloromethane | 80 : 20 | Variable | Can be useful if solubility is an issue, but may lead to slower column runs.[6] |
| Note: All solvent systems should be supplemented with 1-3% triethylamine. |
Guide 2: Identification of Common Impurities
If your purified product still shows contaminants by NMR, consult the table below to identify potential species.
| Compound Name | Structure | Key ¹H NMR Signature (CDCl₃) | Origin & Removal |
| δ-Valerolactone | Multiplets at ~4.3 ppm (O-CH₂), ~2.5 ppm (C(O)-CH₂), and ~1.9 ppm. | Hydrolysis of the silyl enol ether on the column or during workup.[1] It is significantly more polar than the product and should elute much later. | |
| 1,1,3,3-Tetramethyl-1,3-di-tert-butyldisiloxane | ![]() | Singlet at ~0.1 ppm (Si-Me) and a singlet at ~0.9 ppm (t-Bu). | Hydrolysis/dimerization of the silylating agent (TBDMS-Cl).[9] Extremely non-polar, elutes with the solvent front in pure hexanes. |
| tert-Butyldimethylsilanol (TBDMS-OH) | Singlet at ~0.1 ppm (Si-Me), singlet at ~0.9 ppm (t-Bu), and a broad, exchangeable -OH proton. | Hydrolysis product.[1] Can often be removed with a careful aqueous wash or will elute as a slightly polar impurity during chromatography. |
References
-
Wikipedia. (2023). Silyl enol ether. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation. Organic-Chemistry.org. [Link]
-
Boumchita, H., et al. (2000). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. Molecules, 5(11), 1259-1264. [Link]
-
ResearchGate. (2015). How to purify compound with TBDMS as a protective group?[Link]
-
Reddit r/OrganicChemistry. (2022). What's some fast ways to separate TMS trapped silly enol ether that's sensitive to silica column?[Link]
-
Organic Syntheses. (2005). (4-((4R,5R)-4,5-DIPHENYL-1,3-DIOXOLAN-2-YL)PHENOXY)(tert- BUTYL)DIMETHYLSILANE. [Link]
-
Reddit r/chemistry. (2023). Flash column on silyl enol ether. [Link]
-
Biswas, T. (2022). Silyl enol ether: Preparation & application. YouTube. [Link]
-
ResearchGate. (2015). What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?[Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
Biotage. (n.d.). Successful flash chromatography. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
ResearchGate. (2018). How to removal of excess silyl ether reagent from reaction mixture?[Link]
-
ResearchGate. (n.d.). Silyl enol ethers and related silyl ethers. [Link]
-
Interchim. (n.d.). Purification of 2 Diastereoisomers (1 & 2) using PF-15SIHP-F0012. [Link]
-
Reddit r/Chempros. (2021). TBDMS group lost during workup or purification. [Link]
Sources
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. reddit.com [reddit.com]
- 6. Purification [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. flash-chromatographie.com [flash-chromatographie.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound , 97+% , 130650-09-8 - CookeChem [cookechem.com]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. biotage.com [biotage.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
alternative catalysts for the synthesis of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
Welcome to the technical support center for the synthesis of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. We will explore alternative catalytic systems that offer milder conditions and improved selectivity compared to traditional methods, and provide practical solutions to common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and its analogs.
Q1: I am observing low to no conversion of my starting material, dihydro-α-pyrone (or a similar cyclic ketone). What are the likely causes and how can I resolve this?
A1: Low conversion is a frequent challenge and can often be traced back to several key factors:
-
Inactive Catalyst: The catalyst, whether it's a Lewis acid or a transition metal complex, can be deactivated by trace amounts of water or other protic impurities in your reagents or solvents. Ensure that all solvents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Insufficient Catalyst Loading: While the goal is to use a catalytic amount, too low a concentration may not be sufficient to drive the reaction to completion in a reasonable timeframe. Try incrementally increasing the catalyst loading, for example, from 1 mol% to 5 mol%.
-
Inappropriate Base: For methods requiring a base to generate the enolate, the strength and steric hindrance of the base are critical. A weak base like triethylamine may not be sufficient to deprotonate the ketone effectively, especially for forming the kinetic enolate.[1] Conversely, a very strong base might lead to side reactions if not handled correctly.
-
Low Reaction Temperature: While some kinetically controlled reactions require low temperatures (e.g., -78 °C) to prevent equilibration to the thermodynamic product, these low temperatures can also slow down the desired reaction rate.[1] If you are targeting the thermodynamic product, a higher temperature may be necessary.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield.
Q2: My reaction is producing a mixture of regioisomers (the kinetic and thermodynamic silyl enol ethers). How can I improve the selectivity?
A2: Controlling regioselectivity is paramount in the synthesis of unsymmetrical silyl enol ethers. The formation of the kinetic versus the thermodynamic product is governed by the reaction conditions:[2]
-
For the Kinetic Product (less substituted double bond): Use a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) at a low temperature (-78 °C). The bulky base will preferentially abstract the more accessible proton, and the low temperature will prevent equilibration to the more stable thermodynamic isomer.
-
For the Thermodynamic Product (more substituted double bond): Employ a weaker base, such as triethylamine, and allow the reaction to reach equilibrium, which may require a higher temperature or longer reaction time.[2] Alternatively, catalyst systems like those involving ZnCl2 with TMSCl and NEt3 have been reported to favor the thermodynamic product.[3]
Q3: I am observing significant side product formation, including what appears to be self-condensation of the starting ketone. What can be done to minimize this?
A3: Aldol-type self-condensation is a common side reaction, especially with enolizable ketones under basic conditions. Here are some strategies to mitigate this:
-
Control the Order of Addition: Add the ketone slowly to a solution of the base and silylating agent. This ensures that any enolate formed is quickly trapped as the silyl enol ether, minimizing its concentration and thus the opportunity for it to react with the starting ketone.
-
Use a More Reactive Silylating Agent: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is more electrophilic than trimethylsilyl chloride (TMSCl) and can trap the enolate more rapidly.[1]
-
Optimize the Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired silylation.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using alternative catalysts over traditional methods (e.g., strong bases like LDA)?
A1: While traditional methods using stoichiometric amounts of strong bases are effective, they can have drawbacks such as the need for cryogenic temperatures, strict anhydrous conditions, and the generation of stoichiometric amounts of salt byproducts. Alternative catalytic methods can offer several advantages:
-
Milder Reaction Conditions: Many catalytic systems operate at or near room temperature, simplifying the experimental setup.
-
Improved Functional Group Tolerance: Catalytic methods can be more compatible with sensitive functional groups that would not tolerate strongly basic conditions.[4]
-
Reduced Waste: Catalytic processes, by definition, generate less waste than stoichiometric reactions.
-
Heterogeneous Catalysts: The use of solid-supported catalysts can simplify product purification, as the catalyst can be removed by simple filtration.
Q2: How do I choose the best alternative catalyst for my specific application?
A2: The choice of catalyst will depend on several factors, including the desired regioisomer, the scale of the reaction, and the available equipment.
-
For high regioselectivity: Nickel-catalyzed remote functionalization strategies have shown promise for the Z-selective synthesis of silyl enol ethers.[5][6]
-
For mild conditions: Iodine has been shown to be an effective catalyst for silylation reactions under nearly neutral conditions.
-
For ease of separation: Heterogeneous catalysts, such as solid-supported Lewis acids, can be a good choice for simplifying purification.
Q3: Can you provide a general protocol for an alternative catalytic synthesis of this compound?
A3: The following is a representative protocol using an iodine-catalyzed method, which is known for its mild conditions.
Experimental Protocol: Iodine-Catalyzed Synthesis
This protocol is adapted from methodologies for iodine-catalyzed silylation of carbonyl compounds.
Materials:
-
Dihydro-α-pyrone (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv)
-
Triethylamine (NEt₃, 1.5 equiv)
-
Iodine (I₂, 0.1 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add dihydro-α-pyrone and anhydrous DCM.
-
Add triethylamine and tert-butyldimethylsilyl chloride to the solution.
-
Add the catalytic amount of iodine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove the iodine.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Comparison of Alternative Catalytic Systems
| Catalyst System | Typical Loading (mol%) | Solvent | Temperature (°C) | Key Advantages | Potential Issues |
| Iodine (I₂) / NEt₃ | 5-10 | DCM, MeCN | 0 - RT | Mild, neutral conditions, readily available catalyst. | May require a scavenger for HI byproduct. |
| Nickel(0) / Ligand | 1-5 | THF, Toluene | RT - 80 | High regioselectivity for Z-isomers, good functional group tolerance.[6] | Requires inert atmosphere, ligands can be expensive. |
| Ruthenium Hydride | 1-2 | Toluene | 80-110 | Catalytic formation from ketones and vinylsilanes.[7] | Higher temperatures required, catalyst can be air-sensitive. |
| Lewis Acids (e.g., ZnCl₂, TMSOTf) | 10-20 | DCM, Ether | -78 - RT | Can favor thermodynamic product, TMSOTf is highly reactive.[1][3] | Can be moisture-sensitive, may promote side reactions. |
| Heterogeneous Catalysts (e.g., supported acids) | 5-10 wt% | Hexane, Toluene | 50-100 | Ease of catalyst removal and recycling. | May have lower activity than homogeneous counterparts. |
References
-
Guven, S., Kundu, G., Wessels, A., Ward, J. S., Rissanen, K., & Schoenebeck, F. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. Journal of the American Chemical Society, 143(22), 8375–8380. Available at: [Link]
-
Guven, S., Kundu, G., Wessels, A., Ward, J. S., Rissanen, K., & Schoenebeck, F. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. PubMed Central. Available at: [Link]
-
Guven, S., Kundu, G., Wessels, A., Ward, J. S., Rissanen, K., & Schoenebeck, F. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. Journal of the American Chemical Society. Available at: [Link]
-
Reddit. (2015). Having trouble making silyl enol ether :(. Available at: [Link]
-
Wikipedia. (n.d.). Silyl enol ether. Available at: [Link]
-
Gao, R., & Yi, C. S. (2011). Catalytic Formation of Silyl Enol Ethers and Its Applications for Aldol-Type Condensation and Aminomethylation Reactions. ACS Catalysis, 1(5), 544–547. Available at: [Link]
-
ResearchGate. (2015). What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques? Available at: [Link]
-
ResearchGate. (2021). (A) Base-mediated silyl enol ether formations; (B) metalmediated silyl... Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sci-hub.ru [sci-hub.ru]
managing exothermic reactions during the synthesis of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
Welcome to the technical support center for the synthesis of silyl enol ethers, specifically focusing on tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into managing the critical exothermic events associated with this transformation, ensuring both safety and reaction success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm during this synthesis?
A1: The significant release of heat stems from two main energetic events in the reaction sequence. First, the deprotonation of the starting ketone (tetrahydro-4H-pyran-4-one) with a strong base like Lithium diisopropylamide (LDA) is a rapid acid-base reaction that generates heat. Second, and more significantly, the subsequent reaction of the resulting enolate with tert-Butyldimethylsilyl chloride (TBSCl) forms a very strong and stable silicon-oxygen (Si-O) bond. The formation of this highly stable bond releases a substantial amount of energy, which is the primary contributor to the reaction's exothermicity.[1][2]
Q2: Why is a strong, hindered base like LDA necessary, and how does it relate to temperature control?
A2: A strong base is required to achieve rapid and complete conversion of the ketone to its enolate form, preventing side reactions.[3] Lithium diisopropylamide (LDA) is ideal because it is a very strong base (pKa of its conjugate acid is ~36) but is non-nucleophilic due to its bulky isopropyl groups.[4][5] This bulkiness prevents it from adding to the carbonyl carbon. However, LDA is extremely reactive, and its reaction with the ketone must be performed at very low temperatures (typically -78 °C) to moderate the rate of deprotonation and dissipate the generated heat safely.[5][6][7] This is a classic example of achieving kinetic control over a reaction.[4][8]
Q3: What are the immediate signs of a thermal runaway, and what is the appropriate emergency response?
A3: A thermal runaway is a dangerous situation where the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled acceleration of the reaction rate.[9] Key indicators include:
-
A sudden, sharp increase in the internal reaction temperature that does not respond to the cooling system.
-
Rapid, vigorous, and uncontrolled boiling of the solvent, even with a cryo-bath in place.
-
A noticeable increase in pressure within the reaction vessel, potentially leading to the release of solvent and reagent vapors.
-
Excessive fuming from the condenser or gas outlet.
If a thermal runaway is suspected, prioritize safety above all else:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Alert Personnel: Inform colleagues and prepare for an evacuation of the immediate area.
-
Ensure Venting: Do NOT seal the system. Ensure the reactor is safely vented to a scrubber or the back of the fume hood to prevent pressure buildup.
-
Emergency Quench (Use Extreme Caution): Only if the situation is deemed manageable and you can maintain control, a pre-chilled, less reactive quenching agent can be added very slowly. This should be a last resort and performed only by experienced personnel with appropriate safety measures in place.
Q4: How critical are anhydrous conditions for this reaction?
A4: Absolutely critical. Any moisture present in the glassware, solvents, or reagents will react rapidly with both the LDA and the TBSCl.[1][10] Water will quench the LDA, reducing the yield of the desired enolate. It will also hydrolyze the TBSCl to form siloxanes (a white precipitate) and corrosive HCl gas.[1] This not only consumes your reagents, leading to poor yields, but the reaction of these reagents with water is also exothermic and can contribute to a loss of temperature control.
Troubleshooting Guide: Exotherm Management & Optimization
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Temperature spikes >10-15 °C during LDA or TBSCl addition. | 1. Reagent addition rate is too fast.2. Inefficient heat transfer.3. Reagent concentration is too high. | 1. Reduce Addition Rate: Add the reagent dropwise via a syringe pump over an extended period (e.g., 30-60 minutes). This allows the cooling system to dissipate the heat generated from each incremental addition.[9]2. Improve Stirring & Cooling: Ensure vigorous stirring to promote heat exchange with the cold bath. Check that the cooling bath has good contact with the flask surface area. Use a larger bath if necessary.3. Increase Dilution: Perform the reaction in a larger volume of solvent. This increases the thermal mass of the system, allowing it to absorb more heat without a drastic temperature change. |
| Low or no yield of the desired silyl enol ether. | 1. Presence of moisture.2. Incomplete enolate formation.3. Reaction temperature was too low for silylation. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents.[1][10]2. Verify Base Stoichiometry: Ensure at least 1.05-1.1 equivalents of LDA are used to drive the deprotonation to completion. Allow sufficient time for enolate formation before adding TBSCl.3. Controlled Warming: While enolate formation requires -78 °C, the silylation step can sometimes be sluggish at this temperature. After TBSCl addition, you may need to allow the reaction to warm slowly (e.g., to -40 °C or 0 °C), while carefully monitoring the internal temperature for any delayed exotherm. |
| Formation of a significant white precipitate (siloxanes). | 1. Contamination of the reaction with water or alcohols. | 1. Rigorous Drying Protocol: As mentioned above, rigorously dry all solvents, reagents, and glassware. The formation of siloxanes is a clear indicator that your silylating agent is being hydrolyzed.[1] |
| Reaction exotherm occurs during the workup/quench step. | 1. Unreacted LDA or TBSCl remains in the flask. | 1. Controlled Quenching Protocol: Never quench the reaction directly with water. First, cool the reaction mixture (e.g., to 0 °C or -10 °C). Slowly add a less reactive quenching agent like saturated aqueous ammonium chloride (NH₄Cl) solution dropwise.[11] This proton source is less aggressive than pure water. Alternatively, a less reactive alcohol like isopropanol can be used to quench residual LDA before the aqueous quench.[12][13] |
Experimental Workflow & Critical Control Points
The following diagram and protocol outline the critical steps for safely managing the synthesis. The key is slow, controlled addition and continuous monitoring of the internal reaction temperature.
Caption: Workflow for managing exotherms in silyl enol ether synthesis.
Detailed Protocol for Exotherm Management
Reagents:
-
Tetrahydro-4H-pyran-4-one
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a digital thermometer to monitor internal temperature, a rubber septum, and a nitrogen/argon inlet.
-
Initial Setup: Under a positive pressure of inert gas, charge the flask with tetrahydro-4H-pyran-4-one and anhydrous THF.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the thermometer probe is submerged in the reaction mixture but not touching the flask walls.
-
Enolate Formation (Critical Exotherm 1): Slowly add the LDA solution (1.1 equivalents) dropwise via syringe or syringe pump over 30-45 minutes. CRITICAL: Monitor the internal temperature continuously. The rate of addition should be adjusted to ensure the internal temperature does not rise above -65 °C.
-
After the addition is complete, allow the resulting mixture to stir at -78 °C for an additional 30-60 minutes to ensure complete enolate formation.
-
Silylation (Critical Exotherm 2): Slowly add a solution of TBSCl (1.2 equivalents) in anhydrous THF dropwise over 30-45 minutes. CRITICAL: Monitor the internal temperature closely. A second exotherm will occur. Maintain the temperature below -65 °C.
-
Reaction Completion: After the addition is complete, stir the reaction at -78 °C for 1 hour. The reaction progress can be monitored by TLC or GC-MS. If the reaction is sluggish, the bath can be allowed to warm slowly to -40 °C or 0 °C over 1-2 hours.
-
Quenching (Critical Exotherm 3): Once the reaction is complete, cool the mixture back down if necessary (e.g., to -10 °C). Quench the reaction by adding saturated aqueous NH₄Cl solution very slowly dropwise. Monitor for any temperature increase.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
References
-
Silyl enol ether. Wikipedia. Available from: [Link]
-
Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available from: [Link]
-
Techniques for Silylation. ResearchGate. Available from: [Link]
-
Silyl enol ether synthesis by silylation. Organic Chemistry Portal. Available from: [Link]
-
An Economical Synthesis of 4-Trimethylsilyl-2-Butyn-1-ol. Organic Syntheses. Available from: [Link]
-
Ozonolysis of silyl enol ethers. CORE. Available from: [Link]
-
Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas. YouTube. Available from: [Link]
-
Alkylation at the α-Carbon. KPU Pressbooks. Available from: [Link]
-
3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. Available from: [Link]
-
Triethylsilane (TES). Organic Chemistry Portal. Available from: [Link]
-
Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. Available from: [Link]
-
Kinetic and thermodynamic enolates. Khan Academy. Available from: [Link]
-
tert-Butyldimethylsilyl chloride. Wikipedia. Available from: [Link]
-
Acetone trimethysilyl enol ether. Organic Syntheses. Available from: [Link]
-
Synthesis of Silyl Enol Ethers and Their Aldol Reaction Utilizing 2,5-Dimethyl-1-silacyclopentane and 2,5-Diphenyl-1-sila-3-cyclopentene Derivatives. ResearchGate. Available from: [Link]
-
Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. ResearchGate. Available from: [Link]
-
tert-Butyldimethylsilyl Chloride (TBS-Cl). Common Organic Chemistry. Available from: [Link]
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C−C Bond Formation via Electrophilic Cyclization. National Institutes of Health. Available from: [Link]
-
Using LDA to Form an Enolate Ion. Chemistry LibreTexts. Available from: [Link]
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available from: [Link]
-
Silylation. Wikipedia. Available from: [Link]
-
Quenching of Water Reactive Materials. Richmond Sarpong Group, UC Berkeley. Available from: [Link]
-
Quenching Reactive Substances. Virginia Tech Chemistry Department. Available from: [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available from: [Link]
Sources
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scale-up considerations and challenges for tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane synthesis
Welcome to the technical support center for the synthesis of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important silyl enol ether. Our goal is to equip you with the expertise and practical insights necessary to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production.
Introduction: The Synthetic Pathway and Its Significance
This compound is a valuable silyl enol ether intermediate in organic synthesis, often utilized in the construction of complex molecules in medicinal chemistry and materials science. Its synthesis typically involves the silylation of the enolate of tetrahydro-4H-pyran-4-one. While seemingly straightforward on a small scale, scaling up this reaction presents a unique set of challenges that can impact yield, purity, and process safety.
This guide will focus on the common and effective method for its synthesis: the reaction of tetrahydro-4H-pyran-4-one with a strong, non-nucleophilic base to form the enolate, followed by trapping with tert-butyldimethylsilyl chloride (TBSCl). We will delve into the critical parameters of this process and provide solutions to common issues encountered during scale-up.
Reaction Scheme:
Visualization of the Synthetic Workflow
Caption: A typical workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high yield in this synthesis?
A1: The most critical factor is the rigorous exclusion of moisture and protic impurities throughout the reaction. Enolates are highly basic and will be readily quenched by water, leading to the regeneration of the starting ketone and a significant reduction in yield.[1] Therefore, it is imperative to use anhydrous solvents, flame-dried or oven-dried glassware, and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: Which base is recommended for the enolate formation, and why?
A2: For the formation of the kinetic enolate, which is generally desired in this synthesis to avoid potential side reactions, a strong, non-nucleophilic, and sterically hindered base is recommended. Lithium diisopropylamide (LDA) is a common choice for this purpose as it rapidly deprotonates the ketone at low temperatures (typically -78 °C), favoring the formation of the less substituted, kinetic enolate.[2] Sodium bis(trimethylsilyl)amide (NaHMDS) is another suitable option.
Q3: I am observing the formation of a significant amount of the starting ketone in my crude product. What could be the cause?
A3: The presence of unreacted starting ketone is most commonly due to:
-
Incomplete enolate formation: This can be caused by insufficient base, a degraded or low-purity base, or the presence of moisture which consumes the base.
-
Quenching of the enolate: As mentioned, any protic source will quench the enolate. This includes water in the solvent or reagents, or even from the atmosphere if the reaction is not properly blanketed with an inert gas.
-
Inefficient silylation: If the silylating agent is not added in a timely manner or if it is of poor quality, the enolate may protonate during workup, leading back to the starting ketone.
Q4: My final product is contaminated with a silicon-containing impurity. What is it likely to be and how can I remove it?
A4: A common silicon-containing impurity is hexamethyldisiloxane, which is formed from the hydrolysis of the silylating agent or the product.[2] Careful aqueous workup and purification by distillation under reduced pressure are typically effective for its removal. Another possibility is the formation of a C-silylated byproduct, although this is less common with TBSCl due to its steric bulk.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of the synthesis and provides actionable solutions.
Problem 1: Low or Inconsistent Yields
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried). Use freshly distilled, anhydrous solvents. Purge the reaction vessel with an inert gas before adding reagents. |
| Degraded Base | Use a freshly prepared solution of LDA or a recently purchased, high-quality commercial solution. If preparing in-house, titrate the n-butyllithium solution used to determine its exact molarity. |
| Incorrect Reaction Temperature | Maintain a low temperature (e.g., -78 °C using a dry ice/acetone bath) during enolate formation to favor the kinetic product and minimize side reactions.[2] |
| Insufficient Mixing | As the reaction scale increases, efficient mixing becomes crucial. Ensure the stirrer is adequately sized and the stirring speed is sufficient to maintain a homogeneous mixture, especially during the addition of reagents. |
| Slow Addition of Reagents | On a larger scale, the addition of the ketone to the base and the subsequent addition of the silylating agent should be controlled to manage the reaction exotherm and maintain the desired temperature. |
Problem 2: Formation of Impurities
| Impurity | Potential Cause | Mitigation Strategy |
| Starting Ketone | Incomplete reaction or enolate quenching. | See "Low or Inconsistent Yields" section. Ensure at least one full equivalent of a strong base is used. |
| Hexamethyldisiloxane | Hydrolysis of TBSCl or the product. | Perform a careful aqueous workup. Purify the final product by fractional distillation under reduced pressure. |
| Aldol Condensation Products | Warming the enolate solution before the addition of the silylating agent. | Add the TBSCl at low temperature and allow the reaction to warm to room temperature slowly. |
| Thermodynamic Silyl Enol Ether | Equilibration of the kinetic enolate to the more stable thermodynamic enolate. | Use a strong, sterically hindered base at low temperatures to favor the kinetic product. Avoid prolonged reaction times before adding the silylating agent. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
Scale-Up Considerations and Challenges
Transitioning from a laboratory-scale synthesis to a pilot plant or manufacturing scale introduces a new set of variables that must be carefully managed.
Heat Transfer
-
The Challenge: The formation of the enolate and the subsequent silylation are often exothermic. On a larger scale, the surface area-to-volume ratio decreases, making it more challenging to dissipate heat effectively. This can lead to localized "hot spots" and an increase in side reactions.
-
The Solution:
-
Controlled Addition: Utilize addition funnels or pumps to control the rate of addition of reagents, thereby controlling the rate of heat generation.
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system capable of handling the heat load.
-
Solvent Choice: Select a solvent with a suitable boiling point and heat capacity to help moderate temperature fluctuations.
-
Mass Transfer
-
The Challenge: Inadequate mixing on a large scale can lead to localized high concentrations of reagents, which can result in the formation of byproducts.
-
The Solution:
-
Reactor Design: Use a reactor with an appropriate agitator design (e.g., pitched-blade turbine) to ensure efficient mixing.
-
Stirring Rate: Determine the optimal stirring rate to maintain a homogeneous reaction mixture without causing excessive shear.
-
Reagent Handling and Safety
-
The Challenge: Handling large quantities of pyrophoric reagents like n-butyllithium (used to make LDA) and moisture-sensitive reagents like TBSCl requires stringent safety protocols.
-
The Solution:
-
Inert Atmosphere: Work in a well-ventilated area under a robust inert atmosphere.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves.
-
Quenching Procedures: Have appropriate quenching agents (e.g., isopropanol for n-butyllithium) readily available in case of a spill.
-
Purification
-
The Challenge: Purifying large quantities of the product by chromatography can be impractical and expensive.
-
The Solution:
-
Distillation: The preferred method for purifying this compound on a large scale is fractional distillation under reduced pressure.[3] This is an effective way to remove lower-boiling impurities like the solvent and hexamethyldisiloxane, as well as any higher-boiling byproducts.
-
Process Optimization: The best approach to purification is to minimize the formation of impurities in the first place through careful control of the reaction conditions.
-
Experimental Protocol: Laboratory Scale Synthesis (Illustrative)
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for specific laboratory conditions and scales. Always perform a thorough safety assessment before conducting any chemical reaction.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (in hexanes)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
LDA Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and diisopropylamine. Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium dropwise, maintaining the temperature below 5 °C. Stir the resulting solution at 0 °C for 30 minutes.
-
Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. To this, add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF dropwise over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Silylation: To the enolate solution at -78 °C, add a solution of TBSCl in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to afford this compound as a colorless oil.
References
- Stork, G.; Danheiser, R. L. J. Org. Chem. 1973, 38 (9), 1775–1776.
- BenchChem. Troubleshooting Guide for Enol Ether Synthesis.
- Gholap, S. P.; Jangid, D.; Fernandes, R. A. J. Org. Chem. 2019, 84, 3537–3551.
- AIChE. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 Annual Meeting.
- ChemicalBook. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one synthesis.
- Huang, Y.; Rawal, V. H. Org. Lett. 2000, 2, 3321–3323.
- ACS Publications. Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research.
- Wikipedia. Silyl ether.
- National Institutes of Health. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione.
- Eli Lilly and Company. Grignard Reactions Go Greener with Continuous Processing.
- Ketone Pharma. tert-Butyldimethylsilyl Chloride: 3 Powerful Protection Uses.
- Chemical Industry Journal. Grignard Reactions in Flow.
- Journal of the American Chemical Society. A Cooperative Cobalt-Driven System for One-Carbon Extension in the Synthesis of (Z)-Silyl Enol Ethers from Aldehydes: Unlocking Regio- and Stereoselectivity.
- ResearchGate.
- Fiveable. tert-Butyldimethylsilyl chloride Definition.
- ResearchGate. What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?
- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
- Wikipedia. tert-Butyldimethylsilyl chloride.
- Journal of the American Chemical Society.
- NINGBO INNO PHARMCHEM CO.,LTD. TBDMSCl in Action: A Deep Dive into its Synthetic Utility and User Benefits.
- METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development.
- Enamine. Synthesis of dihydro-2H-pyran-3(4H)-one.
- Organic Chemistry Portal.
- Wikipedia. Silyl enol ether.
- CookeChem. This compound , 97+%.
- Reddit. Having trouble making silyl enol ether :( help!
- Organic Chemistry Portal. Grignard Reaction.
- DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow.
- ResearchGate. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry.
- YouTube. Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas (Chemistry-The Mystery of Molecules).
- Organic Chemistry Portal. 3,4-Dihydro-2H-pyran synthesis.
- Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems.
- Sigma-Aldrich. tert-butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane.
- Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H)
- ResearchGate. Regioselective synthesis of the silyl enol ethers 20 and 21.
- BLDpharm. 130650-09-8|this compound.
- Sigma-Aldrich. TERT-BUTYL(DIMETHYL)[[(2S,4S)-4-(2-PHENYLETHYL)-3,4-DIHYDRO-2H-PYRAN-2-YL]METHOXY]SILANE.
- Sigma-Aldrich. 3,4-Dihydro-2H-pyran Dihydropyran.
- ResearchGate. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.
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Validation & Comparative
A Guide to the Structural Validation of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane by Modern Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, silyl enol ethers are indispensable intermediates, valued for their role in carbon-carbon bond formation and as protecting groups. Among these, tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane stands out as a versatile building block. Its structural integrity is paramount to the success of subsequent synthetic transformations. This guide provides an in-depth analysis of the spectroscopic data used to validate the structure of this compound, offering a comparative perspective against its constitutional isomer and the parent dihydropyran ring.
Introduction to Spectroscopic Validation
The unambiguous determination of a molecule's structure is a cornerstone of chemical research. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed picture of the molecular framework and functional groups. This guide will dissect the spectral data for this compound, demonstrating how each technique contributes to a comprehensive structural assignment.
The Compound of Interest: this compound
This molecule, with the chemical formula C₁₁H₂₂O₂Si and a molecular weight of 214.38 g/mol , incorporates two key structural motifs: a 3,4-dihydro-2H-pyran ring and a tert-butyldimethylsilyl (TBDMS) ether. The silyl enol ether functionality is of particular interest, influencing the reactivity and spectral characteristics of the molecule.
Below is a diagram illustrating the workflow for the complete spectroscopic validation of the title compound.
Caption: Workflow for the synthesis and spectroscopic validation of the target compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy Analysis
The proton NMR spectrum provides a map of all the hydrogen atoms in the molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.
Predicted ¹H NMR Data and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.83 | t | 1H | H-5 | Vinylic proton of the silyl enol ether, deshielded by the adjacent oxygen and double bond. The triplet multiplicity arises from coupling to the two protons at C-4. |
| ~3.80 | t | 2H | H-2 | Protons on the carbon adjacent to the ring oxygen, deshielded. The triplet multiplicity is due to coupling with the protons at C-3. |
| ~2.13 | m | 2H | H-4 | Allylic protons, showing a multiplet due to coupling with protons at C-3 and C-5. |
| ~1.85 | m | 2H | H-3 | Aliphatic protons in the dihydropyran ring, appearing as a multiplet. |
| 0.93 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a characteristic feature of this group. |
| 0.15 | s | 6H | -Si(CH₃)₂ | The six equivalent protons of the two methyl groups on the silicon atom appear as a singlet. |
Note: The predicted chemical shifts are based on data from a supplementary information file and general principles of NMR spectroscopy.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. As the natural abundance of ¹³C is low, proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line.
Experimental Protocol for ¹³C NMR: The sample preparation is the same as for ¹H NMR. The spectrum is acquired on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument) using a proton-decoupled pulse sequence.
Predicted ¹³C NMR Data and Interpretation:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148.1 | C-6 | The vinylic carbon atom bonded to the silyloxy group, significantly deshielded. |
| ~102.4 | C-5 | The second vinylic carbon, shielded relative to C-6. |
| ~64.9 | C-2 | The carbon atom adjacent to the ring oxygen, deshielded. |
| ~30.6 | C-4 | The allylic carbon atom. |
| ~25.8 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group. |
| ~22.0 | C-3 | The aliphatic carbon in the dihydropyran ring. |
| ~18.2 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| -4.2 | -Si(C H₃)₂ | The methyl carbons attached to the silicon atom, highly shielded. |
Note: The predicted chemical shifts are based on data from a supplementary information file and general principles of NMR spectroscopy.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for FT-IR: A thin film of the neat liquid sample is placed between two salt (NaCl or KBr) plates, and the spectrum is recorded. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |
| ~3050 | C-H stretch | Vinylic C-H | Confirms the presence of the C=C double bond. |
| 2960-2850 | C-H stretch | Aliphatic C-H | Indicates the presence of the alkyl portions of the dihydropyran ring and the TBDMS group. |
| ~1650 | C=C stretch | Silyl Enol Ether | A key band confirming the enol ether double bond. |
| ~1250 | C-O-C stretch | Ether | Strong absorption characteristic of the ether linkage in the dihydropyran ring. |
| 1100-1000 | Si-O-C stretch | Silyl Ether | A strong and characteristic band for the silyl ether linkage. |
| ~840 | Si-C stretch | TBDMS group | Confirms the presence of the silicon-carbon bonds. |
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information from the fragmentation pattern of the molecular ion.
Experimental Protocol for MS: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds, and ionized, commonly by Electron Ionization (EI).
Expected Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 214, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of a tert-butyl radical ([M - 57]⁺): A very common fragmentation for TBDMS ethers, resulting in a prominent peak at m/z = 157. This is often the base peak in the spectrum.
-
Retro-Diels-Alder Reaction: The dihydropyran ring can undergo a characteristic retro-Diels-Alder fragmentation, leading to the formation of smaller, stable fragments.
-
Loss of a methyl radical ([M - 15]⁺): Cleavage of a methyl group from the silicon atom can result in a peak at m/z = 199.
-
Caption: Predicted major fragmentation pathways in the mass spectrum.
Comparative Analysis: Distinguishing Constitutional Isomers
To further solidify the structural assignment, it is instructive to compare the expected spectroscopic data of this compound (Structure A ) with its constitutional isomer, tert-butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane (Structure B ).
Structure A vs. Structure B:
-
Structure A: The silyloxy group is at the C-6 position, adjacent to the ring oxygen.
-
Structure B: The silyloxy group is at the C-4 position.
Predicted Spectroscopic Differences:
| Spectroscopic Technique | This compound (A) | tert-butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane (B) |
| ¹H NMR | One vinylic proton (~4.83 ppm). Protons at C-2 (~3.80 ppm) adjacent to the ring oxygen. | Two vinylic protons, likely with different chemical shifts. One proton at C-3 and one at C-5. Protons at C-2 and C-6 would be adjacent to the ring oxygen and would likely have different chemical shifts from each other. |
| ¹³C NMR | Two vinylic carbons (~148.1 and ~102.4 ppm). | Two vinylic carbons, with different chemical shifts compared to A due to the different substitution pattern. |
| FT-IR | The core functional groups are the same, so the IR spectra are expected to be very similar, with potential minor shifts in the fingerprint region. | Very similar to A, making differentiation by IR alone challenging. |
| Mass Spectrometry | The molecular ion peak at m/z = 214 would be the same. Fragmentation patterns, especially those involving the dihydropyran ring, may differ, but the dominant loss of the tert-butyl group would be common to both. | Same molecular ion at m/z = 214. The retro-Diels-Alder fragmentation would likely yield different fragment ions compared to A. |
The most definitive way to distinguish between these two isomers would be through a detailed analysis of their ¹H and ¹³C NMR spectra, particularly the number and chemical shifts of the vinylic protons and carbons.
Conclusion
The structural validation of this compound is a clear example of the power of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon and hydrogen framework. FT-IR spectroscopy confirms the presence of the key silyl enol ether and dihydropyran functional groups. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that corroborate the proposed structure. By integrating the data from these complementary techniques, researchers can have a high degree of confidence in the structural integrity of this important synthetic intermediate, ensuring the reliability and reproducibility of their chemical transformations.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Royal Society of Chemistry. Supplementary Information: Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid catalysis. [Link]
-
NIST Chemistry WebBook. 3,4-Dihydro-2H-pyran. [Link]
A Comparative Guide to Silyl Enol Ethers: Focusing on the Enhanced Stability and Reactivity of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
In the landscape of modern organic synthesis, silyl enol ethers stand as indispensable intermediates.[1] They serve as versatile and stable surrogates for enolates, enabling a vast array of carbon-carbon bond-forming reactions with remarkable chemo-, regio-, and stereoselectivity.[2] Their utility in cornerstone reactions like the Mukaiyama aldol addition has cemented their role in the synthesis of complex natural products and active pharmaceutical ingredients.[3] However, the performance of a silyl enol ether is not monolithic; it is profoundly influenced by the nature of the substituents on the silicon atom.
This guide provides a detailed comparison of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane, a robust silyl ketene acetal, with other common silyl enol ethers. We will delve into the causal relationships between the steric and electronic properties of the silyl group and the resulting stability and reactivity of the molecule, supported by experimental data and detailed protocols for researchers in the field.
The Decisive Role of the Silyl Group: A Primer
The choice of the silyl group—ranging from the nimble trimethylsilyl (TMS) to the bulky tert-butyldimethylsilyl (TBDMS or TBS)—is a critical decision in reaction design. This choice dictates two primary characteristics:
-
Stability: The steric bulk around the silicon atom directly correlates with the stability of the silyl enol ether towards hydrolysis and cleavage.[4]
-
Reactivity: The steric and electronic nature of the silyl group modulates the nucleophilicity of the enol ether double bond, impacting reaction rates and, in some cases, stereochemical outcomes.[5][6][7]
This compound incorporates a TBDMS group, positioning it as a highly stable yet reactive nucleophile, offering distinct advantages over its more labile counterparts.
Comparative Analysis: Stability and Handling
A primary advantage of employing TBDMS-protected enol ethers like the title compound is their significantly enhanced stability, which has practical implications for reaction setup, workup, and purification.
Hydrolytic Stability
The susceptibility of silyl enol ethers to hydrolysis is a crucial consideration. TMS ethers are notoriously sensitive to moisture and acidic conditions, often requiring strictly anhydrous reaction setups and precluding purification by standard silica gel chromatography.[8][9] In contrast, the steric shielding provided by the tert-butyl group in TBDMS ethers affords exceptional stability.
Experimental studies comparing the hydrolysis rates of various silyl enol ethers derived from cyclohexanone demonstrate this principle clearly. The TBDMS derivative is substantially more resistant to acid-catalyzed hydrolysis than the TMS analog and shows stability comparable to even bulkier silyl ethers.[10]
| Silyl Enol Ether Derivative | Silyl Group | Relative Stability to Acid Hydrolysis | Stability to Basic Conditions | Chromatographic Stability (Silica Gel) |
| Trimethylsilyl (TMS) Ether | -Si(CH₃)₃ | Low | Moderate | Low (prone to cleavage)[9] |
| Triethylsilyl (TES) Ether | -Si(CH₂CH₃)₃ | Moderate | High | Moderate to High[5] |
| tert-Butyldimethylsilyl (TBDMS/TBS) Ether | -Si(CH₃)₂(C(CH₃)₃) | High [4][10] | High [10] | High [5] |
| This compound | -Si(CH₃)₂(C(CH₃)₃) | High (Inferred) | High (Inferred) | High (Inferred) |
Table 1: Comparative stability of common silyl enol ethers.
This enhanced stability means that reactions involving this compound do not require the same stringent anhydrous conditions as TMS ethers, and the product can be readily purified by standard flash chromatography on silica gel.
Synthesis and Regioselectivity
The synthesis of silyl enol ethers can be directed to favor either the kinetic or thermodynamic product, a choice governed by the base and reaction conditions.[1] This control is fundamental to harnessing their synthetic potential.
Caption: Generalized mechanism of the Mukaiyama aldol addition.
The reactivity of the silyl enol ether in this process is influenced by several factors:
-
Enolate Source: Silyl ketene acetals (derived from esters or lactones) are generally more nucleophilic and reactive than silyl enol ethers derived from ketones. [11]As this compound is a silyl ketene acetal, it is expected to be highly reactive.
-
Silyl Group: There is a trade-off between stability and reactivity. While TBDMS ethers are robust, they can be less reactive than their TMS or TES counterparts due to the steric bulk hindering the approach to the electrophile. [5]This can be advantageous, sometimes leading to higher diastereoselectivity, but may require more potent Lewis acids or higher reaction temperatures. [12]Conversely, the high reactivity of TMS enol ethers can lead to side reactions or polymerization, especially with reactive aldehydes. [12]
Silyl Enol Ether Typical Reactivity Notes TMS Ether Very High Prone to side reactions; may require lower temperatures for control. TES Ether High Good balance of reactivity and stability; often chromatographically stable. [5] | TBDMS Ether | Moderate to High | Excellent stability allows for cleaner reactions; may require stronger Lewis acids or longer reaction times. [5]|
Table 2: Relative reactivity of silyl enol ethers in Mukaiyama aldol additions.
The "super-silyl" group, tris(trimethylsilyl)silyl (TTMSS), represents an extreme case where high steric shielding is used to control the reactivity of highly sensitive acetaldehyde-derived enol ethers, preventing polymerization and enabling selective cross-aldol processes. [13]This illustrates the principle of tuning reactivity through steric hindrance, a concept central to the utility of the TBDMS group.
Experimental Protocols
To provide a practical context for the preceding discussion, we present detailed, self-validating protocols for the synthesis and application of silyl enol ethers.
Protocol 1: Synthesis of a TBDMS Enol Ether (Thermodynamic Control)
This protocol describes the synthesis of the TBDMS enol ether of cyclohexanone, a representative procedure for preparing a stable silyl enol ether under thermodynamic control.
Materials:
-
Cyclohexanone (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Sodium Iodide (NaI, 0.1 equiv, catalyst)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous acetonitrile, cyclohexanone, triethylamine, and sodium iodide.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the TBDMSCl in one portion.
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting ketone is consumed. Causality Note: Refluxing with a weak base (Et₃N) allows the enolate to equilibrate, ensuring the formation of the more stable, thermodynamically favored double bond isomer.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The stability of the TBDMS group allows for this standard purification method.
Protocol 2: Comparative Mukaiyama Aldol Addition
This protocol outlines a comparative experiment to evaluate the performance of TMS and TBDMS enol ethers.
Caption: Experimental workflow for a comparative Mukaiyama aldol addition.
Expected Observations & Rationale:
-
Reaction Rate: The reaction in Flask A (TMS) is expected to proceed faster than in Flask B (TBDMS). This is due to the lower steric hindrance of the TMS group, allowing for a faster nucleophilic attack.
-
Workup & Purification: The TMS-derived product may show some decomposition during workup or on the silica gel column. The TBDMS-derived silylated aldol adduct will be significantly more stable, leading to a cleaner purification and potentially a higher isolated yield of the protected adduct.
-
Stereoselectivity: The bulkier TBDMS group in Flask B may lead to a higher diastereomeric ratio in the final product compared to the TMS group, as it can better influence the facial selectivity of the attack on the aldehyde. [2]
Conclusion
This compound exemplifies the strategic advantages of using sterically hindered silyl enol ethers in organic synthesis. Its TBDMS group confers exceptional hydrolytic and chromatographic stability, simplifying handling and purification procedures while minimizing the need for strictly anhydrous conditions. While this steric bulk can temper its reactivity compared to TMS analogues, this moderation is often beneficial, leading to cleaner reactions and potentially enhanced stereocontrol. As a silyl ketene acetal, it retains high nucleophilicity, making it a powerful tool for constructing carbon-carbon bonds in complex molecular architectures. The choice between a TMS, TES, or TBDMS enol ether is therefore a calculated decision, balancing the need for stability against raw reactivity to achieve the optimal outcome in a given synthetic challenge.
References
-
Wikipedia. Silyl enol ether. [Link]
-
Kamlet, A. S., et al. (2007). Triethysilyl Enol Ethers in the Synthesis of Carbapenem Precursors. PMC - NIH. [Link]
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Fataftah, Z. A., et al. (2001). Synthesis and hydrolytic stability of tert-butoxydimethylsilyl enol ethers. Synthetic Communications. [Link]
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Organic Chemistry Portal. Mukaiyama Aldol Addition. [Link]
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Organic Chemistry Portal. Silyl enol ether synthesis by silylation. [Link]
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Hwu, R. J., et al. (2003). Steric Effects of Silyl Groups. The Chemistry of Organic Silicon Compounds, Volume 2. [Link]
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Organic Syntheses. acetone trimethysilyl enol ether. [Link]
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Gnanadesikan, V., et al. (2011). A Rapid, One-Pot Synthesis of β-Siloxy-α-Haloaldehydes. PMC - NIH. [Link]
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Sci-Hub. synthesis and hydrolytic stability oftert-butoxydimethylsilyl enol ethers. [Link]
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Wikipedia. Silyl ether. [Link]
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Kobayashi, S., & Kitanosono, T. (2014). Mukaiyama Aldol Reactions in Aqueous Media. PMC - PubMed Central. [Link]
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Thieme. Asymmetric Mukaiyama Aldol Reaction. [Link]
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ACS Publications. Preparation of Silyl Enol Ethers by the Reaction of Ketones with Silylamines and Methyl Iodide. [Link]
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Unipd. HIGHLIGHT Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions – Enzyme-Like Catalysis in Action. [Link]
-
ResearchGate. Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. [Link]
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König, H. F., et al. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. PubMed. [Link]
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YouTube. Specific Enol equivalents | Silyl enol ether | Aldol reaction. [Link]
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Scholars' Mine. Synthesis and Hydrolytic Stability of Tert-Butoxydimethylsilyl Enol Ethers. [Link]
-
Semantic Scholar. Gauging the Steric Effects of Silyl Groups with a Molecular Balance. [Link]
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-
Reddit. Flash column on silyl enol ether. [Link]
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MDPI. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. [Link]
-
Organic Chemistry Portal. 3,4-Dihydro-2H-pyran synthesis. [Link]
-
NIH. tert-Butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate. [Link]
-
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A Comparative Guide to Alternative Reagents for the Synthesis of Dihydropyran Derivatives
Introduction: The Enduring Significance of Dihydropyrans and the Quest for Superior Synthetic Routes
Dihydropyran derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals. Their embedded oxygen heterocycle imparts unique conformational and electronic properties, making them invaluable scaffolds in drug discovery and development. Traditional synthetic approaches, while foundational, often rely on harsh reagents, stoichiometric activators, and lengthy reaction times, prompting the field to seek more efficient, selective, and sustainable alternatives.
This guide provides an in-depth comparison of modern, alternative reagents for the synthesis of dihydropyran derivatives. We will move beyond a simple listing of methods to provide a critical analysis of their performance, grounded in experimental data. The causality behind experimental choices will be explored, and each protocol is presented as a self-validating system, empowering researchers to select and implement the optimal strategy for their specific synthetic challenges.
I. The Rise of Organocatalysis: Metal-Free Pathways to Dihydropyrans
Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a green and often complementary alternative to metal-based catalysis.[1] By employing small, chiral organic molecules, these methods can achieve high levels of stereocontrol under mild reaction conditions.
A. N-Heterocyclic Carbenes (NHCs): Versatile Catalysts for Diverse Annulations
N-Heterocyclic Carbenes (NHCs) have gained prominence as exceptionally versatile organocatalysts capable of activating aldehydes through the formation of Breslow-type adducts.[2] This mode of activation unlocks various cycloaddition pathways for the synthesis of dihydropyranones.
Mechanism of Action: The catalytic cycle of NHC-mediated dihydropyranone synthesis typically involves the initial nucleophilic attack of the NHC on an aldehyde to form a Breslow intermediate. This intermediate can then undergo further transformations to generate key reactive species like homoenolates or acyl azoliums, which then participate in [4+2] or [3+3] cycloaddition reactions with suitable partners.[2]
Sources
comparative analysis of different synthetic routes to tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
A Comparative Guide to the Synthesis of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
Introduction
This compound is a valuable silyl enol ether intermediate in modern organic synthesis. Its structure, featuring a protected enol ether within a dihydropyran ring, makes it a versatile building block for the stereoselective synthesis of complex molecules, particularly in carbohydrate chemistry and natural product synthesis. The efficiency and regioselectivity of its preparation are paramount for the overall success of multi-step synthetic campaigns. This guide provides an in-depth comparative analysis of the two predominant synthetic routes to this compound, offering experimental data, mechanistic insights, and practical considerations for researchers in drug development and chemical synthesis.
The synthesis of this target molecule begins with the commercially available ketone, tetrahydro-4H-pyran-4-one (also known as dihydro-γ-pyrone). The core challenge lies in the regioselective formation of the desired silyl enol ether. The ketone possesses two sets of α-protons, at the C3 and C5 positions. Deprotonation can lead to two possible enolates. The target molecule is the kinetic product, derived from the deprotonation at the C5 position, leading to the less substituted, and thus kinetically favored, enolate.
This guide will compare two robust methods for achieving this transformation:
-
Route 1: Kinetic Deprotonation with Lithium Diisopropylamide (LDA)
-
Route 2: Silylation with tert-Butyldimethylsilyl Triflate and a Hindered Base
Route 1: Kinetic Deprotonation with Lithium Diisopropylamide (LDA)
This classic approach relies on the principles of kinetic versus thermodynamic control to achieve regioselectivity.[1][2][3] By using a strong, sterically hindered, non-nucleophilic base at very low temperatures, the reaction favors the removal of the more accessible, less sterically hindered proton.[4][5]
Mechanistic Rationale
Lithium diisopropylamide (LDA) is an ideal base for this purpose.[6] Its bulky isopropyl groups prevent it from acting as a nucleophile, and its strength ensures rapid and irreversible deprotonation at the less substituted α-carbon (C5) of tetrahydro-4H-pyran-4-one.[4] The reaction is conducted at -78 °C (dry ice/acetone bath) to prevent equilibration to the more thermodynamically stable enolate, which would result from deprotonation at the more substituted C3 position.[2][3][7] Once the kinetic lithium enolate is formed, it is "trapped" in situ by the addition of tert-butyldimethylsilyl chloride (TBDMSCl) to yield the desired silyl enol ether.[5]
Caption: Workflow for LDA-mediated kinetic silylation.
Detailed Experimental Protocol
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is required. All manipulations must be performed under an inert atmosphere (N₂ or Ar).
-
Reagents:
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (titrated solution in hexanes)
-
Tetrahydro-4H-pyran-4-one (distilled)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous tetrahydrofuran (THF, distilled from sodium/benzophenone)
-
-
Procedure:
-
To the reaction flask, add anhydrous THF and diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe. Stir the solution at -78 °C for 30 minutes to pre-form the LDA.
-
In a separate flask, prepare a solution of tetrahydro-4H-pyran-4-one in anhydrous THF.
-
Add the ketone solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.
-
Add a solution of TBDMSCl in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Route 2: Silylation with tert-Butyldimethylsilyl Triflate (TBDMSOTf)
This method offers a powerful alternative, often providing higher yields and faster reaction times. It utilizes a more reactive silylating agent, tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf or TBSOTf), in combination with a hindered amine base like triethylamine (Et₃N) or 2,6-lutidine.[8][9][10][11]
Mechanistic Rationale
TBDMSOTf is a significantly more potent electrophile than TBDMSCl due to the excellent leaving group ability of the triflate anion.[8][9] This high reactivity allows for the use of a weaker, non-nucleophilic amine base, such as triethylamine.[10] The reaction is believed to proceed through the formation of an enol or enolate in low equilibrium concentration, which is then rapidly and irreversibly trapped by the powerful silylating agent. The use of a hindered base helps prevent undesired side reactions. This method can often be performed at milder temperatures (e.g., 0 °C to room temperature), avoiding the need for cryogenic setups.
Caption: Workflow for TBDMSOTf-mediated silylation.
Detailed Experimental Protocol
-
Apparatus: A standard round-bottom flask with a magnetic stir bar and nitrogen inlet is sufficient.
-
Reagents:
-
Tetrahydro-4H-pyran-4-one
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf)
-
Triethylamine (Et₃N, distilled from CaH₂)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a flask containing a solution of tetrahydro-4H-pyran-4-one in anhydrous DCM, add triethylamine.
-
Cool the solution to 0 °C using an ice bath.
-
Add TBDMSOTf dropwise to the stirred solution. A white precipitate of triethylammonium triflate will form.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Comparative Analysis
The choice between these two synthetic routes depends on several factors, including available equipment, scale, desired purity, and reagent cost and handling considerations.
| Parameter | Route 1: LDA / TBDMSCl | Route 2: TBDMSOTf / Et₃N |
| Regioselectivity | Excellent (Kinetic control) | Excellent |
| Yield | Good to Excellent (Typically 75-90%) | Excellent (Often >90%) |
| Reaction Time | Longer (Requires enolate formation + overnight stir) | Shorter (Typically 1-3 hours) |
| Temperature | Cryogenic (-78 °C) | Milder (0 °C to Room Temp) |
| Reagents | Base: LDA (prepared in situ from n-BuLi, pyrophoric) Silyl Source: TBDMSCl (stable solid) | Base: Et₃N (liquid amine) Silyl Source: TBDMSOTf (moisture-sensitive liquid) |
| Scalability | More challenging due to low temperatures and handling of n-BuLi. | More readily scalable. |
| Cost | n-BuLi and anhydrous solvents add to the cost. | TBDMSOTf is more expensive than TBDMSCl. |
| Workup | Standard aqueous quench and extraction. | Similar, but requires removal of triethylammonium salts. |
Expertise & Field-Proven Insights
-
For Rigorous Regiocontrol and Small-Scale Synthesis: The LDA method (Route 1) is the textbook example of kinetic enolate formation.[4] It is exceptionally reliable for achieving high regioselectivity, especially when dealing with substrates prone to equilibration. However, its practical application requires proficiency in handling air- and moisture-sensitive reagents (LDA, n-BuLi) and access to cryogenic equipment.[6][12] This makes it an excellent choice for smaller, lab-scale syntheses where absolute control is the primary objective.
-
For Efficiency, Speed, and Scalability: The TBDMSOTf method (Route 2) is often the preferred choice in industrial and process chemistry settings.[10] The operational simplicity, milder reaction conditions, and significantly shorter reaction times make it more amenable to large-scale production. While TBDMSOTf is more expensive and highly reactive towards moisture, the overall process efficiency can offset the initial reagent cost.[9][11] The high reactivity of TBDMSOTf ensures a rapid and clean conversion, often leading to higher yields and simpler purifications.[8]
Both synthetic routes provide reliable access to this compound. The LDA-mediated approach is a fundamentally sound method grounded in the principles of kinetic control, ideal for ensuring regioselectivity on a laboratory scale. The TBDMSOTf-mediated silylation represents a more modern, efficient, and scalable alternative that leverages a highly reactive silylating agent to achieve the same transformation under more practical conditions. The final choice of method should be guided by a careful evaluation of the specific project requirements, including scale, timeline, budget, and available laboratory infrastructure.
References
-
ResearchGate. (n.d.). Lithium diisopropylamide (LDA). Retrieved from [Link]
-
Synthose. (n.d.). Mastering Silylation: The Role of TBDMS Triflate in Organic Synthesis. Retrieved from [Link]
-
Making Molecules. (2024). Lithium enolates & enolate equivalents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of (2S,6R)-6-(tert-Butyldimethylsilyloxymethyl)-2-methoxy-2,5-dihydro-pyran. Retrieved from [Link]
-
Scribd. (n.d.). LDA (Lithium Di-Isoopropylamide). Retrieved from [Link]
-
PubMed. (2001). Direct transformation of silyl enol ethers into functionalized allenes. Chemistry, 7(3), 573-84. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]
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Organic Syntheses. (n.d.). 5-Dodecen-2-one, (E)-. Retrieved from [Link]
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Organic Syntheses. (n.d.). 7-Methoxyisoquinolin-1(2H)-one. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. Retrieved from [Link]
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YouTube. (2020). 33: Kinetic control vs. thermodynamic control. Retrieved from [Link]
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A Senior Application Scientist's Guide to Stereocontrol: Assessing Reactions of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
In the landscape of modern organic synthesis, particularly in the realms of natural product synthesis and drug development, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement. The dihydropyran motif is a ubiquitous scaffold found in a vast array of biologically active molecules, including carbohydrates, polyketides, and alkaloids.[1] Consequently, methods for its stereoselective construction are of paramount importance. This guide provides an in-depth analysis of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane, a versatile silyl enol ether, and assesses its performance in key stereoselective transformations. We will dissect the mechanistic underpinnings of its reactivity, compare it to a well-established alternative, and provide field-proven protocols for its application.
Foundational Principles: Structure and Reactivity
This compound is a cyclic silyl enol ether. Its utility stems from its electron-rich double bond, which makes it a highly competent nucleophile in a variety of carbon-carbon bond-forming reactions. Unlike its acyclic counterparts, such as the famed Danishefsky's diene, this reagent contains a pre-formed pyran ring, making it an excellent building block for the synthesis of C-glycosides and complex oxygen-containing heterocycles.[2][3]
The bulky tert-butyldimethylsilyl (TBS) group not only confers stability but also plays a significant role in directing the stereochemical course of reactions, a theme we will explore in detail.
Caption: Competing endo and exo transition states in the Lewis acid-catalyzed HDA reaction.
Performance Comparison: TBS-DHP vs. Danishefsky's Diene
While both dienes are workhorses in HDA reactions, their structural differences lead to distinct applications and outcomes. Danishefsky's diene is used to construct the dihydropyranone ring itself, whereas TBS-DHP acts as a functionalized pyran that undergoes cycloaddition.
| Feature | This compound | Danishefsky's Diene |
| Reaction Type | Primarily inverse-electron-demand HDA with aldehydes/ketones. | Classical and inverse-electron-demand HDA. |
| Product Core | Fused or spiro-bicyclic pyran systems. | Monocyclic dihydropyranones. [2] |
| Stereocontrol | Stereocenters on the pre-existing ring can influence facial selectivity. | Highly dependent on external chiral catalysts or auxiliaries. |
| Key Advantage | Direct access to complex C-glycoside and spiroketal precursors. | Versatile for de novo synthesis of substituted pyranones. [4] |
Application in Stereoselective C-Glycosylation
C-glycosides are highly sought-after as therapeutic candidates because they replace the metabolically labile O-glycosidic bond with a robust C-C bond, enhancing bioavailability. [3][5]TBS-DHP serves as an excellent C-2 glycal equivalent for the synthesis of 2-deoxy-C-glycosides.
Synthetic Strategy
The typical workflow involves the activation of a glycosyl donor (e.g., a glycosyl halide or sulfoxide) with a Lewis acid to generate a transient glycosyl cation. This electrophile is then trapped by the nucleophilic silyl enol ether (TBS-DHP). The stereochemical outcome at the anomeric center is highly dependent on the nature of the glycosyl donor, the protecting groups on the sugar, and the choice of Lewis acid. [6][7]
Caption: General workflow for the synthesis of C-glycosides using TBS-DHP.
Controlling Anomeric Selectivity
-
Neighboring Group Participation: Protecting groups at the C-2 position of the glycosyl donor (e.g., acetate, benzoate) can participate to form an intermediate oxocarbenium ion, which typically directs the incoming nucleophile to the opposite face, leading to high selectivity for the 1,2-trans product.
-
Non-Participating Groups: When non-participating groups (e.g., benzyl, silyl ethers) are at C-2, the stereochemical outcome is governed by a complex interplay of solvent effects, counter-ions, and the anomeric effect, often yielding mixtures of anomers. Careful optimization of the Lewis acid and reaction conditions is critical to steer the selectivity. [6]
Field-Proven Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction
This protocol describes a representative catalytic, asymmetric HDA reaction between an aldehyde and TBS-DHP, a common transformation for building chiral dihydropyran systems. [8] Objective: To synthesize a chiral dihydropyran adduct with high diastereo- and enantioselectivity.
Materials:
-
Chiral Catalyst: (R)-BINOL-Ti(Oi-Pr)₂ complex (prepared in situ)
-
Dienophile: Benzaldehyde (1.0 mmol, 1.0 eq.)
-
Diene: this compound (1.2 mmol, 1.2 eq.)
-
Lewis Acid Precursor: Ti(Oi-Pr)₄ (0.2 mmol, 20 mol%)
-
Ligand: (R)-BINOL (0.22 mmol, 22 mol%)
-
Solvent: Dichloromethane (DCM), anhydrous (10 mL)
-
Additive: 4Å Molecular Sieves (approx. 200 mg)
Procedure:
-
Catalyst Preparation (The "Why"): To a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL and 4Å molecular sieves. The sieves are crucial for sequestering any trace water, which would otherwise deactivate the moisture-sensitive titanium catalyst.
-
Add anhydrous DCM, and cool the suspension to 0 °C.
-
Add Ti(Oi-Pr)₄ dropwise. The solution will typically turn a deep red or yellow color. Stir at room temperature for 1 hour. This pre-complexation step is vital to ensure the formation of the well-defined chiral Lewis acid before the substrates are introduced.
-
Reaction Execution (The "How"): Cool the catalyst solution to -20 °C. The lower temperature is key to maximizing enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Add benzaldehyde to the catalyst solution and stir for 15 minutes. This allows the aldehyde to coordinate with the chiral Lewis acid, setting the stage for the stereoselective cycloaddition.
-
Slowly add a solution of this compound in DCM via syringe pump over 30 minutes. A slow addition maintains a low concentration of the diene, which can help suppress background uncatalyzed reactions.
-
Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification:
-
Quench the reaction by adding a few drops of trifluoroacetic acid (TFA) directly to the cold mixture. This protonates the intermediate silyl enol ether, facilitating its hydrolysis to the corresponding ketone upon warming.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Neutralize the mixture by washing with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the optically active dihydropyranone adduct.
-
Conclusion and Outlook
This compound stands as a powerful and reliable reagent for the stereoselective synthesis of complex molecules. Its pre-formed heterocyclic structure makes it uniquely suited for constructing advanced intermediates like C-glycosides and spiroketals. The stereochemical outcome of its reactions, particularly the Hetero-Diels-Alder cycloaddition, can be effectively controlled through the rational selection of chiral Lewis acid catalysts and the optimization of reaction conditions. As the demand for enantiomerically pure pharmaceuticals and complex natural products continues to grow, the strategic application of such well-defined building blocks will remain a critical enabler of innovation in chemical synthesis.
References
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Wang, D., et al. (2010). Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt. National Institutes of Health. Available at: [Link]
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Gao, Y., et al. (2019). Molecular design principles towards exo-exclusive Diels–Alder reactions. RSC Advances. Available at: [Link]
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Alajarín, R., et al. (2022). Hetero Diels–Alder Cycloaddition of Siloxy Vinylallenes—Synthesis of the Indolizidine Skeleton: Experimental and Computational Studies. Molecules. Available at: [Link]
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Wikipedia. Danishefsky's diene. Available at: [Link]
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Glos, M., & K. Paradowska, J. (2015). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Current Organic Chemistry. Available at: [Link]
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D'Alonzo, D., et al. (2010). Synthesis of C- and S-Glycosides. ResearchGate. Available at: [Link]
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Yamanaka, M., et al. (2010). Asymmetric Diels—Alder Reaction of Dihydropyridin-2-one with Silyloxydienes. ResearchGate. Available at: [Link]
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Ma, X., et al. (2024). Switchable and stereospecific C-glycosylation strategy via formal functional group deletion. ChemRxiv. Available at: [Link]
-
Tozawa, T., et al. (2007). Enantioselective synthesis of 3,4-dihydropyran-2-ones by domino Michael addition and lactonization with new asymmetric organocatalysts: cinchona-alkaloid-derived chiral quaternary ammonium phenoxides. Chemistry, an Asian Journal. Available at: [Link]
-
Li, H., et al. (2021). Synthesis of 2-deoxy-C-glycosides via Lewis acid-mediated rearrangement of 2,3-anhydro-1-thiopyranosides. ResearchGate. Available at: [Link]
-
Drew, K. N. (1991). C-glycoside syntheses: (I) Henry condensations of 4,6-O-alkylidene pyranoses... Scholarly Commons. Available at: [Link]
-
Wang, H., et al. (2024). Preparation of ketonyl C-glycosides from designed glycosyl sulfides and styrenes by a radical pathway. Science Advances. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2022). Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. Available at: [Link]
-
Diéguez, R., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Available at: [Link]
-
Dotsenko, V. V., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Hydroxyl Protection: A Cost-Effectiveness Analysis of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
In the landscape of multi-step organic synthesis, the strategic protection of hydroxyl groups is a foundational concept that dictates the success and efficiency of complex molecular construction. While numerous methods exist, each carries a distinct profile of stability, ease of use, and cost. This guide provides an in-depth comparison of an advanced protecting group strategy utilizing the silyl vinyl ether, tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane , against established alternatives like conventional tetrahydropyranyl (THP) ethers and tert-butyldimethylsilyl (TBDMS) ethers.
The primary challenge with the long-standing THP protection, derived from 3,4-dihydro-2H-pyran (DHP), is its inherent introduction of a new stereocenter at the anomeric carbon.[1] For chiral alcohols, this results in a diastereomeric mixture that complicates purification and spectroscopic analysis, ultimately reducing yields and increasing development time. The exploration of alternatives is therefore not merely an academic exercise but a critical step towards more efficient and elegant synthesis.
The Advanced Alternative: A Silyl Vinyl Ether Approach
This compound (CAS 130650-09-8) is a silyl vinyl ether that serves as a precursor to a novel protecting group, herein referred to as TBDMS-DHP.[2][3][4] The protection of an alcohol proceeds via an acid-catalyzed addition across the vinyl ether double bond. Crucially, this reaction forms an acetal without creating a new stereocenter at the point of attachment, thus elegantly circumventing the primary drawback of traditional THP ethers.
Comparative Analysis: Performance and Properties
The choice of a protecting group is a multi-faceted decision. The ideal group is introduced and removed in high yield under mild conditions, is robust to subsequent reaction steps, and does not interfere with other functionalities.[5] Silyl ethers are particularly favored for their tunable stability and clean removal.[6][7]
| Feature | TBDMS-DHP Ether (Advanced Acetal) | Conventional THP Ether (Acetal) | TBDMS Ether (Silyl Ether) |
| Reagent(s) | This compound, Acid Catalyst | 3,4-Dihydro-2H-pyran (DHP), Acid Catalyst[8] | TBDMS-Cl, Imidazole/Base[9] |
| Stereocenter Formation | No ; avoids diastereomeric mixtures. | Yes ; a significant drawback for chiral substrates.[1] | No |
| Stability Profile | Acid-Labile : Cleaved by mild aqueous acid.Base-Stable : Stable to organometallics, hydrides.[1][10] | Acid-Labile : Cleaved by mild aqueous acid.[11]Base-Stable : Stable to organometallics, hydrides.[6][12] | Acid-Sensitive : More stable than THP but cleaved by stronger acid.[9][13]Base-Stable : Generally stable.Fluoride-Labile : Uniquely cleaved by F⁻ ions (e.g., TBAF).[6] |
| Typical Protection Yield | High (expected) | Good to High, but yields can be impacted by DHP self-reaction.[14] | Very High (>95%)[9] |
| Typical Deprotection | Mild acid (e.g., PPTS, CSA in alcohol). | Mild acid (e.g., p-TsOH in MeOH).[11] | Fluoride source (TBAF) or acid.[9][15] |
| Orthogonality | Can be removed alongside other acid-labile groups (e.g., Boc, Trityl). | Can be removed alongside other acid-labile groups. | Can be removed selectively in the presence of acid/base-labile groups using fluoride. This is a major strategic advantage.[9] |
Cost-Effectiveness Evaluation
Cost analysis extends beyond the price of the primary reagent to include catalysts, solvents, and deprotection agents, as well as the "soft costs" associated with purification and yield loss.
| Reagent | Typical Supplier & Price (Approx.) | Price per Mole (Approx. USD) | Role in Synthesis |
| This compound | Specialty suppliers (e.g., BLD Pharm, CymitQuimica)[4][16] | Price on request | TBDMS-DHP Protection |
| 3,4-Dihydro-2H-pyran (DHP) | Sigma-Aldrich: $43.10 / 100 mL (91.9g)[17]Fisher Scientific: $51.75 / 100 g[18] | ~$45 - $55 | THP Protection |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Apollo Scientific: £20 / 100 g (~$25)[19]Chem-Impex: $42.00 / 100 g[20] | ~$25 - $42 | TBDMS Protection |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | Sigma-Aldrich: €68.50 / 1 kg (~$75)Oakwood: $16.00 / 100 g[21] | ~$160 - $750 / kg | Acid Catalyst |
| Tetrabutylammonium fluoride (TBAF), 1M in THF | Oakwood: $45.00 / 100 mL[22]Fisher Sci: $77.96 / 100 mL[23] | ~$450 - $780 / mole | Deprotection Agent |
Analysis: From a pure reagent cost perspective, the standard TBDMS protection using TBDMSCl is the most economical approach.[19][20] Conventional THP protection is also relatively inexpensive.[17][18] this compound is a specialty reagent, and its cost is expected to be significantly higher, reflecting a more complex synthesis.
However, for high-value applications such as pharmaceutical development, the upfront reagent cost can be misleading. The cost of separating diastereomers formed during THP protection of a complex, chiral alcohol can far exceed the initial savings. In such scenarios, the TBDMS-DHP reagent, despite its higher price, becomes highly cost-effective by eliminating downstream purification challenges and improving the overall yield of the desired stereoisomer.
Experimental Workflows & Protocols
The following protocols provide standardized procedures for the application of each protecting group.
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- 2. This compound , 97+% , 130650-09-8 - CookeChem [cookechem.com]
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- 18. 3,4-Dihydro-2H-pyran, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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A Researcher's Guide to the Kinetic Analysis of Reactions with tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane and its Alternatives
In the landscape of modern organic synthesis, the quest for efficient and selective carbon-carbon bond formation is paramount. Silyl enol ethers have emerged as indispensable intermediates, acting as versatile enolate surrogates in a myriad of chemical transformations. Among these, tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane, a derivative of δ-valerolactone, presents a unique structural motif with significant potential in synthetic applications. This guide provides an in-depth exploration of the kinetic analysis of reactions involving this dihydropyran-derived silyl enol ether, offering a comparative perspective against viable alternatives. Our focus is not merely on procedural steps but on the underlying principles that govern reactivity, enabling researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Introduction to this compound
This compound is a silyl enol ether derived from a cyclic ester, or lactone. The tert-butyldimethylsilyl (TBS) group serves as a robust protecting group for the enol, rendering the molecule relatively stable for isolation and handling compared to its corresponding lithium enolate. Its structure, featuring a dihydropyran ring, offers a distinct electronic and steric environment that influences its reactivity in key synthetic transformations such as Mukaiyama aldol additions and Diels-Alder cycloadditions.
The synthesis of this silyl enol ether, like others, can be directed to favor either the kinetic or thermodynamic product. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically affords the kinetic enolate, which is then trapped with a silyl halide. Conversely, weaker bases and higher temperatures can favor the formation of the more stable thermodynamic silyl enol ether.
The Imperative of Kinetic Analysis
Understanding the kinetics of a chemical reaction provides invaluable insights into its mechanism, rate-determining steps, and the influence of various parameters on its efficiency. For drug development professionals and process chemists, a thorough kinetic analysis is not an academic exercise but a critical component of reaction optimization, ensuring scalability, safety, and reproducibility. By quantifying reaction rates and determining the order of reaction with respect to each reactant, one can elucidate the transition state structure and develop a predictive model for the reaction's behavior under different conditions.
Methodologies for Kinetic Analysis of Silyl Enol Ether Reactions
The progress of reactions involving silyl enol ethers can be monitored using a variety of analytical techniques. The choice of method depends on the specific reaction, the physical properties of the reactants and products, and the available instrumentation.
In-situ Monitoring Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for real-time reaction monitoring. By integrating the signals corresponding to the reactants and products at different time points, one can obtain concentration profiles. This method is non-invasive and provides rich structural information about any intermediates that may form. For a typical reaction, a known concentration of an internal standard is added to the reaction mixture, and spectra are acquired at regular intervals.
-
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used to follow the disappearance of reactant peaks (e.g., the C=O stretch of an aldehyde) and the appearance of product peaks. This technique is particularly useful for reactions in solution and can provide continuous data.
Ex-situ Monitoring Techniques:
-
High-Performance Liquid Chromatography (HPLC): Aliquots of the reaction mixture can be quenched at specific times and analyzed by HPLC. This method is highly sensitive and allows for the separation and quantification of multiple components in the reaction mixture. A calibration curve for each component is necessary for accurate concentration determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent technique for both separation and identification. Similar to HPLC, reaction aliquots are quenched and then injected into the GC-MS.
Experimental Protocol: Kinetic Analysis of a Mukaiyama Aldol Reaction via ¹H NMR
This protocol outlines a general procedure for monitoring the Lewis acid-catalyzed Mukaiyama aldol reaction between this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Titanium tetrachloride (TiCl₄) (1 M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
1,3,5-Trimethoxybenzene (internal standard)
-
NMR tubes
-
Dry syringes and needles
Procedure:
-
In a flame-dried, nitrogen-purged flask, dissolve a known amount of 1,3,5-trimethoxybenzene in anhydrous CH₂Cl₂.
-
Add a known amount of benzaldehyde to the flask.
-
Transfer a precise volume of this solution to a dry NMR tube, which is then sealed and cooled to the desired reaction temperature (e.g., -78 °C) in the NMR spectrometer.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of benzaldehyde and the internal standard.
-
In a separate flame-dried flask, dissolve a known amount of this compound in anhydrous CH₂Cl₂ and cool to -78 °C.
-
To the NMR tube containing the benzaldehyde solution, rapidly add a pre-calculated volume of the TiCl₄ solution via a dry syringe.
-
Immediately following the Lewis acid addition, add the cold solution of the silyl enol ether to the NMR tube.
-
Commence acquisition of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals for the aldehydic proton of benzaldehyde, a characteristic proton of the silyl enol ether, a proton of the aldol product, and the protons of the internal standard.
-
Calculate the concentrations of the reactants and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the reactants and product as a function of time to determine the reaction rate.
Comparative Reactivity Analysis
A direct quantitative comparison of reaction kinetics for this compound with its alternatives is scarce in the literature. However, a qualitative and semi-quantitative comparison can be drawn from reported yields and reaction conditions for analogous transformations.
Alternatives to this compound
-
Silyl Enol Ethers of other Cyclic Ketones: For instance, the TBS enol ether of cyclohexanone. These provide a good baseline for comparing the effect of the endocyclic oxygen atom in the dihydropyran ring.
-
Danishefsky's Diene: (E)-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene is a highly electron-rich diene widely used in Diels-Alder reactions.[1]
-
Rawal's Diene: 1-(Dimethylamino)-3-(tert-butyldimethylsilyloxy)-1,3-butadiene is an even more reactive diene for Diels-Alder reactions, often obviating the need for Lewis acid catalysis.[2]
Performance in Mukaiyama Aldol Additions
The Mukaiyama aldol reaction is a cornerstone of C-C bond formation, typically requiring Lewis acid activation.[3][4] The nucleophilicity of the silyl enol ether is a key determinant of the reaction rate.
| Silyl Enol Ether | Typical Electrophile | Lewis Acid | General Observations |
| This compound | Aldehydes, Ketones | TiCl₄, BF₃·OEt₂ | The endocyclic oxygen is expected to influence the electron density of the double bond, potentially modulating its nucleophilicity compared to carbocyclic analogues. |
| TBS-enol ether of Cyclohexanone | Aldehydes, Ketones | TiCl₄, SnCl₄ | A standard substrate for Mukaiyama aldol reactions, often providing high yields under optimized conditions.[4] |
| Silyl Ketene Acetals (from esters) | Aldehydes, Ketones | TiCl₄, ZnCl₂ | Generally more reactive than ketone-derived silyl enol ethers due to the additional oxygen atom. |
The bulky tert-butyldimethylsilyl (TBS) group, present in our target molecule, is known to enhance the stability of the silyl enol ether. In some cases, the choice of the silyl group can influence the stereochemical outcome of the reaction.[5]
Performance in Diels-Alder Reactions
In the context of [4+2] cycloadditions, the dihydropyran-derived silyl enol ether can act as the diene component. Its reactivity is benchmarked against highly reactive dienes.
| Diene | Dienophile | Catalyst | Comparative Reactivity |
| This compound | Electron-deficient alkenes | Lewis Acid (often required) | Expected to be less reactive than Danishefsky's or Rawal's diene due to a less activated system. |
| Danishefsky's Diene | Electron-deficient alkenes | Often proceeds thermally, Lewis acids accelerate | Highly reactive due to the push-pull nature of the methoxy and silyloxy groups.[1] |
| Rawal's Diene | Electron-deficient alkenes | Often proceeds at or below room temperature without a catalyst | Exceptionally reactive, reported to be up to 3000 times more reactive than Danishefsky's diene.[2] |
The increased reactivity of Rawal's diene is attributed to the powerful electron-donating ability of the amino group, which significantly raises the energy of the highest occupied molecular orbital (HOMO) of the diene, facilitating a more favorable interaction with the lowest unoccupied molecular orbital (LUMO) of the dienophile.
Visualization of Key Concepts
Caption: Workflow for the synthesis and kinetic analysis of reactions.
Caption: Simplified mechanisms for key reactions.
Conclusion and Future Outlook
Qualitative comparisons suggest that for Diels-Alder reactions, highly activated dienes such as Danishefsky's and Rawal's dienes will exhibit significantly faster reaction rates. In the case of Mukaiyama aldol additions, the reactivity of the dihydropyran-derived silyl enol ether is likely to be comparable to other cyclic ketone-derived silyl enol ethers, with the bulky TBS group ensuring good stability.
The field would greatly benefit from systematic kinetic studies that directly compare the reactivity of this and other lactone-derived silyl enol ethers against their carbocyclic and acyclic counterparts. Such data would provide a more complete picture of the structure-reactivity relationships in this important class of reagents and further empower chemists to design more efficient and selective synthetic routes.
References
-
Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. Journal of Organic and Pharmaceutical Chemistry, 2025, 23 (1), 22-29. [Link][6]
-
Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions – Enzyme-Like Catalysis in Action. Unipd. [Link][5]
-
Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link][3]
-
Mukaiyama Aldol Reactions in Aqueous Media. Advanced Synthesis & Catalysis, 2013, 355(16), 3095-3118. [Link][7]
-
Mukaiyama Aldol Reactions of Silyl Enolates Catalyzed by Iodine. Synlett, 2004(6), 1065-1070. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
Navigating the lifecycle of laboratory reagents extends beyond their application in synthesis and analysis; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane (CAS No. 130650-09-8), a silyl ether commonly utilized in organic synthesis. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and maintaining environmental stewardship. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, fostering a culture of safety and operational excellence for researchers, scientists, and drug development professionals.
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound belongs to the silyl ether class of organosilicon compounds. While many silyl ethers exhibit generally low reactivity, a thorough risk assessment is crucial before handling and disposal.
Key Chemical Properties:
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedure, all personnel must be equipped with the appropriate PPE to prevent accidental exposure. All handling of the compound and its waste should be performed within a well-ventilated chemical fume hood.[6]
| PPE Category | Specification | Rationale |
| Eye Protection | Wear tightly fitting safety goggles or a face shield. | Protects eyes from potential splashes of contaminated solvents or contact with solid particles. |
| Hand Protection | Handle with chemical-resistant, impermeable gloves (e.g., nitrile rubber). Inspect gloves for integrity before use. | Prevents direct skin contact with the chemical, which could lead to irritation or absorption. |
| Body Protection | Wear a laboratory coat and closed-toe shoes. | Minimizes the risk of skin exposure from spills and splashes. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | Prevents inhalation of any fine particles of the solid compound or vapors from solutions containing the compound. |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach involving segregation, containment, labeling, and professional management. Disposing of this chemical down the drain or in regular trash is strictly prohibited.[7]
Step 1: Waste Segregation
The principle of waste segregation is fundamental to preventing unintended chemical reactions in waste containers.
-
Do Not Mix: Waste containing this compound should not be mixed with other chemical waste streams, particularly strong acids, bases, or oxidizing agents, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[8]
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated gloves, weigh paper, paper towels) separately from liquid waste (e.g., solutions containing the compound).[8]
Step 2: Waste Collection and Containment
Proper containment is critical to prevent environmental release and ensure safe transport.
-
Solid Waste: Place all contaminated solid materials into a dedicated, clearly labeled, and sealable hazardous waste container.[8]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. Ensure the container is in good condition and kept securely closed except when adding waste.[8]
Step 3: Accurate Labeling
Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.
-
Contents: The label must clearly state the full chemical name: "this compound" and its CAS number: "130650-09-8".
-
Hazard Information: Include appropriate hazard pictograms as determined by your EHS department.
Step 4: Secure Storage
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area. This area must be secure, well-ventilated, and situated away from drains, sources of ignition, and incompatible chemicals.[8]
Step 5: Final Disposal
The ultimate disposal of this chemical waste must be managed by professionals.
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's EHS department or a certified environmental management company.[7][8]
-
Manifest Tracking: A hazardous waste manifest will be required to document the waste from its point of generation to its final disposal facility, ensuring a compliant "cradle-to-grave" management process.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from waste generation to final pickup.
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A Senior Application Scientist's Guide to Handling tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane
This document provides essential safety protocols and operational guidance for the safe handling of tert-Butyl((3,4-dihydro-2H-pyran-6-yl)oxy)dimethylsilane (CAS No. 130650-09-8). As a silyl enol ether, this compound presents specific hazards that necessitate rigorous adherence to safety procedures to mitigate risks in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights beyond standard safety data sheets.
Hazard Assessment & Executive Summary
Chemical Profile:
-
Name: this compound
-
Synonyms: 6-(tert-Butyldimethylsilyloxy)-3,4-dihydro-2H-pyran[1][2]
-
Type: Organosilicon compound; Silyl Enol Ether
-
Appearance: Liquid[3]
-
Primary Hazards:
-
Flammability: The compound is considered a flammable or combustible liquid.[2][4] Vapors may be heavier than air and can travel to an ignition source.[5]
-
Eye Irritation: Direct contact with similar chemical structures can cause serious eye irritation.[6][7]
-
Skin Irritation: May cause skin irritation upon contact.[7] Organosilicon compounds and solvents can remove natural oils from the skin, leading to dermatitis with prolonged exposure.[8][9]
-
Inhalation: Inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, and nausea.[6] Use in a well-ventilated area is crucial.[8]
-
The 'Why': Understanding the Chemical Risks
The molecular structure—a silyl-protected enol ether of a dihydropyran ring—dictates its reactivity and hazards. Silyl enol ethers are generally less reactive than their lithium enolate precursors but can still be sensitive to moisture and acids. The primary risks stem from the organic solvent-like properties and the pyran moiety.
-
Flammability Causality: The organic backbone of the molecule makes it flammable. Like many organic solvents, its vapors can form explosive mixtures with air.[6][7] Therefore, all equipment must be grounded, and ignition sources strictly prohibited to prevent ignition from static discharge or open flames.[3][6][10]
-
Irritation Mechanism: As a non-polar organic compound, it can dissolve lipids. This action disrupts the lipid bilayers of skin cells and the tear film of the eye, leading to irritation.[9] This is why direct contact must be avoided through appropriate gloves and eye protection.
Core Protective Measures: Your PPE Arsenal
Personal Protective Equipment (PPE) is the last line of defense after engineering controls (like fume hoods). The selection of PPE must be deliberate and based on the specific hazards of the material.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[11][12] Standard safety glasses with side shields do not provide adequate protection against splashes.[13]
-
High-Risk Operations: When handling large volumes, conducting reactions under pressure, or if there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[11][13]
Hand Protection
Choosing the correct gloves is critical, as no single material protects against all chemicals. Disposable nitrile gloves are a common starting point, but their resistance to specific organic compounds can be limited.[11]
| Glove Type | Protection Level | Rationale & Best Use Case |
| Nitrile (Disposable) | Good (Short-term contact) | Provides good general protection against splashes. Inspect for tears before use and replace immediately upon contamination.[11] |
| Butyl Rubber | Excellent | Recommended for prolonged contact or immersion. Butyl rubber offers superior resistance to many organic solvents, esters, and ketones.[9][14][15] |
| Neoprene | Good | A suitable alternative to nitrile for moderate exposure, offering good physical properties and broad chemical resistance.[14] |
Glove Use Protocol: Always inspect gloves for holes or degradation before use. To prevent cross-contamination, never wear gloves outside the laboratory or to touch common surfaces like doorknobs or phones.[13] Wash hands thoroughly after removing gloves.
Body Protection
-
A flame-resistant or 100% cotton lab coat is required. It must be fully buttoned to provide maximum coverage.[11] Avoid synthetic materials like polyester, which can melt and fuse to the skin in a fire.
-
Long pants and fully enclosed shoes are mandatory to protect the skin from spills.[11][12][16]
Respiratory Protection
-
Standard Use: No respiratory protection is typically needed when handling this compound inside a certified chemical fume hood with proper airflow.[6][11]
-
Emergency or Poor Ventilation: If a large spill occurs or work must be done in an area with inadequate ventilation, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is required.[8][17] Respirator use requires prior medical evaluation and fit-testing.[11]
Operational Protocol: Safe Handling Workflow
Adherence to a strict, step-by-step workflow minimizes the risk of exposure and accidents.
Caption: Workflow for Safe Handling and Disposal.
Step-by-Step Methodology:
-
Preparation:
-
Handling:
-
Work exclusively within a chemical fume hood.[8]
-
Ground all metal equipment and containers to prevent static electricity discharge, a potential ignition source.[3][6]
-
Dispense the liquid carefully to avoid splashing.[8]
-
Keep containers sealed when not in use to minimize vapor release.[7]
-
Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]
-
-
Post-Handling & Storage:
-
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[4][8] Some related compounds benefit from storage under an inert atmosphere.[6]
-
Clean the work area thoroughly after completion.
-
Properly dispose of all contaminated materials.
-
Emergency Procedures
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.
-
Control Ignition Sources: Immediately eliminate all nearby flames, sparks, and hot surfaces.[5][6]
-
Containment: Absorb the spill with a non-combustible material like sand, dry earth, or vermiculite.[5][6]
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][5][6]
-
Ventilate: Ensure the area is well-ventilated during and after cleanup.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][7]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Do not dispose of this chemical down the drain or in regular trash.[4][8]
-
Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[6][8]
References
-
Sylicglobal Textile Auxiliaries Supplier. (2023). Precautions For Safe Use Of Organosilicon. [Link]
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2a biotech. This compound. [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
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University of Tennessee Knoxville. Personal Protective Equipment (PPE) - Appendix E. [Link]
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MicroCare LLC. Is Personal Protective Equipment Required When Working with Solvents?. [Link]
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Westfield State University. Organic Chemistry Laboratory Safety. [Link]
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MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. [Link]
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]
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Chemistry LibreTexts. (2020). Safety in the Organic Chemistry Laboratory. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: 3,4-dihydro-2H-pyran. [Link]
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California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
-
ChemBK. 3,4-Dihydro-6-[(Tert-Butyl)Dimethyl Silyloxy]-2H-Pyran. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

